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  • Product: retinoyl chloride
  • CAS: 53839-60-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Retinoyl Chloride: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of retinoyl chloride, a highly reactive intermediate crucial for the synthesis of a wide array of retinoids used in pharmaceutical and cosmetic research and developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of retinoyl chloride, a highly reactive intermediate crucial for the synthesis of a wide array of retinoids used in pharmaceutical and cosmetic research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, properties, synthesis, and handling, grounded in scientific literature and established laboratory practices.

Executive Summary: The Significance of a Reactive Intermediate

Retinoyl chloride is the acyl chloride derivative of retinoic acid, a metabolite of vitamin A.[1][2] Its significance in synthetic chemistry lies in the highly reactive acyl chloride functional group, which allows for the facile formation of esters and amides.[1][2] This reactivity makes it an indispensable precursor for creating novel retinoid derivatives with tailored biological activities, improved stability, or reduced side effects compared to the parent retinoic acid. However, this high reactivity also brings challenges in its synthesis, handling, and stability, necessitating a thorough understanding of its chemical nature. This guide aims to provide that understanding, enabling its effective and safe utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

Retinoyl chloride's structure is characterized by a β-ionone ring, a polyene chain with conjugated double bonds, and a terminal acyl chloride group. The most common and biologically relevant isomer is all-trans-retinoyl chloride.

Chemical Identification and Nomenclature
PropertyValueSource
IUPAC Name (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl chloridePubChem
Synonyms Retinoic acid chloride, all-trans-Retinoyl chloride, Vitamin A acid chloride[3]
CAS Number 53839-60-4[1][4][5]
Molecular Formula C₂₀H₂₇ClO[1][5]
Molecular Weight 318.88 g/mol [5]
Physicochemical Properties

Retinoyl chloride is typically a yellow to orange solid or liquid, depending on its purity.[1][2][4] It is soluble in most organic solvents.[2] Due to its high reactivity, specific physical constants such as melting and boiling points are not consistently reported in the literature.

A critical property of retinoyl chloride is its instability. It is highly sensitive to moisture, readily hydrolyzing back to retinoic acid.[1][4] Furthermore, exposure to light, heat, oxygen, and bases can lead to rapid decomposition and polymerization.[6] This necessitates careful handling and storage under anhydrous and inert conditions.

Spectroscopic Characterization

Definitive spectroscopic data for retinoyl chloride is not widely published due to its instability. However, based on the known spectra of its precursor, all-trans-retinoic acid, and general principles of spectroscopy, the following characteristics can be anticipated.

Infrared (IR) Spectroscopy

The IR spectrum of retinoyl chloride is expected to show characteristic peaks for its functional groups. A strong absorption band for the C=O stretch of the acyl chloride would be present, typically in the range of 1770-1815 cm⁻¹, which is at a higher wavenumber than the C=O stretch of the corresponding carboxylic acid. The conjugated C=C bonds of the polyene chain would exhibit stretching vibrations between 1555 and 1650 cm⁻¹.[7][8] The trans double bonds are expected to show absorbance in the 955-990 cm⁻¹ region.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for retinoyl chloride is scarce, the ¹H and ¹³C NMR spectra would be similar to that of all-trans-retinoic acid, with notable differences in the chemical shifts of the protons and carbons near the acyl chloride group.

  • ¹H NMR: The vinylic and methyl protons on the polyene chain would appear in the downfield region, similar to those in retinoic acid. The proton on the carbon adjacent to the carbonyl group would likely experience a downfield shift compared to its position in retinoic acid due to the electron-withdrawing effect of the chlorine atom.

  • ¹³C NMR: The most significant change would be the chemical shift of the carbonyl carbon, which in acyl chlorides typically appears further downfield (around 160-180 ppm) compared to carboxylic acids. The other carbons in the polyene chain and the β-ionone ring would have chemical shifts comparable to those in all-trans-retinoic acid.

Mass Spectrometry

The mass spectrum of retinoyl chloride would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the chlorine atom and subsequent fragmentation of the polyene chain. In-source fragmentation in APCI-MS might lead to the observation of a parent ion at m/z 269.2, representing the neutral loss of the acyl chloride group and water.[9]

Synthesis of Retinoyl Chloride

The synthesis of retinoyl chloride is a critical step in the preparation of many synthetic retinoids. The primary method involves the conversion of retinoic acid using a chlorinating agent.

Causality Behind Experimental Choices

The choice of chlorinating agent and reaction conditions is paramount due to the sensitivity of the retinoid structure. Stronger reagents or prolonged reaction times can lead to polymerization and degradation of the polyene chain. Thionyl chloride (SOCl₂) is a commonly used reagent because it reacts with the carboxylic acid to form the acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps to drive the reaction to completion.[10] The use of a catalyst, such as dimethylformamide (DMF), can facilitate the reaction, likely through the formation of the Vilsmeier reagent in situ.

Experimental Protocol: Synthesis of all-trans-Retinoyl Chloride

This protocol is adapted from a patented procedure and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • all-trans-Retinoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, anhydrous)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

Workflow Diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve retinoic acid in acetonitrile B Add K₂CO₃ and stir A->B C Add SOCl₂ and DMF (catalyst) B->C D Heat to 60°C for ~3 hours C->D E Cool to room temp. D->E F Remove excess SOCl₂ and solvent via vacuum distillation E->F G Obtain crude retinoyl chloride F->G NucleophilicSubstitution RetinoylChloride Retinoyl-C(=O)Cl Product Retinoyl-C(=O)Nu RetinoylChloride->Product + Nu-H Nucleophile Nu-H HCl HCl

Caption: General nucleophilic acyl substitution of retinoyl chloride.

Synthesis of Retinamides

A prominent application of retinoyl chloride is in the synthesis of retinamides, such as N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), a promising cancer chemopreventive agent. [11] Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)retinamide (Conceptual)

  • The crude retinoyl chloride, prepared as described in section 4.2, is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • In a separate flask, 4-aminophenol is dissolved in an anhydrous solvent, often with a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

  • The solution of retinoyl chloride is added dropwise to the 4-aminophenol solution at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The product is then isolated through an appropriate work-up procedure, which may involve washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by purification by crystallization or column chromatography.

Synthesis of Retinoyl Esters

Retinoyl chloride readily reacts with alcohols to form retinoyl esters. These esters are often more stable and less irritating than retinoic acid, making them suitable for cosmetic applications. [1][2]The reaction proceeds similarly to the synthesis of amides, with an alcohol used as the nucleophile in the presence of a base.

Conclusion: A Key Building Block in Retinoid Chemistry

Retinoyl chloride, despite its inherent instability, is a cornerstone intermediate in the synthesis of advanced retinoid derivatives. Its high reactivity, when properly managed, provides a powerful tool for medicinal chemists and drug development professionals to create novel compounds with enhanced therapeutic profiles. A thorough understanding of its structure, careful execution of its synthesis, and strict adherence to safety and handling protocols are essential for leveraging the full potential of this valuable synthetic building block. This guide serves as a foundational resource for researchers embarking on the chemical exploration of new frontiers in retinoid science.

References

  • CA2167582A1 - Process for the preparation of n-(4-hydroxyphenyl)
  • Cas 53839-60-4,Retinoyl chloride - LookChem. (URL not available)
  • Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. (URL not available)
  • 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001358). (URL not available)
  • Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC. (URL not available)
  • Synthesis and Preliminary Chemotherapeutic Evaluation of the Fully C-Linked Glucuronide of N-(4-Hydroxyphenyl) retinamide (4-HPR) - NIH. (URL not available)
  • 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001852)
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (URL not available)
  • Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC - NIH. (URL not available)
  • Absence of Isomerization of Retinyl Palmitate, Retinol, and Retinal in Chlorinated and Nonchlorinated Solvents Under Gold Light | Journal of AOAC INTERNATIONAL | Oxford Academic. (URL not available)
  • Fig. 4. Comparison of biological and synthetic retinoid mass spectra....
  • KR101002795B1 - Novel retinyl ascorbate compounds and preparation method thereof - Google P
  • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PubMed Central. (URL not available)
  • Cas 53839-60-4,Retinoyl chloride - LookChem. (URL not available)
  • Infrared spectroscopy of retinoids - PubMed. (URL not available)
  • LChemical and physic characteristics i - IARC Public
  • Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed. (URL not available)
  • N-(4-Hydroxyphenyl)
  • LC-MS Analysis of trans-Retinoic Acid - Waters Corpor
  • Procedure - Organic Syntheses. (URL not available)
  • Chemical synthesis of all-trans retinoyl beta-glucuronide - PubMed. (URL not available)
  • One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up - MDPI. (URL not available)
  • Retinoic acid(302-79-4) 1H NMR spectrum - ChemicalBook. (URL not available)
  • EP0261911B1 - Process for preparing retinoyl chlorides - Google P
  • Synthesis and Properties of Some 13-cis- And All-Trans-Retinamides - PubMed. (URL not available)
  • Structure Elucidation of Retinoids in Biological Samples Using Postsource Decay Laser Desorption/Ionization Mass Spectrometry after High-Performance Liquid Chromatography Separation | Request PDF - ResearchG
  • Interaction of ethanol with retinol and retinoic acid in RAR beta and GAP-43 expression. (URL not available)
  • EP1125921A1 - Process for the preparation of retinol and intermediates therefor - Google P
  • An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC - PubMed Central. (URL not available)
  • Effects of ethanol on biotransformation of all-trans-retinol and all-trans-retinal to all-trans-retinoic acid in rat conceptal cytosol - PubMed. (URL not available)
  • Table of Characteristic IR Absorptions. (URL not available)
  • Interpreting Infrared Spectra - Specac Ltd. (URL not available)
  • Showing NP-Card for 13-cis retinol (NP0169741). (URL not available)
  • Infrared Spectroscopy - MSU chemistry. (URL not available)
  • Purification techniques for products of decanoyl chloride synthesis - Benchchem. (URL not available)
  • US2817686A - Process for converting alcohols to chlorides - Google P
  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (URL not available)
  • Alcohol to Chloride - Common Conditions. (URL not available)
  • Retinol/ethanol drug interaction during acute alcohol intoxication in mice involves inhibition of retinol metabolism to retinoic acid by alcohol dehydrogenase - PubMed. (URL not available)

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Exploratory

An In-Depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: A Key Intermediate in the Synthesis of Cilostazol

Executive Summary This technical guide provides a comprehensive overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5), a critical intermediate in the synthesis of the phosphodiesterase III inhibito...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5), a critical intermediate in the synthesis of the phosphodiesterase III inhibitor, Cilostazol. An initial query regarding CAS number 53839-60-4 and the chemical name 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione revealed a discrepancy. CAS 53839-60-4 correctly identifies Retinoyl chloride, a compound unrelated to the provided chemical name. The extended chemical name appears to be a conflation of structural motifs. Based on the prevalence of "5-(4-chlorobutyl)-1-cyclohexyl-" in intermediates for Cilostazol synthesis, this guide focuses on the tetrazole derivative, which is the likely compound of interest for researchers and drug development professionals in this field.

This document delves into the physicochemical properties, synthesis methodologies, and analytical considerations for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Furthermore, it contextualizes the importance of this intermediate by exploring the mechanism of action of Cilostazol, a drug primarily used to alleviate symptoms of intermittent claudication.

Molecular Identity and Physicochemical Properties

The unambiguous identification and characterization of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are foundational to its application in pharmaceutical synthesis.

Table 1: Physicochemical Properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

PropertyValueSource(s)
CAS Number 73963-42-5[1][2]
Molecular Formula C₁₁H₁₉ClN₄[1][2]
Molecular Weight 242.75 g/mol [1][2]
IUPAC Name 5-(4-chlorobutyl)-1-cyclohexyltetrazole[2]
Appearance White to off-white solid/crystal[1]
Melting Point 49-52 °C[1]
Boiling Point 425.2 ± 24.0 °C (Predicted)[1]
Density 1.29 ± 0.1 g/cm³ (Predicted)[1]
Solubility Soluble in chloroform; limited solubility in water[3]
pKa 1.23 ± 0.10 (Predicted)[1]

The Pivotal Role in Cilostazol Synthesis

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is not an active pharmaceutical ingredient (API) itself but a crucial building block in the multi-step synthesis of Cilostazol.[4] The chlorobutyl group provides a reactive site for nucleophilic substitution, allowing for its condensation with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one to form the ether linkage present in the final Cilostazol molecule.

The tetrazole ring is a key pharmacophore, acting as a bioisostere for a carboxylic acid group, which can influence the compound's pharmacokinetic and pharmacodynamic properties.[5]

Cilostazol_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Intermediate 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole Reaction Condensation Reaction Intermediate->Reaction Key Intermediate Quinolinone 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Quinolinone->Reaction Nucleophile Cilostazol Cilostazol Reaction->Cilostazol Forms Ether Linkage

Figure 1: Role of the intermediate in Cilostazol synthesis.

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: A Step-by-Step Protocol

The synthesis of this tetrazole intermediate is a well-established process, typically involving the cyclization of an N-substituted amide. The following protocol is a representative example based on literature procedures.

Rationale Behind Experimental Choices

The conversion of an amide to a tetrazole requires the activation of the amide carbonyl and a source of azide. Phosphorus pentachloride (PCl₅) is a powerful dehydrating and chlorinating agent that activates the amide by converting the carbonyl oxygen into a better leaving group. This facilitates the subsequent intramolecular cyclization with an azide source. Trimethylsilyl azide (TMSN₃) is often preferred over sodium azide due to its better solubility in organic solvents and its ability to act as a potent azide donor under milder conditions.[6]

Experimental Protocol

Step 1: Formation of N-(5-chloropentanoyl)cyclohexylamine

This precursor amide can be synthesized from 5-chlorovaleric acid and cyclohexylamine.

Step 2: Cyclization to form 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve N-(5-chloropentanoyl)cyclohexylamine (1 equivalent) in an anhydrous solvent such as toluene at room temperature.

  • Activation: Add phosphorus pentachloride (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at approximately 20°C. Stir the mixture for 3 hours at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Cyclization: To the reaction mixture, add trimethylsilyl azide (1.1 equivalents). Continue stirring at room temperature for 16 hours.

  • Work-up: Carefully quench the reaction by adding water. Separate the organic phase and wash it with water.

  • Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Self-Validation: A successful synthesis should yield the product with a high molar yield (often reported around 93%) and a melting point consistent with the literature value (49-52°C).[1] Purity should be confirmed by HPLC, and the structure verified by NMR and mass spectrometry.

Synthesis_Workflow Amide N-(5-chloropentanoyl)cyclohexylamine in Toluene Activation Add PCl₅ (20°C, 3h) Amide->Activation Cyclization Add Trimethylsilyl Azide (20°C, 16h) Activation->Cyclization Workup Water Quench & Phase Separation Cyclization->Workup Isolation Solvent Evaporation & Recrystallization Workup->Isolation Product 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole Isolation->Product

Figure 2: Synthesis workflow for the tetrazole intermediate.

Analytical Methods and Quality Control

The purity of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is critical for its use in the synthesis of Cilostazol, as impurities can be carried over to the final API.[7] Therefore, robust analytical methods are essential for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the intermediate and detecting any process-related impurities. A validated HPLC/MS method has been developed for the detection of this intermediate as a potential genotoxic impurity in Cilostazol.[8]

  • Typical System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation and confirmation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl protons, the methylene protons of the chlorobutyl chain, and the protons adjacent to the chlorine and the tetrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including the carbons of the cyclohexyl ring, the butyl chain, and the tetrazole ring.

Common Process-Related Impurities

During the synthesis, several impurities can form, which must be monitored and controlled.

  • Unreacted Starting Materials: Residual N-cyclohexyl-5-chloropentanamide.

  • Dichlorinated Impurity: If the starting material 5-chlorovaleronitrile contains dichlorinated species, this can lead to the formation of 5-(4,4-dichlorobutyl)-1-cyclohexyl-1H-tetrazole.[4]

Context: Mechanism of Action of Cilostazol

Understanding the therapeutic action of the final drug product, Cilostazol, underscores the importance of its synthetic intermediates. Cilostazol is a phosphodiesterase type 3 (PDE3) inhibitor.[9]

  • Inhibition of PDE3: By inhibiting PDE3, Cilostazol prevents the breakdown of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.

  • Increased cAMP: The resulting increase in cAMP levels leads to two primary effects:

    • Vasodilation: Increased cAMP in vascular smooth muscle cells leads to their relaxation, causing vasodilation and improved blood flow.[9]

    • Inhibition of Platelet Aggregation: In platelets, elevated cAMP levels inhibit their aggregation, reducing the risk of thrombus formation.

Cilostazol_MoA cluster_drug Drug Action cluster_cellular Cellular Effects cluster_outcomes Therapeutic Outcomes Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes cAMP_increase ↑ Intracellular cAMP Platelet Inhibition of Platelet Aggregation cAMP_increase->Platelet Vascular Vasodilation cAMP_increase->Vascular

Figure 3: Simplified signaling pathway for Cilostazol's mechanism of action.

Conclusion

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a compound of significant interest in pharmaceutical development due to its indispensable role as a key intermediate in the synthesis of Cilostazol. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a detailed overview of these aspects, from the rationale behind the synthetic steps to the mechanism of action of the resulting API, to support the work of researchers, scientists, and drug development professionals in this field.

References

  • Ishihara, K., Shioiri, T., & Matsugi, M. (2020). An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters, 22(16), 6244–6247.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cilostazol? Retrieved January 13, 2026, from [Link]

  • Bray, L., et al. (2015). A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product. Scientia Pharmaceutica, 83(2), 269–278.
  • Veeprho. (n.d.). Cilostazol Impurities and Related Compound. Retrieved January 13, 2026, from [Link]

  • Jin, T., et al. (2004). Synthesis of 1-Substituted Tetrazoles via the Acid-Catalyzed [3 + 2] Cycloaddition Between Isocyanides and Trimethylsilyl Azide. Synlett, 2004(12), 2275-2277.
  • PubChem. (n.d.). 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Retrieved January 13, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. Retrieved January 13, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to All-trans-retinoyl Chloride vs. 13-cis-retinoyl Chloride: A Comparative Analysis for Drug Development Professionals

Introduction Retinoids, a class of compounds derived from vitamin A, are pivotal in regulating a vast array of biological processes, including cellular differentiation, proliferation, and apoptosis.[1][2][3] Their therap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Retinoids, a class of compounds derived from vitamin A, are pivotal in regulating a vast array of biological processes, including cellular differentiation, proliferation, and apoptosis.[1][2][3] Their therapeutic potential has been harnessed in dermatology and oncology. At the heart of retinoid chemistry are geometric isomers, molecules with the same chemical formula but different spatial arrangements. This guide focuses on two critical, reactive intermediates: all-trans-retinoyl chloride and 13-cis-retinoyl chloride .

These acyl chlorides are not typically used as final drug products but serve as essential precursors for synthesizing more stable and targeted retinoid derivatives, such as esters and amides.[4][5] The choice between the all-trans and 13-cis isomer is a critical decision in drug design and development, as the subtle difference in the stereochemistry of a single double bond profoundly influences the resulting compound's stability, reactivity, and, most importantly, its biological activity. This document provides a comprehensive technical comparison to inform researchers in their selection and handling of these potent molecules.

Molecular Structure and Physicochemical Properties

The defining difference between all-trans-retinoyl chloride and 13-cis-retinoyl chloride lies in the configuration of the double bond between carbons 13 and 14 of the polyene chain. In the all-trans isomer, the substituents are on opposite sides of the double bond, resulting in a linear, more stable conformation. Conversely, the 13-cis isomer has substituents on the same side, introducing a bend in the molecule. This structural nuance has significant implications for their physical and chemical properties.

PropertyAll-trans-retinoyl chloride13-cis-retinoyl chlorideRationale & Significance
Synonym Tretinoinoyl chlorideIsotretinoinoyl chlorideDerived from their parent retinoic acids, all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin).
Molecular Formula C₂₀H₂₇ClOC₂₀H₂₇ClOIdentical formula, differing only in stereochemistry.
Molecular Weight 318.88 g/mol 318.88 g/mol Identical molecular weight.
Appearance Typically a yellow to orange solid or liquidTypically a yellow to orange solid or liquidThe conjugated polyene system is responsible for the color. Purity can affect the physical state.[6]
Stability More thermodynamically stable. However, highly susceptible to light, heat, and oxidation.[7][8]Less thermodynamically stable. Prone to isomerization to the all-trans form, especially when exposed to light or heat.[7]The linear structure of the all-trans isomer allows for more efficient crystal packing and less steric strain. The cis-bond in the 13-cis isomer introduces strain, making it more liable to convert to the more stable trans configuration.
Reactivity Highly reactive acyl chloride. Susceptible to hydrolysis.[6]Highly reactive acyl chloride. Susceptible to hydrolysis.The acyl chloride group is an excellent leaving group, making both molecules potent acylating agents for creating derivatives.[6]
Handling Must be handled under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in anhydrous conditions.[6]Requires the same stringent handling conditions as the all-trans isomer, with extra care to prevent isomerization.The polyene chain is easily oxidized, and the acyl chloride group readily reacts with water. Light provides the energy for isomerization.

Synthesis and Handling

The synthesis of both retinoyl chloride isomers starts from their respective parent retinoic acids. The conversion is typically achieved by reacting the retinoic acid with a chlorinating agent.

Protocol: General Synthesis of Retinoyl Chlorides

This protocol is a representative procedure. Specific reaction conditions may require optimization based on scale and available reagents.

Objective: To convert retinoic acid (either all-trans or 13-cis) to the corresponding retinoyl chloride.

Causality: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective reagents for converting carboxylic acids to acyl chlorides. The reaction proceeds by activating the carboxylic acid, followed by nucleophilic attack by the chloride ion. Performing the reaction under anhydrous and inert conditions is critical to prevent hydrolysis of the highly reactive product and oxidation of the retinoid.[6]

Materials:

  • All-trans-retinoic acid or 13-cis-retinoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane, benzene, or tetrahydrofuran)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Rotary evaporator

Methodology (Self-Validating System):

  • Preparation: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas.

  • Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, dissolve the starting retinoic acid isomer in the chosen anhydrous solvent.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride) dropwise with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator. This should be done carefully to avoid excessive heat. The crude retinoyl chloride is obtained as a residue.

  • Validation & Use: The crude product is often used immediately in the next synthetic step without further purification due to its instability.[4] Its formation can be confirmed by derivatizing a small aliquot (e.g., with methanol to form the methyl ester) and analyzing by HPLC or NMR against a known standard.

Handling Precautions:

  • Atmosphere: Always handle solid retinoyl chlorides and their solutions under an inert atmosphere (e.g., inside a glovebox).

  • Light: Protect from light at all stages by using amber glassware or wrapping flasks in aluminum foil.[8]

  • Temperature: Store at low temperatures (≤ -20°C) to minimize degradation and isomerization.

  • Moisture: Use only anhydrous solvents and reagents to prevent hydrolysis back to the retinoic acid.[6]

Differential Biological Activity and Mechanism of Action

The biological effects of derivatives synthesized from these chlorides are ultimately determined by the stereochemistry of the parent retinoid. All-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin) have distinct mechanisms of action.

All-trans-retinoic acid (ATRA) is a high-affinity ligand for the nuclear Retinoic Acid Receptors (RARs).[9][10][11] Upon binding, ATRA induces a conformational change in the RAR, which then heterodimerizes with a Retinoid X Receptor (RXR). This RAR/RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1][12][13] This binding event modulates gene transcription, leading to changes in cell differentiation, proliferation, and apoptosis.[2][3]

13-cis-retinoic acid (Isotretinoin) , in contrast, has a very low binding affinity for both RARs and RXRs.[14][15] Its potent biological effects, particularly in the treatment of severe acne, are believed to occur through several mechanisms. A leading hypothesis is that isotretinoin acts as a pro-drug, being converted intracellularly into ATRA and other metabolites that can then activate the RAR/RXR pathway.[14] Additionally, isotretinoin has been shown to induce apoptosis in sebocytes, potentially through RAR-independent mechanisms, and may increase the production of neutrophil gelatinase-associated lipocalin (NGAL), which reduces sebum production and has antimicrobial effects.[14][16][17]

Signaling Pathway: Canonical Retinoid Action

The following diagram illustrates the primary mechanism of action for all-trans-retinoic acid, which is also a key downstream pathway for the action of 13-cis-retinoic acid following its intracellular isomerization.

Retinoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans-RA CRABP CRABP ATRA->CRABP Binding Isotretinoin 13-cis-RA Isotretinoin->ATRA Intracellular Isomerization ATRA_n All-trans-RA CRABP->ATRA_n Nuclear Translocation RAR RAR RAR_RXR_CoR RAR->RAR_RXR_CoR RAR_RXR_CoA RAR->RAR_RXR_CoA RXR RXR RXR->RAR_RXR_CoR RXR->RAR_RXR_CoA RARE RARE (DNA) Transcription Gene Transcription RARE->Transcription Biological Effects\n(Differentiation, Apoptosis, etc.) Biological Effects (Differentiation, Apoptosis, etc.) Transcription->Biological Effects\n(Differentiation, Apoptosis, etc.) CoR Co-repressor CoA Co-activator RAR_RXR_CoR->RARE Repression (Ligand Absent) RAR_RXR_CoR->CoR RAR_RXR_CoA->RARE Activation (Ligand Present) RAR_RXR_CoA->CoA ATRA_n->RAR

Caption: Canonical retinoid signaling pathway initiated by All-trans-Retinoic Acid (ATRA).

Analytical Characterization

Differentiating between all-trans and 13-cis isomers and their derivatives is crucial for quality control and metabolic studies. High-Performance Liquid Chromatography (HPLC) is the primary method for this purpose.

Protocol: Isocratic HPLC for Retinoid Isomer Separation

Objective: To separate and quantify all-trans-retinoic acid and 13-cis-retinoic acid. This method can be adapted for their respective chloride or ester derivatives.

Causality: A normal-phase silica column is used because it effectively separates geometric isomers based on differences in their polarity and interaction with the stationary phase. The mobile phase composition is optimized to achieve baseline resolution within a reasonable run time. UV detection at 350 nm is selected as it is near the absorption maximum for these conjugated systems, providing high sensitivity.[18]

Materials:

  • HPLC system with UV-Vis detector

  • Normal-phase silica column (e.g., Inertsil SILICA, 250 x 4.6 mm, 5 µm)[18]

  • Mobile Phase: n-Hexane, 2-propanol, and glacial acetic acid (e.g., 1000:4.3:0.675 v/v/v)[18]

  • Standards of all-trans-retinoic acid and 13-cis-retinoic acid

  • Ethanol (for stock solutions)

  • n-Hexane (for working dilutions)

Methodology (Self-Validating System):

  • Standard Preparation: Prepare individual stock solutions of each retinoid isomer in ethanol (e.g., 1 mg/mL). From these, prepare working standards by serial dilution in n-hexane. Handle all solutions under yellow light to prevent photoisomerization.[18]

  • Sample Preparation: Dissolve the sample containing the retinoid derivatives in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: Silica gel column (e.g., Inertsil SILICA, 250 x 4.6 mm, 5 µm)[18]

    • Mobile Phase: Isocratic mixture of hexane, 2-propanol, and glacial acetic acid (1000:4.3:0.675)[18]

    • Flow Rate: 1.0 mL/min[18]

    • Detection Wavelength: 350 nm[18]

    • Injection Volume: 20-50 µL

    • Column Temperature: 35°C

  • Analysis: Inject the standards individually to determine their retention times. Then, inject the sample mixture. The 13-cis isomer typically elutes slightly earlier than the all-trans isomer.

  • Validation & Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the isomers in the sample can then be calculated from this curve. The method's suitability is confirmed by the baseline resolution of the isomer peaks.[19]

Conclusion: Guiding the Choice in Drug Development

The selection between all-trans-retinoyl chloride and 13-cis-retinoyl chloride as a synthetic precursor is a strategic decision with significant downstream consequences.

  • Choose all-trans-retinoyl chloride for synthesizing derivatives intended to directly and potently activate the RAR/RXR signaling pathway. This is the preferred choice for applications where inducing cellular differentiation is the primary goal, such as in the treatment of acute promyelocytic leukemia.[3][11]

  • Choose 13-cis-retinoyl chloride for creating prodrugs or derivatives where a different pharmacokinetic profile or a multi-faceted mechanism of action is desired. Its lower affinity for RARs and potential for RAR-independent effects make it a unique tool for applications like severe acne, where reducing sebum production and inducing sebocyte apoptosis are key.[14][16]

Ultimately, the inherent instability of the 13-cis isomer and its distinct biological profile compared to the more stable and direct-acting all-trans isomer demand careful consideration. A thorough understanding of these differences, coupled with rigorous analytical characterization and stringent handling protocols, is paramount for the successful development of novel and effective retinoid-based therapeutics.

References

  • Rhinn, M. & Dollé, P. (2012). Retinoic acid signalling during development. Development, 139(5), 843-858. [Link]

  • Cunningham, T. J. & Duester, G. (2015). Retinoic acid signaling pathways. Developmental Biology, 401(1), 60-67. [Link]

  • Layton, A. (2009). The use of isotretinoin in acne. Dermato-Endocrinology, 1(3), 162-169. [Link]

  • Wikipedia. (n.d.). Tretinoin. [Link]

  • Ganesan, S. & Arulvijayavani, A. (2013). Retinoic Acid Signaling Pathways in Development and Diseases. Journal of Clinical & Experimental Pathology, 3(3). [Link]

  • Abo-Elnazar, S., et al. (2022). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Oncology, 12, 978512. [Link]

  • Dr. Oracle. (n.d.). What is the mechanism of action of Isotretinoin (13-cis retinoic acid) for the treatment of miliaria?[Link]

  • ResearchGate. (n.d.). Mechanisms action of all-trans retinoic acid (ATRA) and arsenic...[Link]

  • Wikipedia. (n.d.). Isotretinoin. [Link]

  • Naoe, T., et al. (2014). Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O3) in acute promyelocytic leukemia. Frontiers in Oncology, 4, 154. [Link]

  • Skin & Allergy News. (2011). Isotretinoin's Mechanism of Action Explored. [Link]

  • Shealy, Y. F., et al. (1984). Synthesis and Properties of Some 13-cis- And All-Trans-Retinamides. Journal of Pharmaceutical Sciences, 73(6), 745-751. [Link]

  • Frontiers. (2024). All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia. [Link]

  • Wikipedia. (n.d.). Retinoic acid receptor. [Link]

  • Indian Academy of Sciences. (2001). Mechanisms of all-trans retinoic acid-induced differentiation of acute promyelocytic leukemia cells. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 13-cis-retinoic acid derivatives. [Link]

  • LookChem. (n.d.). Cas 53839-60-4, Retinoyl chloride. [Link]

  • Miyagi, M., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Journal of Nutritional Science and Vitaminology, 47(5), 314-320. [Link]

  • de Oliveira, K. P., et al. (2014). Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography data modeling. Analytical and Bioanalytical Chemistry, 406(28), 7175-7183. [Link]

  • SAV. (n.d.). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. [Link]

  • MDPI. (2022). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. [Link]

  • Google Patents. (n.d.). US5808120A - Method of synthesis of retinoic acid.
  • National Center for Biotechnology Information. (2018). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. [Link]

  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of all-trans-beta-carotene retinoids and derivatives labelled with 14C. [Link]

  • Cvekl, M., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Skin Pharmacology and Physiology, 33(4), 189-200. [Link]

  • ResearchGate. (n.d.). Retinoid stability and degradation kinetics in commercial cosmetic products. [Link]

  • Google Patents. (n.d.). EP0832643B1 - Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions.
  • Rollman, O., et al. (2007). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. Skin Pharmacology and Physiology, 20(3), 139-146. [Link]

  • ResearchGate. (n.d.). Chemical structures of different retinoid chemical species. [Link]

  • Gerber, L. E. & Erdman, J. W. Jr. (1980). Comparative effects of all-trans and 13-cis retinoic acid administration on serum and liver lipids in rats. The Journal of Nutrition, 110(2), 343-351. [Link]

  • Sacks, P. G., et al. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines. International Journal of Cancer, 70(2), 194-200. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of Retinoyl Chloride

Abstract Retinoyl chloride, the acyl chloride derivative of retinoic acid, is a highly reactive and pivotal intermediate in the synthesis of a diverse array of retinoids for pharmaceutical and cosmetic applications.[1] I...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Retinoyl chloride, the acyl chloride derivative of retinoic acid, is a highly reactive and pivotal intermediate in the synthesis of a diverse array of retinoids for pharmaceutical and cosmetic applications.[1] Its inherent instability, however, presents significant challenges in its handling, storage, and utilization. This technical guide provides a comprehensive overview of the chemical properties of retinoyl chloride, delves into its principal degradation pathways—hydrolysis, photodegradation, and thermal decomposition—and offers evidence-based protocols for its optimal storage and handling. Furthermore, this guide details validated analytical methodologies for assessing the stability and purity of retinoyl chloride, ensuring its suitability for downstream applications in research and drug development.

Chemical Profile and Inherent Reactivity of Retinoyl Chloride

Retinoyl chloride (C₂₀H₂₇ClO) is a crystalline solid, typically appearing colorless to pale yellow, and is soluble in a range of organic solvents.[1] Its molecular structure, featuring a conjugated polyene chain and a highly electrophilic acyl chloride functional group, is the primary determinant of its chemical behavior and reactivity. The acyl chloride moiety renders the molecule exceptionally susceptible to nucleophilic attack, making it a valuable reagent for the esterification and amidation of various molecules.[1] However, this high reactivity is also the source of its inherent instability.

A critical aspect of retinoyl chloride's chemistry is its profound sensitivity to a multitude of environmental factors. Exposure to moisture, light, elevated temperatures, and oxygen can lead to rapid and extensive decomposition, compromising its purity and efficacy in subsequent synthetic steps.[2] Understanding these sensitivities is paramount for any researcher or professional working with this compound.

Mechanisms of Retinoyl Chloride Degradation

The degradation of retinoyl chloride proceeds primarily through three distinct, yet often interconnected, pathways: hydrolysis, photodegradation, and thermal decomposition.

Hydrolysis: The Primary Degradation Pathway

The most immediate and significant threat to the stability of retinoyl chloride is hydrolysis. The presence of even trace amounts of water can lead to a rapid reaction, converting the acyl chloride back to its parent carboxylic acid, retinoic acid, with the concomitant release of hydrochloric acid (HCl). This reaction is typically rapid and exothermic.

Mechanism of Hydrolysis:

The hydrolysis of an acyl chloride is a classic nucleophilic acyl substitution reaction. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the retinoyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the protonated carbonyl intermediate to yield retinoic acid and HCl.

Logical Relationship: Hydrolysis of Retinoyl Chloride

Retinoyl_Chloride Retinoyl Chloride Transition_State Tetrahedral Intermediate Retinoyl_Chloride->Transition_State Nucleophilic Attack Water Water (H₂O) Water->Transition_State Retinoic_Acid Retinoic Acid Transition_State->Retinoic_Acid Elimination of Cl⁻ HCl Hydrochloric Acid (HCl) Transition_State->HCl

Caption: The hydrolysis pathway of retinoyl chloride.

Photodegradation: Isomerization and Oxidation

Retinoids, as a class of compounds, are notoriously sensitive to light, and retinoyl chloride is no exception. Exposure to light, particularly in the UVA and UVB regions of the spectrum, can initiate a cascade of photochemical reactions, leading to a mixture of degradation products.

The primary photodegradation pathways for retinoids include:

  • Isomerization: The conjugated polyene chain of retinoyl chloride can undergo cis-trans isomerization upon absorption of light energy. This can lead to the formation of various geometric isomers, which may have different biological activities and physicochemical properties.

  • Photooxidation: In the presence of oxygen, photo-excited retinoyl chloride can generate reactive oxygen species (ROS), leading to the formation of oxidized derivatives.

  • Ionic Photodissociation: Similar to other retinoids like retinyl acetate and retinyl palmitate, retinoyl chloride may undergo ionic photodissociation to form anhydroretinol and other degradation products.[4]

Studies on the photodegradation kinetics of other retinoids have shown that the process can be significant, with substantial declines in concentration observed after relatively short periods of light exposure.[5][6][7] The degradation often follows first-order kinetics.[5][6]

Experimental Workflow: Photostability Testing

cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep Prepare Retinoyl Chloride Solution in Anhydrous Solvent Split Divide into 'Light-Exposed' and 'Dark Control' Samples Prep->Split Expose Expose 'Light' Samples to a Controlled Light Source (e.g., UVA/UVB) Split->Expose Dark Store 'Control' Samples in Complete Darkness Split->Dark Sample_Time Withdraw Aliquots at Predetermined Time Intervals Expose->Sample_Time Dark->Sample_Time HPLC Analyze by HPLC-UV at ~325 nm Sample_Time->HPLC Data Quantify Retinoyl Chloride and Degradation Products HPLC->Data

Caption: Workflow for assessing the photostability of retinoyl chloride.

Thermal Decomposition

While less immediate than hydrolysis, thermal stress can also contribute to the degradation of retinoyl chloride. Elevated temperatures can accelerate the rates of both hydrolysis (if moisture is present) and oxidation. Furthermore, at sufficiently high temperatures, the molecule can undergo polymerization and other complex degradation reactions, leading to the formation of polymeric by-products and a decrease in the purity of the material.[2] Studies on other retinoids have demonstrated significant degradation at elevated temperatures, with declines of 40%-100% observed after 6 months at 40°C.[5][6]

Recommended Storage and Handling Protocols

Given the inherent instability of retinoyl chloride, strict adherence to proper storage and handling protocols is essential to maintain its integrity.

Storage Conditions

Table 1: Recommended Storage Conditions for Retinoyl Chloride

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down the rates of other decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Protection from light (Amber vials/containers)Prevents photodegradation, including isomerization and photooxidation.
Moisture Anhydrous conditions (Desiccator)Prevents rapid hydrolysis to retinoic acid.
Container Tightly sealed, chemically resistant glassPrevents ingress of moisture and air, and avoids reaction with container material.
Handling Procedures

All manipulations of retinoyl chloride should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[8][9]

Protocol for Handling Retinoyl Chloride:

  • Inert Atmosphere: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold surface.

  • Dry Environment: Conduct all transfers and manipulations in a glove box or under a stream of dry inert gas (argon or nitrogen).

  • Anhydrous Solvents and Reagents: Use only anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Minimize Exposure: Work quickly and efficiently to minimize the exposure of the compound to the atmosphere.

  • Proper Sealing: After use, flush the container with an inert gas before tightly resealing.

Analytical Methods for Stability and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the stability and purity of retinoyl chloride and other retinoids.[10][11][12] A validated HPLC method can effectively separate the parent compound from its degradation products and impurities.

HPLC Method for Retinoyl Chloride Analysis

Table 2: Typical HPLC Parameters for Retinoyl Chloride Analysis

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water.[13]
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength Approximately 325 nm[11][13]
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 10 - 20 µL

Protocol for HPLC Sample Preparation:

  • Accurately weigh a small amount of the retinoyl chloride sample in a volumetric flask.

  • Dissolve the sample in a suitable anhydrous organic solvent (e.g., acetonitrile or a mixture of hexane and isopropanol).

  • Dilute the solution to the desired concentration with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

For reliable and reproducible results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Synthesis of Retinoyl Chloride: A Practical Protocol

Retinoyl chloride is typically synthesized from all-trans-retinoic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Protocol for the Synthesis of Retinoyl Chloride:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add all-trans-retinoic acid.

  • Addition of Thionyl Chloride: Under a positive pressure of nitrogen, add an excess of thionyl chloride to the flask.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (typically monitored by the cessation of gas evolution and confirmed by TLC or HPLC analysis of a quenched aliquot).

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure. It is crucial to use a trap to capture the corrosive and toxic SOCl₂ vapors.

  • Isolation of Product: The resulting crude retinoyl chloride can be used directly in the next step or purified by recrystallization from an anhydrous solvent under an inert atmosphere.

Note: This synthesis should only be performed by trained personnel in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.

Conclusion

Retinoyl chloride is a valuable but highly labile synthetic intermediate. A thorough understanding of its degradation pathways—primarily hydrolysis, photodegradation, and thermal decomposition—is critical for its successful application. By implementing the stringent storage and handling protocols outlined in this guide, researchers and drug development professionals can significantly mitigate the risk of degradation, thereby ensuring the purity and reactivity of this important compound. The use of validated analytical methods, such as HPLC, is essential for monitoring the stability and quality of retinoyl chloride, ultimately contributing to the successful synthesis of novel and effective retinoid-based therapeutics and cosmeceuticals.

References

  • Roškar, R., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products.
  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.
  • Bentley, T. W., & Jones, R. O. (1973). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Journal of the Chemical Society, Perkin Transactions 2, (11), 1437-1441.
  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1453.
  • SparkNotes. (n.d.). Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. SparkNotes.
  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products.
  • Carlotti, M. E., et al. (2006). Photodegradation of retinol and anti-aging effectiveness of two commercial emulsions. Journal of Cosmetic Science, 57(4), 261-277.
  • Fu, P. P., et al. (2005). Photodecomposition of retinyl palmitate in ethanol by UVA light-formation of photodecomposition products, reactive oxygen species, and lipid peroxides. Chemical Research in Toxicology, 18(3), 545-551.
  • Rakuša, Ž. T., et al. (2021).
  • BenchChem. (2025).
  • Hoffmann-La Roche. (1991). Process for preparing retinoyl chlorides. EP0261911B1.
  • Kane, M. A., et al. (2005). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of Lipid Research, 46(11), 2503-2511.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • Barua, A. B., & Olson, J. A. (1986). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in Enzymology, 123, 18-26.
  • Shaikh, Z., et al. (2025). Development and Validation of RP-HPLC Method for Estimation of Tretinoin. Rasayan Journal of Chemistry, 18(2), 981-988.
  • Lee, S. K., et al. (2012). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Nutrition Research and Practice, 6(3), 266-271.
  • Chemos GmbH & Co.KG. (2019).
  • Carl ROTH GmbH + Co. KG. (2020).
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • LookChem. (n.d.). Cas 53839-60-4, Retinoyl chloride. LookChem.
  • Usman, M., & Abbas, T. (2023). Development and validation of stability indicating HPLC–PDA method for the simultaneous determination of benzoyl peroxide and tretinoin in topical dosage form. Future Journal of Pharmaceutical Sciences, 9(1), 1-10.
  • Patriche, E. L., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters, 19(5), 9881-9888.
  • Kane, M. A., & Napoli, J. L. (2010). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols in Toxicology, 45(1), 17.7.1-17.7.25.
  • LG Household & Health Care Ltd. (2010).
  • Sumitomo Chemical Company, Limited. (2001).
  • Carlotti, M. E., et al. (2009). Influence of Retinol Dermal Delivery Formulation on Its Stability Characteristics.
  • Kim, H. J., et al. (2008). Synthesis and in vitro biological activity of retinyl retinoate, a novel hybrid retinoid derivative. Bioorganic & Medicinal Chemistry, 16(12), 6387-6393.

Sources

Foundational

The Biological Activity of Retinoyl Chloride Derivatives: A Technical Guide for Drug Discovery and Development

Abstract Retinoids, the natural and synthetic analogs of vitamin A, are potent signaling molecules that orchestrate a vast array of biological processes, from embryonic development to cellular differentiation and homeost...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Retinoids, the natural and synthetic analogs of vitamin A, are potent signaling molecules that orchestrate a vast array of biological processes, from embryonic development to cellular differentiation and homeostasis. At the heart of their chemical reactivity and synthetic utility lies retinoyl chloride, a highly reactive derivative of retinoic acid. This guide provides a comprehensive technical overview of the biological activities of retinoyl chloride derivatives. We will delve into the synthetic strategies leveraging retinoyl chloride to generate novel retinoids, explore the molecular mechanisms underpinning their biological effects, detail established protocols for their evaluation, and discuss their therapeutic potential in oncology and dermatology. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic promise of this versatile class of compounds.

Introduction: The Central Role of Retinoids and the Utility of Retinoyl Chloride

Vitamin A and its derivatives are indispensable for a multitude of physiological functions.[1] The biological effects of retinoids are primarily mediated by their active metabolite, all-trans retinoic acid (ATRA), which modulates gene expression by binding to nuclear receptors.[2][3] These receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[4][5] This interaction recruits coactivator or corepressor proteins, leading to the activation or repression of gene transcription, respectively.[6] This intricate signaling pathway governs critical cellular processes such as proliferation, differentiation, and apoptosis.[2][7]

Retinoyl chloride, as the acyl chloride of retinoic acid, is a key intermediate in the synthesis of a diverse range of retinoid derivatives.[8][9] Its high reactivity makes it an excellent starting material for the facile synthesis of retinyl esters and retinamides through reactions with alcohols and amines, respectively.[10] This synthetic versatility allows for the modification of the parent retinoic acid molecule to enhance stability, improve bioavailability, and fine-tune biological activity, making it a cornerstone for the development of novel therapeutic agents.[7][11]

Synthesis of Retinoyl Chloride and Its Derivatives

The synthesis of retinoyl chloride and its subsequent conversion to derivatives must be performed under anhydrous conditions due to the high reactivity of the acyl chloride functional group.[9][12]

Synthesis of Retinoyl Chloride from All-Trans Retinoic Acid

This protocol describes a general method for the preparation of retinoyl chloride.

Materials:

  • All-trans retinoic acid (ATRA)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous pyridine or triethylamine (as a catalyst, optional)

  • Inert gas (Nitrogen or Argon)

  • Rotary evaporator

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Under an inert atmosphere, dissolve ATRA in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight excess (1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution. A catalytic amount of anhydrous pyridine can be added to facilitate the reaction.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude retinoyl chloride is a yellow to orange solid.[9]

  • The crude product is often used immediately in the next step without further purification due to its instability.

Synthesis of Retinamide Derivatives

Procedure:

  • Dissolve the amine-containing compound (e.g., an amino acid ester or an aniline derivative) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of freshly prepared retinoyl chloride in anhydrous DCM to the stirred amine solution. An excess of a non-nucleophilic base like triethylamine should be added to scavenge the HCl byproduct.

  • Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute aqueous acid, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting retinamide by column chromatography on silica gel.

Synthesis of Retinyl Ester Derivatives

Procedure:

  • Dissolve the desired alcohol in anhydrous DCM containing a non-nucleophilic base such as pyridine or triethylamine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of freshly prepared retinoyl chloride in anhydrous DCM.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.[13]

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude retinyl ester by column chromatography.

Molecular Mechanisms of Action

The biological activity of retinoyl chloride derivatives is predominantly mediated through their interaction with the RAR/RXR signaling pathway. However, other non-genomic pathways are also implicated.

Genomic Pathway: RAR/RXR-Mediated Gene Transcription

The primary mechanism of action for most retinoids involves the direct regulation of gene expression.[14][15]

  • Ligand Binding and Receptor Activation: Retinoid derivatives, after potential intracellular hydrolysis to retinoic acid, bind to the ligand-binding domain of RARs.[6] This binding induces a conformational change in the receptor.[4]

  • Heterodimerization and DNA Binding: The ligand-bound RAR forms a heterodimer with an RXR.[5] This RAR/RXR complex then binds to RAREs located in the promoter regions of target genes.[4][15]

  • Transcriptional Regulation: In the absence of a ligand, the RAR/RXR heterodimer is often associated with corepressor proteins that inhibit transcription.[6] Ligand binding triggers the dissociation of these corepressors and the recruitment of coactivator proteins, which in turn leads to the activation of gene transcription.[4][6]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid Derivative Retinoic_Acid Retinoic Acid Retinoid->Retinoic_Acid Hydrolysis CRABP CRABP Retinoic_Acid->CRABP Binding RAR RAR Retinoic_Acid->RAR Direct Diffusion Retinoic_Acid->RAR Ligand Binding CRABP->RAR Transport to Nucleus RXR RXR RAR->RXR Heterodimerization Coactivators Coactivators RAR->Coactivators Recruitment Corepressors Corepressors RAR->Corepressors Dissociation RARE RARE RXR->RARE Binding Gene Target Gene RARE->Gene Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Bio_Response Biological Response (Differentiation, Apoptosis, etc.) Protein->Bio_Response Coactivators->Gene Activation Corepressors->Gene Repression

Non-Genomic Actions and Retinoylation

Beyond the classical genomic pathway, retinoids can exert rapid, non-genomic effects. Furthermore, the covalent attachment of retinoic acid to proteins, a post-translational modification termed "retinoylation," is an emerging area of research.[16][17] This process, which can occur via the formation of a retinoyl-CoA intermediate, suggests a direct modulation of protein function by retinoic acid.[17][18] The covalent modification of proteins by retinoylation has been observed in various tissues, including the liver, kidney, and lung, and appears to be a cell-specific phenomenon.[16][19] The formation of a thioester bond between retinoic acid and proteins has been demonstrated, indicating a direct acylation mechanism.[17][18]

Biological Activities and Therapeutic Applications

The diverse biological activities of retinoyl chloride derivatives have led to their investigation and application in various therapeutic areas, most notably in oncology and dermatology.

Oncology

Retinoids have shown significant promise as anti-cancer agents, primarily due to their ability to induce differentiation and apoptosis in cancer cells.[20][21]

  • Acute Promyelocytic Leukemia (APL): The most profound success of retinoid therapy is the use of ATRA in the treatment of APL, a subtype of acute myeloid leukemia.[22][23] ATRA induces the differentiation of leukemic promyelocytes into mature granulocytes, leading to high rates of remission.[24] The molecular basis for this effect lies in ATRA's ability to bind to the PML-RARα fusion oncoprotein, a hallmark of APL, relieving transcriptional repression and promoting the expression of genes involved in differentiation.[22][25]

  • Solid Tumors: While the success in APL has not been fully replicated in solid tumors, retinoids have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast, lung, and prostate cancer.[26][27] Synthetic retinoid derivatives are being developed to improve efficacy and reduce toxicity in these contexts.[21]

Dermatology

Retinoids are widely used in dermatology for the treatment of a range of skin conditions.[1][8]

  • Acne and Psoriasis: Topical retinoids are a mainstay in the treatment of acne vulgaris and psoriasis.[8][28] They normalize follicular keratinization, reduce inflammation, and modulate immune responses in the skin.

  • Skin Aging: Retinoids are effective in treating the signs of photoaging.[1][29] They stimulate collagen synthesis, inhibit matrix metalloproteinases that degrade collagen, and promote epidermal thickening, leading to a reduction in fine lines and wrinkles.[1] Retinyl esters are often preferred in cosmetic formulations due to their improved stability and lower irritancy compared to retinoic acid.[10][29]

Experimental Protocols for Evaluation

A thorough evaluation of novel retinoyl chloride derivatives requires a battery of in vitro and in vivo assays to characterize their activity, potency, and safety.

In Vitro Assays

This assay determines the affinity of a compound for RAR and RXR subtypes.

Principle: A competitive radioligand binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.[16][22]

Procedure:

  • Preparation: Prepare a reaction mixture containing a specific RAR or RXR subtype (recombinant protein or nuclear extract), a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid for RARs), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the receptor-bound from free radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[16]

Receptor_Binding_Assay Start Start Prep Prepare Reaction Mixture (Receptor, Radioligand, Test Compound) Start->Prep Incubate Incubate to Equilibrium Prep->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Detect Quantify Radioactivity (Scintillation Counting) Filter->Detect Analyze Calculate IC50 and Ki Detect->Analyze End End Analyze->End

This cell-based assay measures the ability of a compound to activate transcription via the RAR/RXR pathway.[30][31]

Procedure:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) and transfect with two plasmids: one expressing the firefly luciferase gene under the control of a promoter containing multiple RAREs, and a second plasmid expressing Renilla luciferase as a transfection control.

  • Compound Treatment: Treat the transfected cells with varying concentrations of the retinoid derivative.

  • Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells to release the luciferases.

  • Luminescence Measurement: Measure the luminescence of both firefly and Renilla luciferases using a luminometer.[10][32]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀.

This assay assesses the ability of a compound to induce cellular differentiation.[33][34]

Procedure (using a myeloid leukemia cell line, e.g., HL-60 or THP-1):

  • Cell Culture and Treatment: Culture the cells in the presence of various concentrations of the test compound for several days.

  • Assessment of Differentiation Markers:

    • Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated myeloid cells exhibit an increased capacity for phagocytosis and respiratory burst, which can be quantified by the reduction of NBT to a blue formazan precipitate.

    • Flow Cytometry: Analyze the expression of cell surface differentiation markers, such as CD11b and CD14, using fluorescently labeled antibodies.[22]

    • Morphological Analysis: Examine cell morphology for signs of differentiation (e.g., changes in nuclear-to-cytoplasmic ratio, nuclear condensation) using Wright-Giemsa staining.

In Vivo Models

In vivo studies are crucial for evaluating the therapeutic efficacy and safety of promising retinoid derivatives.

Procedure (for a solid tumor model):

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the retinoid derivative via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor growth by caliper measurements and assess the overall health of the animals.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Procedure (human patch test): [26][28]

  • Subject Recruitment: Recruit healthy volunteers with different skin types.

  • Patch Application: Apply patches containing the test formulation, a positive control (e.g., sodium lauryl sulfate), and a negative control (vehicle) to the skin of the subjects.

  • Evaluation: After a defined period (e.g., 24-48 hours), remove the patches and visually score the skin for signs of irritation (erythema, edema) at various time points.

  • Biophysical Measurements: Non-invasive methods such as transepidermal water loss (TEWL) and laser Doppler flowmetry can be used to quantify changes in skin barrier function and blood flow, respectively.[28]

Analytical Methodologies

Accurate quantification of retinoyl chloride derivatives in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies and quality control. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used techniques.[33][35]

HPLC with UV Detection

Typical Parameters:

  • Column: C18 reversed-phase column.[17]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[14][18]

  • Detection: UV detection at the wavelength of maximum absorbance for the specific retinoid (typically around 340-350 nm).[5][18]

  • Quantification: Based on a standard curve generated from known concentrations of the analyte.

LC-MS/MS

LC-MS/MS offers superior sensitivity and selectivity for the analysis of retinoids in complex biological samples.[2][6][24][30]

Typical Procedure:

  • Sample Preparation: Extraction of the retinoid from the biological matrix (e.g., plasma, tissue homogenate) using liquid-liquid extraction or solid-phase extraction.[2][6]

  • Chromatographic Separation: Separation of the analyte from endogenous interferences using a reversed-phase HPLC column.

  • Mass Spectrometric Detection: Ionization of the analyte using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), followed by detection using selected reaction monitoring (SRM) for high specificity and sensitivity.[24][30]

Table 1: Quantitative Data Summary for Selected Retinoid Assays

Assay TypeAnalyteMatrixTechniqueLimit of Quantification (LOQ)Reference
Receptor Binding9-cis-Retinoic acidN/ARadioligand AssayN/A (Kd ~3.8 nM)[22]
HPLCRetinol, Retinyl PalmitateMouse SerumHPLC-UV0.35 pmol (Retinol), 0.95 pmol (Retinyl Palmitate)[4]
LC-MS/MSRetinoic Acid IsomersBiological SamplesLC-MS/MS20 fmol[24]
LC-MS/MS12 RetinoidsSerumLC-MS/MSSub ng/mL[2]

Conclusion and Future Directions

Retinoyl chloride serves as a versatile and reactive intermediate for the synthesis of a wide array of retinoid derivatives with significant therapeutic potential. The biological activities of these derivatives, primarily mediated through the RAR/RXR signaling pathway, have led to their successful application in the treatment of APL and various dermatological conditions. The continued exploration of novel retinoyl chloride derivatives, coupled with a deeper understanding of their mechanisms of action and the use of robust analytical and biological evaluation methods, holds great promise for the development of next-generation retinoid-based therapies with improved efficacy and safety profiles for a broader range of diseases. Future research should focus on the design of receptor-selective and tissue-specific retinoids to maximize therapeutic benefit while minimizing off-target effects.

References

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Exploratory

The Cellular Odyssey of Retinoyl Chloride: A Technical Guide to its Mechanism of Action

Introduction: Deconstructing Retinoyl Chloride's Role in Cellular Signaling Retinoyl chloride, a reactive derivative of retinoic acid, is a pivotal tool in the synthesis of various retinoids for pharmaceutical and cosmet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing Retinoyl Chloride's Role in Cellular Signaling

Retinoyl chloride, a reactive derivative of retinoic acid, is a pivotal tool in the synthesis of various retinoids for pharmaceutical and cosmetic applications.[1][2][3][4] While not a direct biological effector itself, its significance lies in its capacity to serve as a potent precursor to all-trans-retinoic acid (ATRA), the principal biologically active metabolite of vitamin A.[1][2][3] The high reactivity of its acyl chloride group suggests that upon introduction to an aqueous cellular environment, it would rapidly hydrolyze to yield ATRA.[2] Therefore, to comprehend the mechanism of action of retinoyl chloride in cells, we must delve into the well-elucidated pathway of its active form, all-trans-retinoic acid. This guide will provide a comprehensive exploration of the cellular journey of retinoids, from uptake and metabolism to the intricate nuclear signaling cascades that govern profound physiological and pathological cellular responses.

Part 1: Cellular Entry and Metabolic Conversion - The Genesis of a Signaling Cascade

The journey of a retinoid begins with its transport in the bloodstream, where retinol, the precursor to retinoic acid, is bound to retinol-binding protein (RBP).[5][6] This complex associates with transthyretin for stability.[5] Cellular uptake of retinol is a sophisticated process, primarily mediated by the membrane receptor STRA6 (stimulated by retinoic acid 6), which recognizes the RBP-retinol complex.[6][7][8]

Once inside the cell, retinol embarks on a two-step enzymatic conversion to its active form, all-trans-retinoic acid (ATRA).[9][10] This process is tightly regulated to maintain cellular homeostasis.

  • Oxidation to Retinaldehyde: In the cytoplasm, retinol is reversibly oxidized to retinaldehyde by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs).[7][8]

  • Oxidation to Retinoic Acid: Retinaldehyde is then irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[7][8]

To prevent toxic accumulation, excess ATRA is catabolized by cytochrome P450 enzymes, primarily from the CYP26 family.[11]

Experimental Protocol: In Vitro Retinol Uptake and Metabolism Assay

This protocol outlines a method to assess the uptake and metabolic conversion of retinol in a cell culture model.

Materials:

  • Cultured cells of interest (e.g., hepatic stellate cells, keratinocytes)

  • Cell culture medium (consider serum-free vs. serum-containing, as retinoid stability can be affected)[12][13][14][15]

  • [³H]-all-trans-retinol

  • Retinol-binding protein (RBP)

  • Transthyretin (TTR)

  • Cell lysis buffer

  • Organic solvents (e.g., hexane, ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or radioactivity detector

Methodology:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to a specific confluency.

  • Preparation of [³H]-Retinol-RBP-TTR Complex: Incubate [³H]-all-trans-retinol with equimolar concentrations of RBP and TTR in a suitable buffer to form the physiological transport complex.

  • Treatment: Replace the cell culture medium with fresh medium containing the [³H]-Retinol-RBP-TTR complex at a final concentration relevant to physiological levels.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to assess the kinetics of uptake and metabolism.[16]

  • Cell Lysis and Extraction: At each time point, wash the cells with ice-cold PBS to remove extracellular retinoids. Lyse the cells and extract the retinoids using an organic solvent mixture.

  • HPLC Analysis: Separate the extracted retinoids (retinol, retinaldehyde, retinoic acid, and retinyl esters) using reverse-phase HPLC.

  • Quantification: Quantify the amount of each radiolabeled retinoid species by integrating the peak areas from the radioactivity detector.

Causality Behind Experimental Choices:

  • Using the physiological RBP-TTR complex for retinol delivery mimics the in vivo situation more accurately than using free retinol.[16]

  • Performing a time-course experiment is crucial to understand the dynamic nature of retinol uptake and metabolism.[16]

  • HPLC is the gold standard for separating and quantifying different retinoid species due to its high resolution and sensitivity.[17][18]

Part 2: The Nuclear Receptor Superfamily - Gatekeepers of Retinoid Signaling

The biological effects of ATRA are predominantly mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[11][19][20][21][22][23][24][25] These receptors function as ligand-inducible transcription factors. There are three subtypes for each receptor family: RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ.[22][26]

ATRA is a high-affinity ligand for all three RAR subtypes.[20] The 9-cis isomer of retinoic acid can bind to both RARs and RXRs.[11][20] In their canonical signaling pathway, RARs and RXRs form a heterodimer (RAR/RXR) that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5][9][10][19][24]

The Transcriptional Switch: From Repression to Activation

The RAR/RXR heterodimer acts as a molecular switch, tightly controlling gene expression.

  • In the Absence of Ligand (Repression): The unliganded RAR/RXR heterodimer is bound to the RARE and recruits a complex of corepressor proteins, such as N-CoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors).[23] These corepressors, in turn, recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression.[23]

  • In the Presence of Ligand (Activation): The binding of ATRA to the RAR subunit of the heterodimer induces a conformational change in the receptor.[22][27] This conformational change leads to the dissociation of the corepressor complex and the recruitment of a coactivator complex.[11][19] Coactivator proteins, such as those of the p160 family (e.g., SRC-1) and CBP/p300, possess histone acetyltransferase (HAT) activity. HATs acetylate histones, leading to chromatin decondensation and creating a permissive environment for the assembly of the basal transcription machinery and subsequent gene transcription.[28]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol STRA6 Receptor Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADHs/RDHs ATRA All-trans-Retinoic Acid (ATRA) Retinaldehyde->ATRA RALDHs CRABP CRABP ATRA->CRABP Binding RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Ligand Binding & Activation CRABP->RAR_RXR Transport & Delivery RARE RARE (DNA) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/Repression

Part 3: Downstream Cellular Effects and Therapeutic Implications

The activation of target gene expression by ATRA leads to a wide array of cellular responses, making retinoids crucial regulators of various biological processes. These include:

  • Cell Differentiation: ATRA is a potent inducer of differentiation in various cell types, including embryonic stem cells and certain cancer cells.[19][29][30] For example, it drives the differentiation of promyelocytic leukemia cells into mature granulocytes, a principle that is therapeutically exploited.[30]

  • Cell Proliferation: The effects of retinoids on cell proliferation are context-dependent. They can inhibit the growth of some cancer cells while promoting the proliferation of others.[31][32]

  • Apoptosis: ATRA can induce programmed cell death, or apoptosis, in certain tumor cells.[5]

  • Embryonic Development: Retinoid signaling is essential for normal embryonic development, playing critical roles in patterning the nervous system, limbs, and other organs.[21][25][33]

The profound effects of retinoids on cellular behavior have led to their use in the treatment of various diseases, particularly in dermatology for conditions like acne and psoriasis, and in oncology for specific cancers such as acute promyelocytic leukemia (APL).[5][7][21][32]

Quantitative Data Summary: Binding Affinities of Retinoids for Nuclear Receptors
LigandReceptorDissociation Constant (Kd)Reference
all-trans-Retinoic AcidRARs0.2 - 0.7 nM[20]
9-cis-Retinoic AcidRARs0.2 - 0.7 nM[20]
9-cis-Retinoic AcidRXRs14.1 - 18.3 nM[20]
Experimental Protocol: Reporter Gene Assay for RAR Activation

This protocol allows for the quantification of RAR transcriptional activity in response to retinoid treatment.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression plasmids for RAR and RXR

  • Reporter plasmid containing a RARE driving the expression of a reporter gene (e.g., luciferase, β-galactosidase)

  • Transfection reagent

  • Retinoyl chloride (or ATRA as a direct agonist)

  • Cell lysis buffer

  • Luciferase assay reagent (or equivalent for the chosen reporter)

  • Luminometer (or spectrophotometer)

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RAR and RXR expression plasmids and the RARE-reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization of transfection efficiency.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of retinoyl chloride (or ATRA). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24-48 hours to allow for reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer.

  • Reporter Assay: Measure the reporter gene activity (e.g., luminescence for luciferase) in the cell lysates according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized reporter activity against the concentration of the retinoid to generate a dose-response curve.

Causality Behind Experimental Choices:

  • Co-transfecting both RAR and RXR ensures the formation of the functional heterodimer required for optimal response.

  • The use of a reporter gene provides a quantifiable output that is directly proportional to the transcriptional activity of the RAR/RXR complex.

  • A dose-response curve is essential for determining the potency (EC50) of the test compound.

Experimental_Workflow Start Start: Seed Cells Transfection Co-transfect with Plasmids: - RAR & RXR Expression - RARE-Reporter Start->Transfection Incubation1 Incubate 24h Transfection->Incubation1 Treatment Treat with Retinoid (e.g., Retinoyl Chloride) Incubation1->Treatment Incubation2 Incubate 24-48h Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Assay Measure Reporter Activity (e.g., Luminescence) Lysis->Assay Analysis Data Analysis: - Normalize Data - Generate Dose-Response Curve Assay->Analysis End End: Determine Potency Analysis->End

Conclusion: A Versatile Precursor to a Master Regulator

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Foundational

A Technical Guide to the Solubility of Retinoyl Chloride in Organic Solvents

Abstract Retinoyl chloride, the acyl chloride derivative of retinoic acid, is a highly reactive intermediate pivotal in the synthesis of novel retinoids for pharmaceutical and cosmetic applications. Its utility is fundam...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Retinoyl chloride, the acyl chloride derivative of retinoic acid, is a highly reactive intermediate pivotal in the synthesis of novel retinoids for pharmaceutical and cosmetic applications. Its utility is fundamentally governed by its solubility and stability in organic solvents. This technical guide provides an in-depth analysis of the solubility profile of retinoyl chloride, emphasizing the chemical principles that dictate solvent selection. We present a predictive solubility framework based on structural analogy with retinoic acid, detail the critical reactivity constraints with protic solvents, and provide a comprehensive, step-by-step protocol for the empirical determination of its solubility. This document is intended to be an essential resource for researchers, chemists, and formulation scientists in the fields of drug discovery and cosmetic science, enabling informed solvent selection and promoting safe, effective experimental design.

Introduction: The Chemical Dichotomy of Retinoyl Chloride

Retinoyl chloride (C₂₀H₂₇ClO) is a derivative of vitamin A, specifically synthesized from all-trans-retinoic acid.[1] Its structure is characterized by two distinct moieties: a large, nonpolar polyene chain and a highly reactive acyl chloride functional group.[2] This duality is the cornerstone of its chemical behavior and, consequently, its solubility.

  • The Lipophilic Tail: The extensive conjugated system and the trimethylcyclohexene ring render the molecule predominantly nonpolar. This lipophilic character suggests a high affinity for nonpolar organic solvents, following the principle of "like dissolves like."

  • The Reactive Head: The acyl chloride group is a powerful electrophile, making it an excellent precursor for forming esters and amides.[1] However, this reactivity also makes it extremely susceptible to nucleophilic attack, particularly from protic solvents like water and alcohols, leading to rapid decomposition.[3][4]

Understanding this dichotomy is paramount for any researcher handling retinoyl chloride. The choice of solvent is not merely a question of dissolution but a critical parameter for maintaining the compound's chemical integrity.

Predicted Solubility Profile of Retinoyl Chloride

Direct quantitative solubility data for retinoyl chloride is not widely published, primarily due to its reactive nature. However, a reliable predictive framework can be established by examining the solubility of its parent compound, all-trans-retinoic acid, and considering the impact of the acyl chloride group.

All-trans-retinoic acid is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 20 mg/mL, and sparingly soluble in ethanol at around 0.5 mg/mL.[5][6] Retinol, the alcohol precursor, is soluble in a wide range of organic solvents including ethanol, methanol, chloroform, and ether.[7][8]

Based on these data and the chemical properties of retinoyl chloride, the following solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Critical Considerations
Aprotic Nonpolar Hexane, Toluene, BenzeneHigh The nonpolar nature of these solvents is highly compatible with the lipophilic polyene chain of retinoyl chloride. These are excellent choices for solubilization when polarity is not required for a subsequent reaction.
Aprotic Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents offer a balance of polarity to solubilize the acyl chloride group while being compatible with the nonpolar tail. They are generally unreactive towards the acyl chloride group under anhydrous conditions.
Aprotic Polar (Amide) Dimethylformamide (DMF), Dimethyl Acetamide (DMAc)High DMF is known to be a suitable solvent and even a catalyst for reactions involving acyl chlorides, suggesting good stability.[9] Given the high solubility of retinoic acid in DMF, retinoyl chloride is expected to be highly soluble as well. Strict anhydrous conditions are mandatory.
Aprotic Polar (Sulfoxide) Dimethyl Sulfoxide (DMSO)High Similar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds. Retinoic acid exhibits high solubility in DMSO.[6] Retinoyl chloride is expected to be highly soluble, but stability should be empirically verified for prolonged storage.
Protic Polar Water, Alcohols (Methanol, Ethanol), Acetic AcidReactive (Not Soluble) These solvents are incompatible with retinoyl chloride. The lone pair of electrons on the oxygen atom of the hydroxyl group will readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to rapid decomposition into retinoic acid (with water) or the corresponding retinyl ester (with alcohols).[3][4] The use of protic solvents should be strictly avoided.

Causality of Solvent Choice: A Deeper Dive

The selection of an appropriate solvent for retinoyl chloride is a critical decision that influences not only the success of a reaction but also the safety of the procedure. The primary consideration is the prevention of solvolysis.

The Incompatibility of Protic Solvents

Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., O-H in alcohols, N-H in amines), are nucleophilic. The acyl chloride functional group contains a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

The mechanism of decomposition in a protic solvent like ethanol is a classic nucleophilic acyl substitution (an addition-elimination reaction):

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the ethanol molecule attacks the electrophilic carbonyl carbon of retinoyl chloride.

  • Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group.

  • Deprotonation: A base (which could be another ethanol molecule) deprotonates the oxonium ion to yield the final product, ethyl retinoate, and hydrochloric acid.

This reaction is typically rapid and exothermic, meaning that attempting to dissolve retinoyl chloride in a protic solvent will result in its conversion to a different chemical entity.

The Suitability of Aprotic Solvents

Aprotic solvents lack an acidic proton and are therefore generally non-nucleophilic. This makes them ideal for dissolving retinoyl chloride without causing its degradation. The choice among aprotic solvents will depend on the specific application:

  • For inert solubilization and storage: Nonpolar aprotic solvents like hexane or toluene are excellent choices.

  • For reactions requiring a more polar environment: Dichloromethane, chloroform, THF, or ethyl acetate are suitable.

  • For reactions requiring high solubility of both retinoyl chloride and a polar reactant: Anhydrous DMF or DMSO can be used, though careful consideration of their potential reactivity in specific reaction schemes is advised.

Experimental Protocol for the Quantitative Determination of Retinoyl Chloride Solubility

This protocol provides a robust method for determining the solubility of retinoyl chloride in a given aprotic solvent using High-Performance Liquid Chromatography (HPLC) with UV detection. The principle is to create a saturated solution, then quantify the concentration of the dissolved solute in a filtered aliquot.

Pre-requisites and Safety Considerations
  • Anhydrous Conditions: All glassware must be oven-dried and cooled in a desiccator. Solvents should be of high purity and anhydrous. The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves at all times.

  • Ventilation: Work in a well-ventilated fume hood. Retinoyl chloride is reactive and will fume in the presence of atmospheric moisture, releasing HCl.[3]

  • Light Sensitivity: Retinoids are sensitive to UV light and can isomerize or degrade.[10] All procedures should be carried out in amber glassware or under subdued light.

Materials and Equipment
  • Retinoyl chloride (solid)

  • Anhydrous organic solvent of choice

  • Small, oven-dried vials with screw caps and PTFE septa

  • Magnetic stirrer and stir bars

  • Inert gas supply (nitrogen or argon)

  • Syringes and syringe filters (0.22 µm, PTFE)

  • HPLC system with a UV detector (detection wavelength ~350 nm)

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of a Saturated Solution: a. Add an excess amount of solid retinoyl chloride to a pre-weighed, oven-dried vial. The excess is crucial to ensure saturation. b. Under an inert atmosphere, add a known volume of the anhydrous solvent to the vial. c. Seal the vial tightly and place it on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). d. Stir the mixture for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended). The continued presence of undissolved solid confirms saturation.

  • Sample Preparation for Analysis: a. Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. b. Carefully draw the supernatant into a syringe, avoiding any solid particles. c. Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean, dry vial. This step removes any suspended microparticles. d. Immediately perform a precise serial dilution of the filtered saturated solution with the same anhydrous solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC: a. Prepare a series of standard solutions of retinoyl chloride of known concentrations in the chosen solvent. b. Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). c. Inject the diluted sample solution. d. Quantify the concentration of retinoyl chloride in the diluted sample by comparing its peak area to the calibration curve. e. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of retinoyl chloride in the solvent at the specified temperature.

Visualizations

Logical Relationship between Solvent Properties and Retinoyl Chloride Solubility

G Solvent Selection Logic for Retinoyl Chloride Start Select Solvent for Retinoyl Chloride Protic Protic Solvent? (e.g., Water, Alcohols) Start->Protic Test Property Aprotic Aprotic Solvent? (e.g., Hexane, DCM, DMF) Start->Aprotic Test Property Reaction Decomposition (Solvolysis) Protic->Reaction Yes Suitable Chemically Compatible (Solvation Occurs) Aprotic->Suitable Yes Conclusion_Bad Unsuitable for Use Reaction->Conclusion_Bad Conclusion_Good Suitable for Use (Proceed with Experiment) Suitable->Conclusion_Good

Caption: Logical workflow for selecting a suitable solvent for retinoyl chloride.

Experimental Workflow for Solubility Determination

G Workflow for Determining Retinoyl Chloride Solubility A 1. Add excess Retinoyl Chloride to anhydrous solvent in vial B 2. Equilibrate under inert atmosphere (24h) A->B C 3. Allow solids to settle B->C D 4. Filter supernatant (0.22 µm PTFE filter) C->D E 5. Prepare serial dilutions of the clear filtrate D->E F 6. Analyze by HPLC-UV E->F G 7. Quantify against calibration curve F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Step-by-step experimental workflow for solubility determination.

Conclusion

The solubility of retinoyl chloride is dictated by its dual chemical nature: a large, lipophilic backbone and a highly reactive acyl chloride headgroup. It is readily soluble in a wide array of anhydrous aprotic solvents, including hydrocarbons, chlorinated solvents, ethers, and polar aprotic solvents like DMF and DMSO. The cardinal rule for handling retinoyl chloride is the strict exclusion of protic solvents, which will lead to its immediate decomposition. The experimental protocol detailed herein provides a reliable framework for quantitatively determining its solubility under controlled, inert conditions. By understanding and applying the principles outlined in this guide, researchers can confidently select appropriate solvent systems to harness the synthetic potential of this valuable retinoid intermediate.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Some Antiviral and Antineoplastic Drugs, and other Pharmaceutical Agents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 72. Lyon (FR): International Agency for Research on Cancer. [Link]

  • Santa Ana College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Portland State University. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. [Link]

  • Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Google Patents. (1988). EP0261911B1 - Process for preparing retinoyl chlorides.
  • LookChem. (n.d.). Cas 53839-60-4,Retinoyl chloride. [Link]

  • Jouyban, A. (2018). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. IntechOpen. [Link]

  • Reprocell. (n.d.). Stemolecule™ All-Trans Retinoic Acid Product Information Sheet. [Link]

  • ResearchGate. (2018). How stable is retinoic acid in DMSO at 4C?. [Link]

  • Farhadi, A., Maleki, A., & Hosseini-Bavil, A. (2019). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC advances, 9(57), 33199–33220. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Retinamides via Retinoyl Chloride: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for the synthesis of retinamides, a critical class of compounds in drug development, utilizing the retinoyl chloride intermediate. This document is inte...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of retinamides, a critical class of compounds in drug development, utilizing the retinoyl chloride intermediate. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering not just procedural steps but also the underlying scientific rationale to empower effective and safe synthesis.

Introduction: The Significance of Retinamides

Retinamides, synthetic amide derivatives of retinoic acid, represent a pivotal class of retinoids with significant therapeutic potential. Unlike their parent carboxylic acid, many retinamides exhibit an improved therapeutic index, with reduced toxicity while maintaining or even enhancing biological activity. A prime example is N-(4-hydroxyphenyl)retinamide (4-HPR), also known as fenretinide, which has been extensively investigated for its potent anticancer and chemopreventive properties.[1][2] These compounds often modulate cellular processes such as differentiation, proliferation, and apoptosis, making them attractive candidates for development in oncology, dermatology, and metabolic diseases.[3][4]

The synthesis of retinamides is most commonly achieved through the reaction of a highly reactive intermediate, retinoyl chloride, with a primary or secondary amine. This guide will delve into the nuances of preparing and handling the labile retinoyl chloride and provide robust protocols for its subsequent conversion to the desired retinamide.

The Keystone Intermediate: Preparation and Handling of Retinoyl Chloride

All-trans-retinoyl chloride is a moisture-, light-, oxygen-, and heat-sensitive intermediate.[5] Its successful synthesis and immediate use are paramount to achieving high yields of the final retinamide product. The most common method for its preparation is the reaction of all-trans-retinoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).

Causality Behind Experimental Choices:
  • Chlorinating Agent : Thionyl chloride is often preferred as it is a liquid reagent and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the reaction mixture.[6]

  • Solvent : Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are essential to prevent the hydrolysis of the acid chloride.

  • Temperature : The reaction is typically performed at room temperature or with gentle heating to drive the reaction to completion.

  • Catalyst : A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction through the formation of the Vilsmeier reagent, a more potent acylating agent.[7]

  • Inert Atmosphere : All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

Protocol 1: Preparation of all-trans-Retinoyl Chloride

Materials:

  • all-trans-Retinoic acid (ATRA)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (optional, catalyst)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Preparation : Under a stream of nitrogen, add all-trans-retinoic acid (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolution : Add anhydrous DCM to the flask to dissolve the retinoic acid.

  • Reagent Addition : Slowly add thionyl chloride (1.5-2.0 eq) to the stirred solution at room temperature. If using a catalyst, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Reaction : Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The reaction can be gently heated (e.g., to 40 °C) to ensure completion.

  • Removal of Excess Reagent : Once the reaction is complete, remove the excess thionyl chloride and solvent in vacuo using a rotary evaporator. It is crucial to ensure all volatile byproducts are removed. The resulting crude all-trans-retinoyl chloride, a yellow-orange solid or oil, should be used immediately in the next step without further purification.

Self-Validation Checkpoint: The crude retinoyl chloride should appear as a yellow to orange solid or oil and should be highly reactive. Any darkening of the color may indicate decomposition.

The Core Reaction: Synthesis of Retinamides

The synthesis of retinamides is achieved by the nucleophilic acyl substitution of retinoyl chloride with a suitable amine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Causality Behind Experimental Choices:
  • Amine : The choice of amine (primary or secondary) will determine the final retinamide product.

  • Base : A tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used as an acid scavenger. It reacts with the HCl byproduct, preventing the protonation of the reactant amine, which would render it non-nucleophilic.[1]

  • Solvent : Anhydrous, aprotic solvents like DCM or THF are used to maintain anhydrous conditions.

  • Temperature : The reaction is often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.

Protocol 2: General Synthesis of an N-Aryl Retinamide (e.g., Fenretinide)

Materials:

  • Crude all-trans-retinoyl chloride (from Protocol 1)

  • 4-Aminophenol (for Fenretinide synthesis)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Amine Solution Preparation : In a separate flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the amine (e.g., 4-aminophenol, 1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM.

  • Retinoyl Chloride Solution Preparation : Dissolve the crude all-trans-retinoyl chloride (1.0 eq) in anhydrous DCM in another flame-dried Schlenk flask.

  • Reaction : Cool the amine solution to 0 °C using an ice bath. Slowly add the retinoyl chloride solution to the stirred amine solution via a dropping funnel over 15-30 minutes.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up :

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent in vacuo to obtain the crude retinamide.

Self-Validation Checkpoint: TLC analysis should show the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the retinamide product.

Workflow for Retinamide Synthesis

Retinamide_Synthesis cluster_prep Preparation of Retinoyl Chloride cluster_synth Retinamide Synthesis cluster_purification Purification ATRA all-trans-Retinoic Acid prep_reaction Reaction in Anhydrous DCM ATRA->prep_reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->prep_reaction RetinoylChloride Crude Retinoyl Chloride prep_reaction->RetinoylChloride Immediate Use synth_reaction Reaction in Anhydrous DCM at 0°C to RT RetinoylChloride->synth_reaction Amine Amine (e.g., 4-Aminophenol) Amine->synth_reaction Base Base (e.g., Triethylamine) Base->synth_reaction CrudeRetinamide Crude Retinamide synth_reaction->CrudeRetinamide ColumnChromatography Column Chromatography CrudeRetinamide->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization Optional PureRetinamide Pure Retinamide ColumnChromatography->PureRetinamide Recrystallization->PureRetinamide

Caption: Workflow for the synthesis of retinamides from all-trans-retinoic acid.

Purification of Retinamides

The crude retinamide product typically requires purification to remove unreacted starting materials, byproducts, and any degradation products. The two most common methods are silica gel column chromatography and recrystallization.

Protocol 3: Purification by Silica Gel Column Chromatography

Materials:

  • Crude retinamide

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection : Determine a suitable eluent system using TLC. A good system will provide a retention factor (Rf) of 0.2-0.4 for the desired retinamide. Common solvent systems include gradients of ethyl acetate in hexanes.

  • Column Packing : Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading : Dissolve the crude retinamide in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution : Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure retinamide.

  • Concentration : Combine the pure fractions and remove the solvent in vacuo to yield the purified retinamide.

Self-Validation Checkpoint: The purified product should appear as a single spot on the TLC plate.

Protocol 4: Purification by Recrystallization

Materials:

  • Purified (by column chromatography) or crude retinamide

  • Recrystallization solvent

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

Procedure:

  • Solvent Selection : Choose a solvent in which the retinamide is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution : Place the retinamide in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.

  • Cooling : Allow the solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing : Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying : Dry the crystals under vacuum to remove any residual solvent.

Self-Validation Checkpoint: The recrystallized product should have a sharp melting point.

Purification TechniqueAdvantagesDisadvantagesBest For
Silica Gel Chromatography High resolution, can separate complex mixtures.Can be time-consuming and requires large volumes of solvent.Removing impurities with different polarities.
Recrystallization Simple, can yield highly pure crystalline material.Not suitable for all compounds, potential for product loss in the mother liquor.Final purification of a relatively pure compound.

Characterization of Retinamides

The identity and purity of the synthesized retinamide must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product. A reverse-phase C18 column is typically used.

ParameterTypical Value
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic or gradient of acetonitrile/methanol and water with 0.1% formic or acetic acid.
Flow Rate 1.0 mL/min
Detection UV-Vis at the λmax of the retinamide (typically around 350-370 nm).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation. For a typical N-aryl retinamide, the spectra will show characteristic peaks for the retinoid backbone and the aryl substituent.

Representative ¹H NMR Data (for an N-aryl retinamide, in CDCl₃):

  • Aromatic protons : δ 6.8-7.5 ppm

  • Vinylic protons of the polyene chain : δ 5.8-7.0 ppm

  • Allylic protons : δ ~2.0 ppm

  • Methyl protons : δ ~1.0-2.0 ppm

  • NH proton : A broad singlet, chemical shift can vary.

Representative ¹³C NMR Data (for an N-aryl retinamide, in CDCl₃):

  • Carbonyl carbon : δ ~165 ppm

  • Aromatic and vinylic carbons : δ 115-155 ppm

  • Aliphatic carbons : δ 12-40 ppm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized retinamide. The fragmentation pattern can provide further structural information. For an N-aryl retinamide, common fragmentation patterns include cleavage of the amide bond and fragmentation of the polyene chain.[9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of retinamide Incomplete formation of retinoyl chloride.Ensure anhydrous conditions, use a slight excess of thionyl chloride, consider adding a catalytic amount of DMF.
Hydrolysis of retinoyl chloride.Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere.
Protonation of the amine reactant.Ensure a sufficient amount of base (e.g., triethylamine) is used to neutralize the HCl byproduct.
Presence of multiple spots on TLC Incomplete reaction.Increase reaction time or temperature.
Degradation of the product.Protect the reaction from light and heat. Work up the reaction promptly.
Formation of byproducts (e.g., from side reactions of the acid chloride).Purify the product carefully using column chromatography.
Product is an oil and does not crystallize Presence of impurities.Purify further by column chromatography.
The compound is inherently an oil.Characterize as an oil.

Troubleshooting Workflow

Troubleshooting Start Low/No Product Check_AcidChloride Check Retinoyl Chloride Formation Start->Check_AcidChloride Check_Hydrolysis Check for Hydrolysis Start->Check_Hydrolysis Check_Base Check Base Stoichiometry Start->Check_Base Solution_Reagents Increase SOCl₂ / Add DMF Check_AcidChloride->Solution_Reagents Solution_Anhydrous Ensure Anhydrous Conditions Check_Hydrolysis->Solution_Anhydrous Solution_Base Add More Base (1.2-1.5 eq) Check_Base->Solution_Base

Caption: Decision-making process for troubleshooting low-yield retinamide synthesis.

Safety Precautions

  • Retinoids : Retinoids are potent biological agents and should be handled with care. They are sensitive to light, air, and heat. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • Thionyl Chloride : Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[10] It should be handled in a fume hood, and appropriate PPE, including acid-resistant gloves, should be worn. Ensure that all glassware is dry before use.

  • Solvents : Organic solvents are flammable and should be handled with care. Avoid sources of ignition.

Conclusion

The synthesis of retinamides via retinoyl chloride is a well-established yet nuanced process that requires careful attention to experimental detail, particularly concerning the handling of the sensitive retinoid structures and the reactive acid chloride intermediate. By understanding the rationale behind each step and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and development.

References

  • Bhatnagar, R., et al. (1991). N-(4-hydroxyphenyl)
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Fisher Scientific. (2009).
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Gale, J. B., et al. (2001). An unhydrolyzable analogue of N-(4-hydroxyphenyl)retinamide. synthesis and preliminary biological studies. Bioorganic & Medicinal Chemistry Letters, 11(12), 1583-1586. [Link]

  • Libman, A., et al. (2020). Design, Synthesis, Radiosynthesis and Biological Evaluation of Fenretinide Analogues as Anticancer and Metabolic Syndrome-Preventive Agents. ChemMedChem, 15(16), 1579-1590. [Link]

  • Moon, R. C., et al. (1979). N-(4-hydroxyphenyl)
  • SciTech Development. (n.d.). Fenretinide (4-HPR): Its History, Properties & Uses. Retrieved from [Link]

  • Sigma-Aldrich. (2021).
  • Sporn, M. B., & Suh, N. (2002). Chemoprevention of cancer. Carcinogenesis, 23(7), 1019-1026.
  • TOMASI, S., et al. (2022). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. Molecules, 27(12), 3698. [Link]

  • Um, S. J., et al. (2007). Synthesis and biological activity of novel retinamide and retinoate derivatives. Bioorganic & Medicinal Chemistry, 15(1), 501-506.
  • Villeneuve, G. V., & Chan, T. H. (1997). A new mild and efficient method for the synthesis of amides. Tetrahedron Letters, 38(37), 6489-6492.
  • Zou, C. P., et al. (1998). N-(4-hydroxyphenyl)retinamide (4-HPR)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65646-68-6, Fenretinide. Retrieved from [Link]

  • Roskar, R., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Skin Pharmacology and Physiology, 33(4), 193-207. [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Formisano, C., et al. (2005). Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1. Clinical Cancer Research, 11(18), 6629-6636. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Novel Retinamides via Reaction of Retinoyl Chloride with Primary Amines

Introduction: The Significance of Retinamides in Therapeutic Development Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of essential biological processes, including cellular growth, differ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Retinamides in Therapeutic Development

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of essential biological processes, including cellular growth, differentiation, and apoptosis.[1] All-trans-retinoic acid (ATRA), a prominent member of this family, has garnered significant attention for its therapeutic potential. The chemical modification of ATRA, particularly at the carboxylic acid moiety, has given rise to a diverse library of derivatives with tailored biological activities and improved pharmacological profiles. Among these, retinamides, formed by the reaction of a retinoyl precursor with amines, represent a promising avenue for drug discovery and development.[2][3]

These synthetic analogues are being explored for their applications in oncology, dermatology, and other hyperproliferative disorders.[3][4][5] The rationale behind synthesizing retinamides lies in the potential to modulate receptor selectivity (for Retinoic Acid Receptors - RARs and Retinoid X Receptors - RXRs), enhance stability, and alter solubility, thereby optimizing therapeutic efficacy while mitigating the toxic side effects often associated with retinoid therapy.[3][6][7] For instance, N-(4-hydroxyphenyl)retinamide (4-HPR), a synthetic retinamide, has been extensively studied for its cancer chemopreventive properties.[2] This guide provides a comprehensive overview of the synthesis of retinamides through the reaction of retinoyl chloride with primary amines, offering detailed protocols and critical insights for researchers in the field.

Theoretical Framework: The Chemistry of Retinamide Formation

The synthesis of retinamides from retinoyl chloride and primary amines is a classic example of nucleophilic acyl substitution .[8][9][10] The reaction proceeds via a mechanism where the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the retinoyl chloride.

Reaction Mechanism

The reaction is typically carried out under Schotten-Baumann conditions , which involve the use of a base to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.[8][11][12][13] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.

The mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of retinoyl chloride, leading to the formation of a tetrahedral intermediate.[10][11][12]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[10]

  • Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., another molecule of the primary amine or an added base like pyridine or triethylamine) to yield the final N-substituted retinamide and a salt.[9][10]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the reaction of retinoyl chloride with a primary amine.

Caption: General mechanism of retinamide synthesis.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a generic N-substituted retinamide. It is crucial to note that retinoyl chloride and other retinoids are sensitive to light, heat, and oxygen.[14][15][16][17] Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) and with protection from light.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
all-trans-Retinoic acid (ATRA)≥98%Sigma-AldrichStarting material for retinoyl chloride synthesis.
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichUsed to convert ATRA to retinoyl chloride. Handle with extreme care.
Primary amine (R-NH₂)≥98%VariousThe specific amine will determine the final retinamide.
Anhydrous Dichloromethane (DCM)≥99.8%Sigma-AldrichReaction solvent. Must be dry.
Anhydrous Triethylamine (TEA)≥99.5%Sigma-AldrichBase to neutralize HCl.
Anhydrous Diethyl Ether≥99.7%Sigma-AldrichUsed for precipitation/crystallization.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor aqueous workup.
Brine (saturated NaCl solution)-In-house prepFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher ScientificFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography.
Protocol 1: Synthesis of all-trans-Retinoyl Chloride

CAUTION: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

  • To a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add all-trans-retinoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the retinoic acid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting yellow to orange solid is retinoyl chloride.[18]

  • Crucially, use the freshly prepared retinoyl chloride immediately in the next step without further purification , as it is highly unstable.[15][18]

Protocol 2: Synthesis of N-Substituted Retinamide
  • Dissolve the freshly prepared retinoyl chloride (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool both solutions to 0 °C.

  • Slowly add the amine/triethylamine solution to the stirred retinoyl chloride solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude retinamide.

Workflow Visualization

The following diagram outlines the experimental workflow for the synthesis and purification of retinamides.

Retinamide Synthesis Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve ATRA in anhydrous DCM B 2. Add Thionyl Chloride at 0°C A->B C 3. Stir and form Retinoyl Chloride B->C E 5. Add Amine solution to Retinoyl Chloride at 0°C C->E D 4. Dissolve Primary Amine and TEA in DCM D->E F 6. Stir at Room Temperature E->F G 7. Quench with NaHCO₃ solution F->G H 8. Extract with DCM G->H I 9. Wash with Brine and Dry H->I J 10. Concentrate Crude Product I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Pure Retinamide K->L

Sources

Method

Application Notes & Protocols: A Comprehensive Guide to N-acylation with Retinoyl Chloride

Introduction: The Significance of N-Retinoylation Retinoids, a class of compounds derived from vitamin A, are crucial signaling molecules that regulate a vast array of biological processes, including cell growth, differe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Retinoylation

Retinoids, a class of compounds derived from vitamin A, are crucial signaling molecules that regulate a vast array of biological processes, including cell growth, differentiation, and apoptosis.[1] The synthesis of retinoid derivatives, particularly N-retinoyl amides, is of paramount importance in medicinal chemistry and drug development. These compounds are explored for their potential in dermatology, oncology, and immunology, often exhibiting improved stability, bioavailability, or targeted activity compared to their parent carboxylic acid, all-trans-retinoic acid (ATRA).[2]

Retinoyl chloride stands out as a key intermediate in this synthetic pursuit.[2][3] As a highly reactive acyl chloride derivative of retinoic acid, it allows for the efficient formation of amide bonds with a wide range of primary and secondary amines.[2][3][4] This guide provides a detailed protocol for N-acylation using retinoyl chloride, grounded in the fundamental principles of organic chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the rationale behind them to ensure robust and reproducible outcomes.

Chemical Principles: The Nucleophilic Addition-Elimination Mechanism

The N-acylation of an amine with retinoyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism .[5][6][7] Understanding this two-stage process is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Addition: The carbon atom of the acyl chloride group (-COCl) is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms, which leaves the carbon with a significant partial positive charge.[7][8] The reaction is initiated when the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks this electrophilic carbon.[5][7] This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[6]

  • Elimination: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion (Cl⁻)—a good leaving group—is expelled.[6][8] This step also releases a proton (H⁺) from the nitrogen atom, which is scavenged by a base present in the reaction mixture.[7][8] The final products are the stable N-retinoyl amide and a protonated base (e.g., triethylammonium chloride).[9]

N-Acylation Mechanism cluster_reactants Reactants cluster_products Products Retinoyl_Chloride Retinoyl Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral_Intermediate Retinoyl_Chloride->Tetrahedral_Intermediate Amine Primary Amine (R'-NH2) N_Retinoyl_Amide N-Retinoyl Amide (R-CONHR') HCl HCl (Neutralized by Base) Tetrahedral_Intermediate->N_Retinoyl_Amide 2. Elimination of Cl- Tetrahedral_Intermediate->HCl 3. Deprotonation Experimental Workflow A 1. Setup (Flame-dry glassware, inert atmosphere) B 2. Reagent Addition (Dissolve amine & base, cool to 0°C) A->B C 3. Acylation (Add retinoyl chloride solution dropwise) B->C D 4. Reaction (Stir at 0°C to RT) C->D E 5. Monitoring (Check progress via TLC) D->E E->D Incomplete? Continue stirring F 6. Workup (Quench, extract, wash, dry) E->F Complete? G 7. Purification (Column chromatography or recrystallization) F->G H 8. Characterization (NMR, MS) G->H

Sources

Application

Application Notes and Protocols: Esterification of Alcohols with Retinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Retinyl Esters Retinoids, a class of compounds derived from vitamin A, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Retinyl Esters

Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous biological processes, including vision, cellular differentiation, and immune function.[1] Retinyl esters, formed by the esterification of retinol (vitamin A) with fatty acids, represent the primary storage form of vitamin A in the body.[1] Beyond their biological role, synthetic retinyl esters are of significant interest in the pharmaceutical and cosmetic industries. They are often more stable and less irritating to the skin than their parent alcohol, retinol, or the more potent retinoic acid, making them ideal active ingredients in dermatological formulations for treating conditions like acne and skin aging.[2] The synthesis of novel retinyl esters through the esterification of various alcohols with retinoyl chloride allows for the fine-tuning of their physicochemical properties, such as solubility and bioavailability, which is a key focus in drug development.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of retinyl esters via the retinoyl chloride pathway.

Chemical Principles and Strategy

The esterification of an alcohol with retinoyl chloride is a classic nucleophilic acyl substitution reaction. Retinoyl chloride, a highly reactive acyl chloride, is readily attacked by the nucleophilic hydroxyl group of an alcohol.[4] The reaction is typically rapid and proceeds with high yield. A non-nucleophilic base, such as pyridine or triethylamine, is often included to neutralize the hydrochloric acid byproduct, which can otherwise lead to unwanted side reactions.

The overall workflow for this process can be divided into three main stages:

  • Preparation of Retinoyl Chloride: Synthesis of the reactive intermediate from all-trans-retinoic acid.

  • Esterification: Reaction of retinoyl chloride with the desired alcohol.

  • Purification and Characterization: Isolation and verification of the final retinyl ester product.

Esterification_Workflow cluster_0 Synthesis cluster_1 Esterification cluster_2 Purification & Analysis Retinoic_Acid All-trans-Retinoic Acid Retinoyl_Chloride All-trans-Retinoyl Chloride Retinoic_Acid->Retinoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Retinoyl_Chloride Reagent Retinyl_Ester Retinyl Ester Retinoyl_Chloride->Retinyl_Ester Reaction Alcohol Alcohol (R-OH) Alcohol->Retinyl_Ester Nucleophile Base Base (e.g., Pyridine) Base->Retinyl_Ester HCl Scavenger Crude_Product Crude Retinyl Ester Retinyl_Ester->Crude_Product Work-up Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Retinyl Ester Purification->Pure_Product Characterization HPLC, NMR, MS Pure_Product->Characterization

Caption: General workflow for the synthesis of retinyl esters.

PART 1: Preparation of All-trans-Retinoyl Chloride

All-trans-retinoyl chloride is a moisture-sensitive and reactive intermediate that is typically prepared fresh before use. Common chlorinating agents include thionyl chloride and phosphorus trichloride.[5] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Safety Precautions for Handling Thionyl Chloride

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[6] It is crucial to handle it with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or PVC), a lab coat, and chemical splash goggles with a face shield.[7][8]

  • Handling: Use a syringe or cannula for transfers. Never pour it in the open air. Ensure all glassware is thoroughly dried before use.[9]

  • Spills: Neutralize small spills with sodium bicarbonate or a mixture of soda ash and slaked lime. For larger spills, evacuate the area and seek assistance from trained personnel.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10] For inhalation, move to fresh air and seek immediate medical attention.[10]

Protocol 1.1: Synthesis of All-trans-Retinoyl Chloride

This protocol is adapted from established methods for converting carboxylic acids to acyl chlorides.[11]

Materials:

  • All-trans-retinoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, add all-trans-retinoic acid (1 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to dissolve the retinoic acid.

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred solution at room temperature. The addition should be done dropwise via a syringe.

  • Reaction: Gently heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. A cold trap is recommended to capture the volatile and corrosive byproducts.

  • Final Product: The resulting yellow to orange solid is all-trans-retinoyl chloride and should be used immediately in the next step without further purification.

PART 2: Esterification of Alcohols with Retinoyl Chloride

This stage involves the reaction of the freshly prepared retinoyl chloride with the alcohol of choice.

Protocol 2.1: General Procedure for Retinyl Ester Synthesis

Materials:

  • Freshly prepared all-trans-retinoyl chloride

  • Alcohol (1.0-1.2 equivalents)

  • Anhydrous pyridine or triethylamine (1.5-2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0-1.2 equivalents) and anhydrous pyridine or triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Retinoyl Chloride: Dissolve the freshly prepared all-trans-retinoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution with vigorous stirring.

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the pyridinium hydrochloride salt.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

PART 3: Purification and Characterization

The crude product from the esterification reaction will likely contain unreacted starting materials and byproducts, necessitating purification, typically by column chromatography.

Protocol 3.1: Purification by Silica Gel Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Test tubes or fraction collector

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the chromatography column.[12][13]

  • Sample Loading: Dissolve the crude retinyl ester in a minimal amount of the elution solvent (or a less polar solvent like DCM) and load it onto the top of the silica gel column.[13]

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 2-5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired retinyl ester.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified retinyl ester.

Protocol 3.2: Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product and for quantitative analysis.[14]

Table 1: Recommended HPLC Methods for Retinyl Ester Analysis

ParameterMethod 1 (Reversed-Phase)[15]Method 2 (Normal-Phase)[16][17]
Column C18 (e.g., LiChrosphere 100 RP-18, 5 µm, 4.6 x 250 mm)Silica (e.g., Pinnacle DB silica, 5 µm, 4.6 x 250 mm)
Mobile Phase Isocratic: Methanol/Water (98:2, v/v)Isocratic: n-Heptane/Isopropyl Alcohol (75:25, v/v)
Flow Rate 2.0 mL/min1.0 mL/min
Detection UV at 325 nmUV at 326 nm
Temperature 40°C40°C
Injection Vol. 20 µL20 µL
Protocol 3.3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the structure of the synthesized retinyl ester.

Sample Preparation:

  • Dissolve 5-10 mg of the purified retinyl ester in deuterated chloroform (CDCl₃).

  • Transfer to an NMR tube.

Expected ¹H NMR Chemical Shifts for a Representative Retinyl Ester (Retinyl Palmitate): [18][19]

  • Retinoid Moiety:

    • Signals in the olefinic region (δ 5.5-7.0 ppm) corresponding to the protons of the polyene chain.

    • A doublet around δ 4.7 ppm for the -CH₂-O- protons.

    • Singlets for the methyl groups on the cyclohexene ring and the polyene chain (δ 1.0-2.0 ppm).

  • Acyl Moiety (e.g., Palmitate):

    • A triplet around δ 2.3 ppm for the -CH₂- protons adjacent to the carbonyl group.

    • A broad multiplet around δ 1.2-1.6 ppm for the methylene protons of the fatty acid chain.

    • A triplet around δ 0.9 ppm for the terminal methyl group of the fatty acid chain.

Retinyl_Ester_Structure cluster_retinoid Retinoid Moiety cluster_acyl Acyl Moiety (e.g., Palmitate) Retinoid_Protons Olefinic Protons (δ 5.5-7.0) -CH₂-O- (δ ~4.7) Methyl Protons (δ 1.0-2.0) Ester_Linkage -C(=O)-O- Retinoid_Protons->Ester_Linkage Acyl_Protons -CH₂-C=O (δ ~2.3) -(CH₂)n- (δ 1.2-1.6) -CH₃ (δ ~0.9) Ester_Linkage->Acyl_Protons

Sources

Method

Application Notes & Protocols: Leveraging Retinoyl Chloride for Advanced Drug Delivery Systems

Introduction: The Rationale for Retinoid Prodrugs in Therapeutic Delivery Retinoids, a class of compounds derived from vitamin A, are potent modulators of cellular growth, differentiation, and apoptosis.[1] All-trans ret...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Retinoid Prodrugs in Therapeutic Delivery

Retinoids, a class of compounds derived from vitamin A, are potent modulators of cellular growth, differentiation, and apoptosis.[1] All-trans retinoic acid (ATRA), a key metabolite, is utilized in therapies for conditions ranging from severe acne and psoriasis to various cancers.[2][3] However, the clinical utility of ATRA is often hampered by its poor aqueous solubility, chemical instability (particularly sensitivity to light, heat, and oxygen), and significant side effects upon systemic or even topical administration, such as skin irritation.[3][4][5]

To overcome these limitations, the development of sophisticated drug delivery systems is paramount. One of the most effective strategies involves converting the parent drug into a 'prodrug' by covalently attaching it to a carrier molecule, such as a polymer or a lipid. This is where retinoyl chloride (C₂₀H₂₇ClO) , the highly reactive acyl chloride derivative of retinoic acid, becomes an invaluable synthetic intermediate.[6][7] The reactivity of the acyl chloride group allows for efficient esterification or amidation reactions with hydroxyl or amine functionalities on carrier molecules, forming a cleavable linkage.[6][8] This conjugation strategy transforms the hydrophobic drug into a component of a larger, often amphiphilic, construct that can self-assemble into nanostructures like micelles or nanoparticles, or be incorporated into larger systems like liposomes.[3]

These retinoid-conjugated nanocarriers offer several distinct advantages:

  • Enhanced Stability: Covalent linkage and encapsulation within a nanocarrier protect the sensitive retinoid moiety from premature degradation.[3][9]

  • Improved Solubility: Conjugation with hydrophilic polymers can render the highly hydrophobic retinoid water-soluble, facilitating formulation.[3]

  • Controlled Release: The bond between the retinoid and the carrier (e.g., an ester linkage) can be designed to hydrolyze slowly under physiological conditions, providing sustained release of the active drug over an extended period.[3][10]

  • Reduced Toxicity: By preventing a large initial bolus of the drug, controlled release minimizes local and systemic side effects, such as skin irritation or inflammation.[3][10]

  • Targeted Delivery: Nanocarrier systems can be designed to preferentially accumulate in specific tissues or cellular compartments, enhancing therapeutic efficacy.[2][11]

This document provides a detailed guide for researchers on the application of retinoyl chloride in the synthesis of polymer-drug conjugates and their formulation into advanced drug delivery systems. We will cover the core chemical principles, provide step-by-step protocols for synthesis and characterization, and discuss the critical parameters for designing effective retinoid-based therapeutics.

Part 1: Synthesis of Retinoyl-Polymer Conjugates

The foundational step in creating a retinoid-based prodrug delivery system is the covalent conjugation of the retinoid to a suitable polymer backbone. The choice of polymer is critical and depends on the desired characteristics of the final nanocarrier, such as biocompatibility, biodegradability, and solubility. Poly(vinyl alcohol) (PVA) is a common choice for creating water-soluble, amphiphilic conjugates.[3]

Causality Behind Experimental Choices:
  • Why Retinoyl Chloride? Direct esterification of retinoic acid with a polymer's hydroxyl groups is often inefficient. Converting retinoic acid to the more reactive retinoyl chloride intermediate dramatically improves reaction kinetics and yield.[12]

  • Why an Anhydrous Aprotic Solvent? Retinoyl chloride is highly sensitive to moisture and will readily hydrolyze back to retinoic acid.[6] Aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are used to prevent this side reaction.

  • Why a Base Catalyst? A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl gas that is generated as a byproduct of the esterification reaction. This prevents the protonation of the polymer's hydroxyl groups and drives the reaction to completion.

Diagram: Synthesis of a Poly(vinyl alcohol)-Retinoate (PVA-Ret) Conjugate

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Retinoyl_Chloride Retinoyl Chloride (C₂₀H₂₇ClO) PVA_Ret PVA-Retinoate Conjugate (Prodrug) Retinoyl_Chloride->PVA_Ret Esterification PVA Poly(vinyl alcohol) [PVA] (-[CH₂(CHOH)]n-) PVA->PVA_Ret Solvent Anhydrous DMF Solvent->PVA_Ret Catalyst Triethylamine (TEA) Catalyst->PVA_Ret Atmosphere Inert (N₂ or Ar) Atmosphere->PVA_Ret Byproduct Triethylammonium Chloride (Salt Precipitate) PVA_Ret->Byproduct Byproduct Formation

Caption: Amphiphilic PVA-Ret conjugates form a core-shell structure.

Protocol 4: Preparation of PVA-Ret Nanoparticles via Direct Dissolution
  • Causality: This method leverages the thermodynamic favorability of the amphiphilic polymer to self-assemble when hydrated, sequestering the hydrophobic retinoyl chains away from the aqueous phase. [3]1. Weigh 50 mg of the lyophilized PVA-Ret conjugate.

  • Add 10 mL of DI water or phosphate-buffered saline (PBS, pH 7.4).

  • Stir the solution at room temperature for 2-4 hours, or until a clear, homogeneous solution is formed. Sonication can be used sparingly to aid dissolution.

  • The resulting solution contains self-assembled PVA-Ret nanoparticles. For purification from any non-assembled polymer, the solution can be filtered through a 0.45 µm syringe filter.

Protocol 5: Characterization of Nanoparticle Properties

1. Particle Size and Polydispersity Index (PDI) Measurement

  • Causality: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of the nanoparticles. Size and uniformity (PDI) are critical parameters that influence the biological fate and efficacy of the delivery system. [[“]]1. Dilute the nanoparticle suspension from Protocol 4 to a concentration of ~1 mg/mL.

  • Analyze the sample using a DLS instrument.

  • Record the Z-average diameter and the PDI. A PDI value < 0.3 is generally considered acceptable for a monodisperse population.

2. Drug Loading and Release Kinetics

  • Causality: To function as a prodrug system, the active retinoid must be released from the polymer backbone at a controlled rate, typically via hydrolysis of the ester bond. [3]High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying retinoids due to its sensitivity and specificity. [4][14]1. Drug Loading: The drug loading is intrinsically determined by the degree of substitution calculated from NMR. It can be expressed as a weight percentage:

    • Drug Loading (%) = (Mass of Conjugated Retinoid / Total Mass of Conjugate) * 100

  • In Vitro Release Study: a. Place 5 mL of the PVA-Ret nanoparticle solution into a dialysis bag (MWCO 3.5-5 kDa). b. Submerge the bag in 50 mL of a release medium (e.g., PBS pH 7.4, or PBS pH 5.5 to simulate endosomal conditions) at 37°C with constant stirring. c. At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag. d. Replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium. e. Quantify the concentration of released ATRA in the aliquots using a validated HPLC-UV method (detection at ~325-350 nm). [14] f. Plot the cumulative percentage of drug released versus time.

Data Summary: Target Nanoparticle Characteristics
ParameterTechniqueTarget ValueRationale
Particle Size DLS50 - 200 nmOptimal range for avoiding rapid renal clearance and for potential passive targeting to tumors (EPR effect). [15]
PDI DLS< 0.3Indicates a homogenous and uniform nanoparticle population.
Drug Release HPLCSustained release over 24-72hDemonstrates the prodrug concept and avoids burst release toxicity. [3][10]

Conclusion and Future Perspectives

Retinoyl chloride serves as a critical and highly efficient reagent for the synthesis of retinoid-based prodrugs. By conjugating it to polymeric carriers like PVA, researchers can create sophisticated, self-assembling nanocarriers that address the inherent challenges of retinoid therapy, namely poor stability and significant side effects. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and characterization of these advanced delivery systems. Future work in this area may involve the use of stimuli-responsive polymers that release the drug only in specific microenvironments (e.g., low pH of tumors or endosomes) or the attachment of targeting ligands to the nanoparticle surface to further enhance site-specific delivery. [[“]][16]

References

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  • Trapasso, E., et al. (2009). Retinoids: new use by innovative drug-delivery systems. Expert Opinion on Drug Delivery, 6(5), 465-483. [Link]

  • Shields, W. C., et al. (2018). Encapsulation and controlled release of retinol from silicone particles for topical delivery. Journal of Controlled Release, 278, 37-48.
  • Shields, W. C., et al. (2018). Encapsulation and controlled release of retinol from silicone particles for topical delivery. Journal of Controlled Release, 278, 37-48. [Link]

  • Castleberry, S. A., et al. (2017). Polymer Conjugated Retinoids for Controlled Transdermal Delivery. Journal of Controlled Release, 262, 1-9. [Link]

  • Nicosia, A., et al. (2018). A Novel Method for the Preparation of Retinoic Acid-Loaded Nanoparticles. Polymers, 10(11), 1253. [Link]

  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(4), 1174-1183. [Link]

  • Castleberry, S. A., et al. (2017). Polymer conjugated retinoids for controlled transdermal delivery. Journal of Controlled Release, 262, 1-9.
  • Trapasso, E., et al. (2009). Retinoids: new use by innovative drug-delivery systems. Expert Opinion on Drug Delivery, 6(5), 465-483.
  • Karimi, N., et al. (2020). Co-delivery of all-trans-retinoic acid and docetaxel in drug conjugated polymeric nanoparticles: Improving controlled release and anticancer effect. Journal of Drug Delivery Science and Technology, 58, 101799.
  • Characterization of Retinol Stabilized in Phosphatidylcholine Vesicles with and without Antioxidants. (2020). Molecules, 25(14), 3173. [Link]

  • Google Patents. (1988). Process for preparing retinoyl chlorides. EP0261911B1.
  • ACS Publications. (2023). pH-Responsive Release Hydrophilic Colloids: Preparation and Characterization of Lutein/Retinol Coloaded Nanoparticles and Their Hydrogel Beads. Biomacromolecules. [Link]

  • Trapasso, E., et al. (2009). Retinoids: New use by innovative drug-delivery systems. Expert Opinion on Drug Delivery, 6(5), 465-483.
  • ResearchGate. FT-IR spectra of retinol (12), retinal (13) and retinoic acid (14).
  • Padee, C., et al. (2019). Retinol-Containing Graft Copolymers for Delivery of Skin-Curing Agents. Polymers, 11(8), 1299. [Link]

  • Google Patents. (2010). Composition and method for preparing stable unilamellar liposomal suspension. US20100086573A1.
  • Xia, H., et al. (2015). Retinoic acid liposome-hydrogel: preparation, penetration through mouse skin and induction of F9 mouse teratocarcinoma stem cells differentiation. Brazilian Journal of Pharmaceutical Sciences, 51(1), 113-121. [Link]

  • Let's Make Beauty. (2023). Formulating with Retinol: Stability Tips for Maximum Efficacy.
  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products.
  • Kim, H., et al. (2008). Synthesis and in vitro biological activity of retinyl retinoate, a novel hybrid retinoid derivative. Bioorganic & Medicinal Chemistry, 16(12), 6387-6393. [Link]

  • Jun, S. H., et al. (2021). Synthesis of Retinol-Loaded Lipid Nanocarrier via Vacuum Emulsification to Improve Topical Skin Delivery. Polymers, 13(5), 823. [Link]

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  • Xu, Y., et al. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Membranes, 11(2), 113. [Link]

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Sources

Application

Application Notes and Protocols: Retinoyl Chloride as a Versatile Precursor for the Synthesis of Novel Retinoids

Abstract Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules in a myriad of biological processes, including cell growth, differentiation, and vision.[1] Their therapeutic potential in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules in a myriad of biological processes, including cell growth, differentiation, and vision.[1] Their therapeutic potential in dermatology and oncology is well-established, yet often limited by issues of stability and off-target effects. The chemical modification of the parent all-trans-retinoic acid (ATRA) molecule is a key strategy in developing novel retinoids with improved therapeutic indices. At the heart of this synthetic endeavor lies retinoyl chloride, a highly reactive and versatile intermediate. This guide provides an in-depth exploration of retinoyl chloride, detailing its synthesis, characterization, and application in the generation of diverse classes of novel retinoids, including retinoate esters and retinamides. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower innovation in retinoid-based therapeutics.

The Strategic Importance of Retinoyl Chloride

All-trans-retinoic acid is the foundational molecule for many synthetic retinoids. However, its carboxylic acid functional group is not sufficiently reactive for direct conversion into esters and amides under mild conditions. Conversion to the corresponding acyl chloride, retinoyl chloride, dramatically increases the electrophilicity of the carbonyl carbon, transforming it into a highly reactive acylating agent. This activation is the gateway to a vast chemical space of novel retinoid derivatives.

Retinoyl chloride's utility stems from its ability to readily react with nucleophiles such as alcohols and amines to form stable ester and amide linkages, respectively. This allows for the systematic modification of the polar head group of the retinoid, a key determinant of its pharmacokinetic and pharmacodynamic properties. For instance, esterification can enhance lipophilicity and improve skin penetration, while specific amide derivatives have shown unique biological activities, such as inducing apoptosis in cancer cells.[2]

Synthesis and Characterization of Retinoyl Chloride

The synthesis of retinoyl chloride from all-trans-retinoic acid requires a chlorinating agent. While traditional reagents like thionyl chloride (SOCl₂) can be effective, they often require elevated temperatures and can lead to side reactions with the sensitive polyene chain of the retinoid.[3] A superior method, offering milder reaction conditions and cleaner workup, employs oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF).[4][5]

Causality of Reagent Selection:

  • Oxalyl Chloride ((COCl)₂): Preferred for its high reactivity under mild conditions (room temperature or below). The byproducts of the reaction, carbon monoxide (CO), carbon dioxide (CO₂), and hydrochloric acid (HCl), are all gaseous, which simplifies purification as they can be easily removed under reduced pressure.[4][5] This is particularly advantageous for sensitive substrates like retinoids.

  • N,N-Dimethylformamide (DMF) Catalyst: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, [Me₂N=CHCl]⁺Cl⁻, which is the active catalytic species. This reagent is a more potent and selective chlorinating agent than oxalyl chloride alone, accelerating the reaction at room temperature.[6]

Experimental Protocol: Synthesis of All-trans-Retinoyl Chloride

Materials:

  • All-trans-retinoic acid (ATRA)

  • Oxalyl chloride ((COCl)₂)

  • N,N-dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hexane, anhydrous

  • Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet, and other standard glassware.

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add all-trans-retinoic acid (1.0 g, 3.33 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to dissolve the ATRA. The solution will be a vibrant yellow.

  • Catalyst Addition: Add one drop of anhydrous DMF via syringe.

  • Chlorinating Agent Addition: While stirring at room temperature, slowly add oxalyl chloride (0.37 mL, 4.33 mmol, 1.3 eq) dropwise via syringe over 10 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material (ATRA). The solution will typically darken to a deep red-orange.

  • Workup: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. It is crucial to use an oil-free pump and a cold trap to handle the corrosive byproducts. The crude retinoyl chloride is obtained as a red-orange solid or oil.

  • Purification (Optional but Recommended): The crude product can often be used directly in the next step. If higher purity is required, recrystallization can be performed. Dissolve the crude solid in a minimal amount of warm, anhydrous hexane. Allow the solution to cool slowly to room temperature, then place it in a -20°C freezer to induce crystallization. Collect the resulting crystals by vacuum filtration under a nitrogen atmosphere, wash with a small amount of cold hexane, and dry under vacuum.[7][8]

Workflow for Retinoyl Chloride Synthesis

cluster_synthesis Synthesis cluster_workup Workup & Purification ATRA All-trans-Retinoic Acid Dissolve Dissolve in Anhydrous DCM ATRA->Dissolve Add_Catalyst Add Catalytic DMF Dissolve->Add_Catalyst Add_Oxalyl_Chloride Add Oxalyl Chloride (dropwise) Add_Catalyst->Add_Oxalyl_Chloride React Stir at RT for 1-2h Add_Oxalyl_Chloride->React Evaporate Remove Solvent & Excess Reagent React->Evaporate Crude_Product Crude Retinoyl Chloride Evaporate->Crude_Product Recrystallize Recrystallize from Hexane Crude_Product->Recrystallize Pure_Product Pure Retinoyl Chloride Recrystallize->Pure_Product cluster_ester Esterification cluster_amide Amidation Retinoyl_Chloride Retinoyl Chloride Base1 + Base (e.g., Et3N) Retinoyl_Chloride->Base1 + Base2 + Base (e.g., Et3N) Retinoyl_Chloride->Base2 + Alcohol R'-OH (Alcohol/Phenol) Alcohol->Base1 Ester Retinoate Ester Base1->Ester Amine R'R''-NH (Amine) Amine->Base2 Amide Retinamide Base2->Amide cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinal Retinaldehyde Retinol->Retinal RDH/ADH ATRA_cyto All-trans-Retinoic Acid (ATRA) Retinal->ATRA_cyto RALDH ATRA_nuc ATRA ATRA_cyto->ATRA_nuc Diffusion RAR RAR ATRA_nuc->RAR Binds RXR RXR RAR->RXR Heterodimerizes CoRepressor Corepressors RAR->CoRepressor Recruits (No Ligand) CoActivator Coactivators RAR->CoActivator Recruits (Ligand Bound) RARE RARE (DNA) RAR->RARE Binds RXR->RARE Binds TargetGene Target Gene Transcription CoRepressor->TargetGene Repression CoActivator->TargetGene Activation

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Protein Retinoylation

Abstract Protein retinoylation, the covalent attachment of retinoic acid to proteins, is a critical post-translational modification (PTM) involved in regulating a myriad of cellular processes. Understanding the dynamics...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein retinoylation, the covalent attachment of retinoic acid to proteins, is a critical post-translational modification (PTM) involved in regulating a myriad of cellular processes. Understanding the dynamics and extent of this modification is paramount for researchers in cell biology and drug development. This guide provides a comprehensive framework for the analysis of in vitro retinoylation reaction products using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the underlying biochemical principles, offer detailed, field-proven protocols for the reaction and subsequent HPLC analysis, and provide insights into data interpretation and troubleshooting.

Introduction: The Significance of Protein Retinoylation

All-trans-retinoic acid (atRA), a metabolite of vitamin A, is a potent signaling molecule that primarily exerts its biological effects by binding to nuclear receptors and regulating gene transcription.[1][2] However, a growing body of evidence highlights a non-genomic pathway where atRA is covalently attached to proteins—a PTM termed retinoylation.[3] This modification, typically forming a labile thioester bond with cysteine residues, can modulate protein function, stability, and localization, thereby influencing cellular differentiation, apoptosis, and other key physiological events.[4][5]

The analysis of retinoylation presents a significant analytical challenge due to the hydrophobic nature of the retinoyl moiety, the potential for low stoichiometry of the modification, and the lability of the thioester bond. RP-HPLC is an exceptionally powerful technique for this application. It offers the high resolution required to separate the modified (retinoylated) protein from its unmodified counterpart based on the increased hydrophobicity conferred by the attached retinoyl group.[6][7] This method provides a robust platform for monitoring reaction kinetics, determining modification efficiency, and purifying products for further characterization.

The Biochemical Basis of Retinoylation

The covalent attachment of retinoic acid to a protein is a multi-step process. In an ATP-dependent mechanism, retinoic acid is first activated by forming a high-energy retinoyl-coenzyme A (CoA) thioester intermediate. Subsequently, the retinoyl moiety is transferred from CoA to a nucleophilic cysteine residue on the target protein.[5] This reaction is sensitive to pH, with an optimal range around 7.5, and is strongly inhibited below pH 7.0 or above 8.0.[5]

Retinoylation_Reaction cluster_step1 Step 1: Activation cluster_step2 Step 2: Transfer RA All-trans-Retinoic Acid (atRA) RetinoylCoA Retinoyl-CoA RA->RetinoylCoA + Mg++ ATP ATP ATP->RetinoylCoA + Mg++ CoA Coenzyme A (CoA-SH) CoA->RetinoylCoA + Mg++ Protein Target Protein (Protein-SH) RetinoylProtein Retinoylated Protein (Protein-S-Retinoyl) Protein->RetinoylProtein RetinoylCoA->RetinoylProtein AMP_PPi AMP + PPi RetinoylCoA->AMP_PPi Released_CoA CoA-SH RetinoylProtein->Released_CoA

Figure 1: The two-step biochemical pathway of protein retinoylation.

Analytical Workflow: From Reaction to Result

The successful analysis of retinoylation products hinges on a systematic and carefully executed workflow. The process begins with the in vitro enzymatic reaction, followed by meticulous sample preparation to ensure compatibility with the HPLC system. The core of the analysis is the chromatographic separation, which resolves the modified and unmodified proteins, allowing for their detection and quantification.

HPLC_Workflow Reaction In Vitro Retinoylation Reaction SamplePrep Sample Preparation (e.g., Protein Precipitation) Reaction->SamplePrep HPLC RP-HPLC Separation (C18 Column) SamplePrep->HPLC Detection UV-Vis Detection (280 nm & 350 nm) HPLC->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis

Sources

Application

Application Notes and Protocols for the Chromatographic Purification of Retinoyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The purification of retinoyl chloride derivatives presents a significant challenge due to the inherent instabilit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The purification of retinoyl chloride derivatives presents a significant challenge due to the inherent instability of the retinoid backbone and the reactivity of the acyl chloride functional group. This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful chromatographic purification of these sensitive compounds. By understanding the underlying principles and adhering to meticulous experimental technique, researchers can achieve high purity and yield, essential for accurate downstream analysis and application.

The Critical Challenge: Instability of Retinoids

Retinoids, including derivatives of retinoyl chloride, are notoriously susceptible to degradation from multiple environmental factors.[1][2][3] Their conjugated polyene system is prone to oxidation, isomerization, and photodegradation. Retinoyl chloride itself is also highly sensitive to moisture, which can lead to hydrolysis back to retinoic acid.[4] Therefore, all handling and purification steps must be performed with stringent precautions to maintain the integrity of the molecule.

Key Handling Precautions:

  • Protection from Light: All glassware should be amber-colored or wrapped in aluminum foil.[1][5] Work should be conducted under yellow or red light to minimize photo-isomerization and degradation.[3][6]

  • Inert Atmosphere: The use of an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation, especially when handling concentrated solutions or evaporating solvents.[7]

  • Temperature Control: Retinoids are thermally labile.[2] Purification steps should be performed at reduced temperatures whenever possible, and solvent evaporation should be conducted under vacuum at low heat (e.g., not exceeding 40°C).[8]

  • Solvent Purity: Use high-purity, HPLC-grade solvents that have been degassed to remove dissolved oxygen. The presence of peroxides in ethers or other solvents can be particularly detrimental.

  • Antioxidant Addition: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to solvents can help to quench free radicals and prevent oxidative degradation.[8][9]

Strategic Approach to Purification: Choosing the Right Chromatographic Method

The choice of chromatographic technique is paramount and depends on the polarity and stability of the specific retinoyl chloride derivative. Both normal-phase and reverse-phase chromatography are viable options, each with distinct advantages.

Normal-Phase Chromatography (NPC)

Normal-phase chromatography, typically employing a silica gel stationary phase, is often the preferred method for the initial purification of newly synthesized, non-polar to moderately polar retinoyl chloride derivatives. It is particularly effective for separating isomers.[6][10][11]

Causality Behind Experimental Choices in NPC:

  • Stationary Phase: Unmodified silica gel is the standard choice. Its acidic nature can sometimes cause degradation of sensitive compounds. If acid-sensitivity is a concern, deactivated silica or alumina can be considered.

  • Mobile Phase: A non-polar solvent, such as hexane or heptane, is typically used as the weak solvent, with a more polar solvent like isopropanol, ethyl acetate, or diethyl ether as the strong solvent.[9][11] The addition of a small amount of a modifier, like acetic acid, can improve peak shape for acidic compounds, but should be used with caution due to the potential for hydrolysis of the derivative.[10]

  • Gradient vs. Isocratic Elution: Isocratic elution is often sufficient for simple separations and can be easier to develop.[10] However, for complex mixtures with components of varying polarities, a gradient elution from a non-polar to a more polar mobile phase will provide better resolution and faster elution times.

Protocol 1: Normal-Phase Flash Chromatography for a Novel Retinoyl Ester

This protocol outlines the purification of a hypothetical retinoyl ester synthesized from retinoyl chloride and a lipophilic alcohol.

1. Materials and Instrumentation:

  • Flash chromatography system with a UV detector
  • Pre-packed silica gel column
  • HPLC-grade n-hexane, isopropanol, and ethyl acetate
  • Light-protected fraction collection tubes
  • Rotary evaporator with a water bath

2. Method Development (TLC):

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the plate in various solvent systems to find the optimal mobile phase for separation. A good starting point is a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v).
  • The ideal solvent system will give a retention factor (Rf) of ~0.3 for the desired product.

3. Column Chromatography:

  • Equilibrate the silica gel column with the chosen mobile phase.
  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. If the product is not readily soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
  • Load the sample onto the column.
  • Begin elution with the mobile phase, collecting fractions based on the UV detector signal (monitoring at ~340 nm).[12]
  • If using a gradient, gradually increase the percentage of the more polar solvent.

4. Fraction Analysis and Product Recovery:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions in a light-protected round-bottom flask.
  • Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.[8]
  • The purified product should be stored under an inert atmosphere at low temperature (-20°C or -80°C) and protected from light.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used analytical technique for retinoids and is also well-suited for the final purification of more polar retinoyl chloride derivatives or for achieving very high purity.[13][14][15] It separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices in RP-HPLC:

  • Stationary Phase: C18 (octadecylsilyl) bonded silica is the most common stationary phase, offering excellent retention and separation of a wide range of retinoids.[8][16]

  • Mobile Phase: A polar solvent, typically water, is the weak solvent, and a less polar organic solvent, such as methanol, acetonitrile, or a mixture thereof, is the strong solvent.[16][17] Buffering the aqueous phase can improve peak shape and selectivity, especially for compounds with ionizable groups.[16] A slightly acidic mobile phase (e.g., with 0.1% acetic or formic acid) is often used, but care must be taken to avoid hydrolysis of the retinoyl derivative.

  • Gradient Elution: Gradient elution is highly recommended for RP-HPLC of retinoids to achieve good resolution of compounds with varying polarities in a reasonable timeframe.[8]

Protocol 2: Preparative RP-HPLC for a Polar Retinoyl Amide

This protocol is designed for the high-purity isolation of a retinoyl amide with increased polarity due to the amide functionality.

1. Materials and Instrumentation:

  • Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD)
  • Preparative C18 column
  • HPLC-grade methanol, acetonitrile, and water
  • Light-protected fraction collection vessels
  • Lyophilizer or rotary evaporator

2. Method Development (Analytical RP-HPLC):

  • Using an analytical C18 column, develop a gradient method for the separation of the crude product.
  • A typical gradient might be from 60% methanol in water to 100% methanol over 20-30 minutes.
  • Optimize the gradient to achieve baseline separation of the desired product from impurities. The detection wavelength should be set to the absorbance maximum of the compound (~325-350 nm).[8][13]

3. Scale-Up to Preparative HPLC:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.
  • Dissolve the crude product in the initial mobile phase or a solvent compatible with it (e.g., methanol). Filter the sample through a 0.45 µm filter to remove any particulate matter.
  • Inject the sample onto the column.
  • Run the preparative gradient, adjusting the flow rate according to the column dimensions.
  • Collect fractions corresponding to the peak of the desired product.

4. Product Recovery:

  • Combine the pure fractions.
  • Remove the organic solvent (methanol/acetonitrile) using a rotary evaporator at low temperature.
  • If the remaining solution is aqueous, the product can be recovered by lyophilization (freeze-drying) or by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying and evaporation.
  • Store the final product under inert gas at low temperature and protected from light.

Data Presentation

Table 1: Typical Chromatographic Conditions for Retinoyl Derivative Purification

ParameterNormal-Phase Flash ChromatographyReverse-Phase Preparative HPLC
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18 Bonded Silica (10 µm)
Mobile Phase A n-HexaneWater
Mobile Phase B Ethyl Acetate or IsopropanolMethanol or Acetonitrile
Elution Mode Isocratic or GradientGradient
Example Gradient 10% to 50% B over 20 min70% to 100% B over 30 min
Flow Rate 20-50 mL/min (for a 40g column)10-20 mL/min (for a 20 mm ID column)
Detection UV at ~340 nmUV at ~325 nm
Typical Sample Load 100 mg - 1 g (for a 40g column)10 - 100 mg (for a 20 mm ID column)

Troubleshooting Common Purification Issues

ProblemPotential CauseSuggested Solution
Product Degradation on Column Acidic nature of silica gel; presence of oxygen; prolonged run time.Consider using deactivated silica or alumina.[18] Ensure all solvents are degassed and blanketed with inert gas. Optimize the method for faster elution.
Poor Resolution/Peak Tailing Inappropriate mobile phase; column overloading; secondary interactions with stationary phase.Re-optimize the mobile phase using TLC or analytical HPLC. Reduce the sample load. For NPC, add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[19]
No Product Eluting Compound is too polar for NPC or too non-polar for RP-HPLC; decomposition on the column.For NPC, switch to a more polar mobile phase system.[18] For RP-HPLC, use a stronger organic modifier. Test for compound stability on the stationary phase.
Irreproducible Retention Times Column degradation; changes in mobile phase composition; temperature fluctuations.Use a guard column to protect the main column. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.

Visualizing the Workflow

Diagram 1: General Workflow for Purification of Retinoyl Chloride Derivatives

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Recovery Synthesis Synthesis of Retinoyl Derivative TLC TLC Method Development Synthesis->TLC Crude Product Column Chromatography (NP Flash or RP-HPLC) TLC->Column Optimized Method Fractions Fraction Collection Column->Fractions Eluted Fractions Analysis Purity Analysis (TLC/HPLC) Fractions->Analysis Evaporation Solvent Evaporation Analysis->Evaporation Pure Fractions Storage Product Storage Evaporation->Storage Pure Product

Caption: Workflow from synthesis to purified product storage.

Diagram 2: Decision Tree for Chromatography Method Selection

Method Selection Start Crude Retinoyl Derivative Polarity Assess Polarity Start->Polarity NP_Choice Use Normal-Phase Chromatography Polarity->NP_Choice Low to Moderate RP_Choice Use Reverse-Phase Chromatography Polarity->RP_Choice Moderate to High Purity Final Purity Check NP_Choice->Purity RP_Choice->Purity Prep_HPLC Consider Preparative RP-HPLC Purity->Prep_HPLC Further Purification Needed Done Purified Product Purity->Done High Purity Achieved Prep_HPLC->Done

Caption: Decision guide for selecting the appropriate chromatography method.

References

  • Chrom
  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues.PubMed Central.
  • Photodecomposition and Phototoxicity of N
  • Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues.Semantic Scholar.
  • Simultaneous HPLC Analysis of Retinyl Glucoside and Retinol.Benchchem.
  • Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues.PubMed.
  • Reversed-phase high-pressure liquid chromatography of retinoids and carotenoids.
  • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans.Journal of Food and Drug Analysis.
  • Retinoid stability and degradation kinetics in commercial cosmetic products.PubMed.
  • SELECTED RETINOIDS: DETERMINATION BY ISOCR
  • CAS 53839-60-4: Retinoyl chloride.CymitQuimica.
  • identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc.[No Source Found].
  • Effect of solvent composition of the solution of retinol and retinyl esters for HPLC.
  • Quantification of Endogenous Retinoids.PMC - PubMed Central - NIH.
  • Improved method of determining retinol and retinyl palmitate in rat liver and serum by high-performance liquid chrom
  • Phase Partition and High-Performance Liquid Chromatography Assays of Retinoid Dehydrogenases.PMC - NIH.
  • Development of normal phase HPLC based method for the determination of retinyl palmitate in fortified edible oils.Taylor & Francis Online.
  • Troubleshooting Flash Column Chromatography.Department of Chemistry : University of Rochester.
  • Troubleshooting for Thin Layer Chrom

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Method

Spectroscopic Characterization of Retinoyl Chloride Adducts: An Application Note and Technical Guide

Introduction: The Significance of Retinoylation and its Spectroscopic Interrogation Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular processes, including growth, differentiation,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Retinoylation and its Spectroscopic Interrogation

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular processes, including growth, differentiation, and apoptosis. Their biological activity is often mediated through covalent modification of proteins and other biomolecules, a process termed "retinoylation." Retinoyl chloride, the highly reactive acyl chloride derivative of retinoic acid, serves as a valuable tool for in vitro studies of retinoylation, enabling the formation of stable amide or ester linkages with nucleophilic residues on proteins and other molecules.[1] Understanding the nature and extent of these modifications is crucial for elucidating the mechanisms of retinoid action and for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of retinoyl chloride adducts. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of these important conjugates. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and characterize retinoylated molecules.

Handling and Stability of Retinoyl Chloride

Retinoyl chloride is a moisture-sensitive and light-sensitive compound.[1] It is crucial to handle it under anhydrous and inert conditions (e.g., under argon or nitrogen) to prevent hydrolysis back to retinoic acid.[1] Solutions of retinoyl chloride should be prepared fresh in anhydrous aprotic solvents such as dichloromethane or tetrahydrofuran and protected from light to minimize degradation and isomerization.[2]

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: A First Look at Adduct Formation

UV-Vis spectroscopy is a straightforward and accessible technique for monitoring the formation of retinoyl adducts. The extended polyene chain of the retinoyl moiety gives rise to a characteristic strong absorption in the UV-Vis region.

Principle

The conjugation of the retinoyl group to a biomolecule often results in a shift in the maximum absorption wavelength (λmax) compared to the parent retinoid. This shift, known as a bathochromic (red) or hypsochromic (blue) shift, can provide initial evidence of adduct formation. The λmax of all-trans-retinoic acid in ethanol is typically observed around 345-350 nm.[3] Upon forming an amide or ester linkage, this λmax may shift, and changes in the fine structure of the absorption band can also be indicative of the new chemical environment.

Protocol: UV-Vis Analysis of a Retinoyl-Protein Adduct
  • Sample Preparation:

    • Dissolve the purified retinoyl-protein adduct in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-1.0 mg/mL.

    • Prepare a blank solution containing the same buffer.

    • Prepare a solution of the unmodified protein at the same concentration as the adduct.

    • Prepare a solution of retinoic acid in the same buffer (note: solubility may be limited; a co-solvent like ethanol or DMSO may be required, and the blank should be adjusted accordingly).

  • Data Acquisition:

    • Record the UV-Vis spectra of all solutions from 250 nm to 500 nm using a quartz cuvette.

    • Use the appropriate blank to zero the spectrophotometer.

  • Data Interpretation:

    • Compare the spectrum of the retinoyl-protein adduct to that of the unmodified protein and free retinoic acid.

    • Look for the appearance of the characteristic retinoid absorption band (around 350 nm) in the adduct spectrum, which should be absent in the unmodified protein spectrum.

    • Note any shifts in the λmax of the adduct compared to free retinoic acid.

CompoundTypical λmax (nm)Solvent/Buffer
All-trans-retinoic acid350Ethanol
Retinoyl-amine adduct (general)~360Varies

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Adduct Structure

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of retinoyl chloride adducts, providing information on the precise site of modification and the conformation of the retinoyl moiety. Both ¹H and ¹³C NMR are employed.

Principle

The formation of a covalent bond between retinoyl chloride and a nucleophile leads to characteristic changes in the chemical shifts of protons and carbons near the reaction site. For instance, the formation of an amide bond with a lysine residue will cause a downfield shift of the protons on the ε-carbon of the lysine side chain. The complex pattern of olefinic protons in the retinoyl chain can also be sensitive to the local environment and can provide conformational insights.

Expected Chemical Shifts

While specific shifts will vary depending on the adduct and the solvent, some general expectations for a retinoyl-lysine adduct are:

  • ¹H NMR:

    • The olefinic protons of the retinoyl chain will appear in the range of 5.5-7.5 ppm.

    • The methyl protons of the retinoyl group will be observed as singlets between 1.0 and 2.5 ppm.

    • The methylene protons of the lysine side chain adjacent to the newly formed amide bond (ε-CH₂) will typically shift downfield to around 3.2-3.5 ppm.

  • ¹³C NMR:

    • The carbonyl carbon of the newly formed amide bond will have a characteristic chemical shift in the range of 165-175 ppm.[4]

    • The carbons of the polyene chain will appear between 120 and 150 ppm.[4][5]

Protocol: NMR Analysis of a Retinoyl-Amino Acid Adduct
  • Sample Preparation:

    • Dissolve the purified retinoyl-amino acid adduct in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment) to a concentration of 5-10 mg/mL.

    • Add a suitable internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

    • For complex adducts, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for assigning resonances and confirming connectivity.

  • Data Interpretation:

    • Compare the spectra of the adduct to those of the starting materials (retinoic acid and the unmodified amino acid).

    • Identify the newly formed covalent bond through the observation of key chemical shift changes and correlations in 2D spectra.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Changes

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule and can be used to confirm the formation of the amide or ester bond in retinoyl adducts.

Principle

The formation of an amide bond introduces a new set of characteristic vibrational modes, most notably the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. The frequency of these bands is sensitive to the local chemical environment and hydrogen bonding.

Expected Vibrational Frequencies
  • Retinoyl Chloride (starting material): A strong C=O stretching band for the acyl chloride is expected at a higher frequency, typically in the range of 1780-1815 cm⁻¹.

  • Retinoyl-Amine Adduct:

    • The amide I band will appear as a strong absorption between 1630 and 1680 cm⁻¹.[6]

    • The amide II band will be present around 1510-1550 cm⁻¹.

  • Retinoyl-Alcohol Adduct (Ester): A strong C=O stretching band for the ester will be observed in the range of 1735-1750 cm⁻¹.

Protocol: FTIR Analysis of a Retinoyl-Protein Adduct
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For protein solutions, carefully dry the sample to a thin film on an IR-transparent window (e.g., CaF₂ or BaF₂). It is crucial to remove as much water as possible, as the strong O-H bending vibration of water can obscure the amide I band.[7]

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or the solvent.

  • Data Interpretation:

    • Look for the disappearance of the acyl chloride C=O stretch and the appearance of the characteristic amide I and II bands (for amine adducts) or the ester C=O stretch (for alcohol adducts).

    • Difference spectroscopy, where the spectrum of the unmodified protein is subtracted from the adduct spectrum, can be used to highlight the changes specifically due to retinoylation.

IV. Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Modification Sites

Mass spectrometry is an indispensable tool for the characterization of retinoyl adducts, providing precise molecular weight information and, in the case of protein adducts, the ability to pinpoint the exact site(s) of modification.

Principle

MS measures the mass-to-charge ratio (m/z) of ions. The formation of a retinoyl adduct will result in a predictable mass increase in the modified molecule. For a protein or peptide, this mass shift can be used to identify which residues have been modified. Tandem mass spectrometry (MS/MS) can further provide sequence information to confirm the site of modification.

The mass of the all-trans-retinoyl group is approximately 283.4 Da.

Protocol: LC-MS/MS Analysis of a Retinoylated Peptide
  • Sample Preparation:

    • If starting with a retinoylated protein, digest the protein into smaller peptides using a protease such as trypsin.

    • Purify and desalt the peptide mixture using a C18 ZipTip or similar solid-phase extraction method.

    • Reconstitute the peptides in a solvent compatible with electrospray ionization (ESI), such as 0.1% formic acid in water/acetonitrile.

  • Data Acquisition:

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The peptides are separated by reverse-phase HPLC and then ionized by ESI.

    • The mass spectrometer is typically operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Interpretation:

    • Analyze the MS data to identify peptides that show a mass increase corresponding to the addition of one or more retinoyl groups (+283.4 Da per modification).

    • Analyze the MS/MS spectra of the modified peptides. The fragmentation pattern will reveal the amino acid sequence and allow for the precise localization of the retinoyl group on a specific residue (e.g., lysine or cysteine).

    • Database search algorithms can be used to automate the identification of modified peptides and proteins.

Workflow and Data Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a retinoyl-protein adduct.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Retinoic Acid Retinoic Acid Retinoyl Chloride Retinoyl Chloride Retinoic Acid->Retinoyl Chloride e.g., (COCl)₂, SOCl₂ Chlorinating Agent Chlorinating Agent Chlorinating Agent->Retinoyl Chloride Retinoyl-Protein Adduct Retinoyl-Protein Adduct Retinoyl Chloride->Retinoyl-Protein Adduct Protein Protein Protein->Retinoyl-Protein Adduct Purification Purification Retinoyl-Protein Adduct->Purification e.g., Dialysis, SEC UV-Vis UV-Vis Purification->UV-Vis λmax shift NMR NMR Purification->NMR Structure Elucidation FTIR FTIR Purification->FTIR Functional Group ID MS MS Purification->MS Mass Confirmation & Site ID

Caption: Experimental workflow for adduct synthesis and analysis.

Conclusion

The spectroscopic characterization of retinoyl chloride adducts is a multi-faceted process that relies on the synergistic application of several analytical techniques. UV-Vis spectroscopy provides a rapid initial assessment of adduct formation. NMR spectroscopy offers detailed structural information, while FTIR confirms the presence of new functional groups. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and the precise location of the modification. By employing this suite of spectroscopic tools, researchers can gain a comprehensive understanding of the structure and properties of retinoylated molecules, paving the way for further biological and pharmacological investigations.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001852). [Link]

  • National Center for Biotechnology Information. High-performance liquid chromatography-electrospray mass spectrometry of retinoids. PubMed. [Link]

  • National Center for Biotechnology Information. Vitamin A aldehyde-taurine adduct and the visual cycle. PubMed Central. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. Absorption spectra of some representative retinoids (in methanol solution) and carotenoids (in hexane solution). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001852). [Link]

  • MDPI. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. [Link]

  • ResearchGate. Ultraviolet±visible absorption spectrum of all-trans retinoic acid in ethanol at room temperature. [Link]

  • University of Calcutta. 13C NMR spectroscopy. [Link]

  • Waters Corporation. LC-MS Analysis of trans-Retinoic Acid. [Link]

  • ResearchGate. Fourier transform infrared spectroscopy (FTIR) spectra of ATRA (retinoic acid), TPGS (vitamin E) and of three ATRA-TPGS formulations. [Link]

  • National Center for Biotechnology Information. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters. PubMed Central. [Link]

  • ResearchGate. FT-IR spectra of retinol (12), retinal (13) and retinoic acid (14). [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Essays in Biochemistry. Discovery of lysine post-translational modifications through mass spectrometric detection. [Link]

  • National Center for Biotechnology Information. FTIR Analysis of Proteins and Protein-Membrane Interactions. PubMed. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • News-Medical.Net. The role of FTIR in protein analysis and biomedical applications. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PubMed Central. [Link]

  • Zhang, X. FTIR Spectrum. [Link]

  • Essays in Biochemistry. Discovery of lysine post-translational modifications through mass spectrometric detection. [Link]

  • LookChem. Cas 53839-60-4,Retinoyl chloride. [Link]

  • National Center for Biotechnology Information. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. PubMed Central. [Link]

  • Fleur & Bee. How to Use Retinol and Peptides Together. [Link]

  • ResearchGate. (PDF) Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]

  • National Center for Biotechnology Information. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. PubMed. [Link]

  • National Center for Biotechnology Information. Absence of isomerization of retinyl palmitate, retinol, and retinal in chlorinated and nonchlorinated solvents under gold light. PubMed. [Link]

  • MDPI. FTIR-ATR Spectroscopy Combined with Multivariate Regression Modeling as a Preliminary Approach for Carotenoids Determination in Cucurbita spp.. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

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  • ResearchGate. Reactivity of a Morita–Baylis–Hillman Adduct Derivative Bearing a Triphenylamine Moiety with Lysine Models. [Link]

  • ResearchGate. Morita–Baylis–Hillman Adduct Chemistry as a Tool for the Design of Lysine-Targeted Covalent Ligands | Request PDF. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Retinamide Synthesis

Welcome to the technical support center for retinamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists dedicated to advancing retinoid-based therapeutics.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for retinamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists dedicated to advancing retinoid-based therapeutics. Here, we move beyond basic protocols to address the nuanced challenges of synthesizing retinamide derivatives, with a core focus on maximizing yield and purity. Our approach is rooted in mechanistic understanding and field-proven strategies to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common hurdles and questions that arise during the synthesis of retinamide and its analogues.

Q1: What are the principal strategies for synthesizing retinamide from all-trans-retinoic acid (ATRA)?

The synthesis of retinamide involves forming an amide bond between the carboxylic acid group of retinoic acid and a primary or secondary amine. The most prevalent and effective strategies circumvent the direct reaction and instead rely on the in situ activation of the retinoic acid's carboxyl group.

The main approaches include:

  • Carbodiimide-Mediated Coupling: This is the most common method in both lab-scale and process chemistry. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[1] This method is often enhanced by additives like 1-Hydroxybenzotriazole (HOBt) which suppress side reactions and minimize potential racemization.[2]

  • Acyl Chloride Formation (Schotten-Baumann Conditions): This classic two-step method involves first converting retinoic acid to the more reactive retinoyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The isolated acyl chloride then readily reacts with the amine, often in the presence of a base like pyridine or triethylamine (TEA) to neutralize the HCl byproduct.[1]

  • Other Activating Agents: A vast array of modern coupling reagents, many developed for peptide synthesis, can be applied. These include uronium/guanidinium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP). Boron-based catalysts have also been shown to facilitate direct amidation under milder conditions.[3][4][5]

Q2: Why is simply heating retinoic acid and an amine together a poor strategy for synthesis?

Directly heating a carboxylic acid and an amine is generally inefficient for amide formation. The primary obstacle is a competing acid-base reaction.[1][5] Retinoic acid, being an acid, will donate a proton to the amine, which is a base. This forms a stable and unreactive ammonium carboxylate salt. While very high temperatures (often >180°C) with continuous water removal (e.g., Dean-Stark apparatus) can force the condensation to proceed, these conditions are far too harsh for a sensitive molecule like retinoic acid, which is prone to isomerization and degradation.[5] Activating the carboxylic acid with a coupling reagent bypasses the formation of this unreactive salt, allowing the reaction to proceed under much milder and more controlled conditions.

Q3: My reaction yield is consistently low. What are the most common culprits?

Low yield is a frequent issue. A systematic approach to troubleshooting is essential. The following flowchart outlines a logical diagnostic process.

G cluster_reagents cluster_conditions cluster_workup start Low Retinamide Yield check_reagents 1. Reagent Quality & Stoichiometry start->check_reagents reagent_purity Are ATRA, amine, and coupling agents pure & dry? check_reagents->reagent_purity Moisture quenches activated intermediates check_conditions 2. Reaction Conditions cond_temp Was the reaction kept cold (0°C) during activation? check_conditions->cond_temp Side reactions increase with temperature check_workup 3. Workup & Purification workup_quench Was the aqueous quench performed correctly? check_workup->workup_quench Premature hydrolysis of activated species reagent_stoich Is coupling agent stoichiometry correct (≥1.0 eq)? reagent_base Is a non-nucleophilic base used in sufficient quantity? cond_solvent Is the solvent aprotic and dry (e.g., DCM, DMF)? cond_time Was the reaction monitored to completion (TLC/LC-MS)? workup_extraction Are you losing product during extraction? workup_purify Is the product degrading on silica gel? end Systematically Address Identified Issues

Caption: Troubleshooting Flowchart for Low Retinamide Yield.

Key areas to investigate:

  • Reagent Quality: Retinoids are sensitive to light, air, and acid. Ensure your all-trans-retinoic acid (ATRA) is pure and has been stored properly. All solvents and reagents, especially the amine, should be anhydrous, as water will hydrolyze the activated intermediate back to the carboxylic acid.

  • Activation Inefficiency: The carbodiimide or other coupling agent may have degraded. Use a fresh bottle or a new batch. Ensure at least 1.0 to 1.2 equivalents are used.

  • Incorrect Base: A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is crucial for scavenging acid byproducts.[1] Using an insufficient amount or a nucleophilic base can hinder the reaction.

  • Suboptimal Temperature: The activation step (addition of coupling reagent to ATRA) should typically be performed at 0 °C to prevent side reactions, such as the formation of N-acylurea from the O-acylisourea intermediate when using carbodiimides.[1] The subsequent addition of the amine can then be allowed to warm to room temperature.

Q4: I'm observing a major byproduct that is difficult to separate. What is it likely to be?

With carbodiimide coupling (DCC or EDC), the most common byproduct is an N-acylurea . This forms when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the desired amine. This side reaction is favored by higher temperatures and steric hindrance.

Mitigation Strategies:

  • Use an Additive: Adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) is the most effective solution.[1][2] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to rearrangement but still highly reactive towards the amine.

  • Control Temperature: Perform the activation step at 0 °C before adding the amine.

  • Purification: The urea byproduct from EDC is water-soluble, making it easily removable with an aqueous workup.[2] The dicyclohexylurea (DCU) byproduct from DCC is not water-soluble and must be filtered off, which can sometimes trap the product and lower the isolated yield. For this reason, EDC is often preferred.

Q5: How can I protect the sensitive polyene chain of the retinoid during the reaction?

The conjugated double bond system in retinoids is susceptible to isomerization (especially from all-trans to cis isomers) and oxidation.

  • Protect from Light: Conduct the entire experiment, including workup and purification, in amber glassware or by wrapping the flasks in aluminum foil.

  • Maintain an Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction. This prevents oxidation.[6]

  • Use Mild Conditions: Avoid high temperatures and strong acids or bases. The use of modern coupling reagents allows the reaction to proceed at or below room temperature, preserving the integrity of the retinoid structure.

Data-Driven Optimization

Improving yield requires a systematic approach. The choice of coupling reagent and solvent can have a significant impact on the outcome.

Table 1: Comparison of Common Amide Coupling Conditions

MethodActivating Agent(s)Typical SolventKey AdvantagesCommon Issues & Mitigation
CarbodiimideEDC, HOBtDCM, DMFHigh yield, water-soluble byproduct, mild conditions.[2][6]N-acylurea formation (mitigate with HOBt and 0°C activation).
CarbodiimideDCC, HOBtDCM, THFInexpensive, high yield.Insoluble DCU byproduct can complicate purification.
Acyl ChlorideSOCl₂ or (COCl)₂ then Amine + BaseDCM, THFHighly reactive intermediate, drives reaction to completion.Harsh conditions for chloride formation can degrade sensitive substrates. Requires handling of corrosive reagents.[1]
Boron-basedBoronic Acids/EstersTolueneCatalytic, mild, avoids stoichiometric activators.[3][5]May require higher temperatures (reflux) for some substrates.

Experimental Protocols

Protocol 1: High-Yield Retinamide Synthesis using EDC/HOBt Coupling

This protocol is a robust and widely applicable method for synthesizing retinamide derivatives. It is adapted from established procedures for amide bond formation.[1][2][6]

Materials:

  • All-trans-retinoic acid (ATRA) (1.0 eq)

  • Target Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Workflow Diagram:

Caption: Standard Workflow for EDC/HOBt Retinamide Coupling.

Step-by-Step Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask wrapped in foil, dissolve all-trans-retinoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (or DMF for less soluble substrates) under an argon atmosphere.

  • Activation: Cool the stirring solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion. The solution may become slightly cloudy. Stir at 0 °C for 20-30 minutes.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) and TEA (or DIPEA, 2.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated retinoic acid mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the consumption of the limiting reagent (usually ATRA) by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes/ethyl acetate gradient). Combine the fractions containing the pure product and concentrate to yield the final retinamide.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Leman, L. J., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(6), 936–944. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Kumar, A., & Ali, M. (2021). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ChemistrySelect, 6(30), 7685-7689.
  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]

  • Kim, J. H., et al. (2007). Synthesis and biological activity of novel retinamide and retinoate derivatives. Bioorganic & Medicinal Chemistry, 15(13), 4446-4453. Available from: [Link]

  • Farruggia, G., et al. (2014). Scheme for the synthesis of the short retinoidal amides. ResearchGate. Retrieved from [Link]

  • Beard, R. L., et al. (1997). Synthesis and biological activity of retinoic acid receptor-alpha specific amides. Journal of Medicinal Chemistry, 40(5), 648-655. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Preparation of Synthetic Retinoid Formulations. 4-HPR,.... Retrieved from [Link]

  • Li, Y., & Hadden, M. K. (2013). In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. Archives of Biochemistry and Biophysics, 539(2), 186-193. Available from: [Link]

  • Das, B. C., et al. (2010). An approach for conversion of retinoic acid to retinyl retinoate using dehydroretinol. ResearchGate. Available from: [Link]

  • The Skin Diary. (2023). Retinoid Conversion Steps Pyramid Explained — With Photos. Retrieved from [Link]

  • Maccallini, C., et al. (2022). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. Molecules, 27(11), 3632. Available from: [Link]

  • Hirons, C. (2019). CHEAT SHEET - VITAMIN A - STAGES OF CONVERSION. Retrieved from [Link]

  • Maccallini, C., et al. (2022). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Preventing the Degradation of Retinoyl Chloride During Reactions

Welcome to the technical support center for handling and utilizing retinoyl chloride in your research. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and utilizing retinoyl chloride in your research. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this highly reactive and unstable compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent degradation and achieve successful reaction outcomes.

Introduction to Retinoyl Chloride's Instability

Retinoyl chloride, a derivative of retinoic acid (a metabolite of vitamin A), is a valuable intermediate in the synthesis of various retinoids and other bioactive molecules.[1][2] Its utility stems from the highly reactive acyl chloride functional group. However, this reactivity is also the source of its inherent instability.[1][3] Retinoyl chloride is susceptible to degradation by several factors:

  • Moisture: Rapid hydrolysis to retinoic acid is a primary degradation pathway.[1][3]

  • Light: Like many retinoids, retinoyl chloride is photosensitive and can undergo isomerization and photodegradation.

  • Heat: Elevated temperatures accelerate decomposition.

  • Oxygen: The polyene chain is prone to oxidation.

  • Polymerization: Under certain conditions, retinoyl chloride can polymerize, leading to the formation of intractable by-products.[4]

Successful use of retinoyl chloride hinges on meticulous experimental technique, particularly the rigorous exclusion of air and moisture. This guide provides the foundational knowledge and practical steps to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store retinoyl chloride?

A1: Retinoyl chloride should be stored at -20°C or lower in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, it is advisable to seal the vial with Parafilm® and place it inside a desiccator within the freezer.

Q2: What is the visual appearance of retinoyl chloride? What if my material looks different?

A2: Retinoyl chloride is typically a yellow to orange solid or liquid, depending on its purity.[1][3] If your material appears dark brown, black, or as a gummy solid, it has likely degraded and should not be used. This discoloration often indicates polymerization or extensive oxidation.[4]

Q3: Can I handle retinoyl chloride on the open bench?

A3: It is strongly advised not to handle retinoyl chloride on an open bench. Its high sensitivity to atmospheric moisture and oxygen necessitates the use of inert atmosphere techniques, such as a glovebox or a Schlenk line, for all manipulations.[5]

Q4: What solvents are compatible with retinoyl chloride?

A4: Anhydrous, non-protic solvents are essential. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Ensure that your solvents are freshly dried and deoxygenated before use. Ethereal solvents like THF should be checked for peroxides, which can be quenched or removed by distillation from sodium/benzophenone.

Q5: What bases are suitable for reactions with retinoyl chloride?

A5: Non-nucleophilic, sterically hindered tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are commonly used to scavenge the HCl byproduct generated during reactions with nucleophiles.[6][7] Pyridine can also be used.[7] It is crucial that the base is anhydrous.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Degraded Retinoyl Chloride: Starting material was compromised before the reaction. 2. Presence of Moisture: Hydrolysis of retinoyl chloride to retinoic acid. 3. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 4. Poor Nucleophile Reactivity: The amine or alcohol is not sufficiently reactive.1. Verify Starting Material: Check the appearance of the retinoyl chloride. If it appears discolored or gummy, discard it. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven or flame-drying). Use freshly distilled, anhydrous solvents. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.[5] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Consider increasing the reaction time or temperature if the reaction has stalled. 4. Increase Reactivity: For less reactive nucleophiles, consider using a more forcing solvent or a stronger, non-nucleophilic base.
Reaction Mixture Turns Dark Brown/Black Immediately 1. Polymerization: Often catalyzed by impurities or exposure to air/light. 2. Side Reactions: The reaction conditions may be too harsh.1. Purify Reagents: Ensure all starting materials, including the amine/alcohol and solvent, are pure and free of contaminants. 2. Control Temperature: Add the retinoyl chloride solution slowly to the cooled (e.g., 0 °C) solution of the nucleophile and base to manage any exotherm.[7] 3. Exclude Light: Wrap the reaction flask in aluminum foil to protect it from light.
Multiple Spots on TLC, Including a Polar Spot at the Baseline 1. Hydrolysis: The polar spot is likely retinoic acid, formed from the reaction of retinoyl chloride with water. 2. Formation of Byproducts: Side reactions may be occurring.1. Improve Anhydrous Technique: Re-evaluate your procedure for drying glassware and solvents. Ensure your inert gas line has a drying tube. 2. Optimize Reaction Conditions: Adjust the stoichiometry of reagents. Sometimes, an excess of the amine can lead to side products.
Product is a Gummy, Intractable Solid 1. Polymeric Byproducts: Significant polymerization has occurred.[4]1. Dilute Reaction: Run the reaction at a lower concentration to disfavor intermolecular polymerization. 2. Purification Strategy: Attempt to triturate the crude material with a non-polar solvent (e.g., hexanes) to precipitate the desired product and wash away some impurities. Column chromatography may be challenging but necessary.

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Retinamide

This protocol outlines the general steps for reacting retinoyl chloride with a primary or secondary amine under an inert atmosphere.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Glassware (Oven or flame-dry a Schlenk flask) B 2. Purge with Inert Gas (Evacuate and backfill with N₂/Ar 3x) A->B C 3. Prepare Reagent Solutions (Dissolve amine and base in anhydrous solvent) B->C D 4. Add Amine/Base Solution (Transfer to Schlenk flask via cannula/syringe) E 5. Cool Reaction Mixture (Place flask in an ice bath, 0 °C) D->E F 6. Add Retinoyl Chloride (Dissolve in anhydrous solvent and add dropwise) E->F G 7. Monitor Reaction (Use TLC to track disappearance of starting material) F->G H 8. Quench Reaction (Add water or saturated NH₄Cl) I 9. Extraction (Extract with an organic solvent like EtOAc) H->I J 10. Purify Product (Column chromatography) I->J

Caption: General workflow for retinamide synthesis.

Step-by-Step Methodology:

  • Glassware Preparation: Thoroughly dry a Schlenk flask equipped with a magnetic stir bar by heating it in an oven (>120 °C) for several hours or by flame-drying under vacuum. Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Inert Atmosphere: Assemble the reaction apparatus and perform at least three evacuate-refill cycles to ensure a robust inert atmosphere.[5]

  • Reagent Preparation: In the prepared Schlenk flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous, deoxygenated solvent (e.g., DCM or THF).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Retinoyl Chloride: In a separate dry flask under an inert atmosphere, dissolve retinoyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Transfer this solution to the amine solution dropwise via a syringe or cannula over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, quench by slowly adding water or saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Troubleshooting Flowchart for TLC Analysis:

G start Spot TLC Plate (Co-spot starting materials and reaction mixture) uv Visualize under UV light (254 nm) start->uv stain Stain the plate (e.g., with permanganate or anisaldehyde) uv->stain analyze Analyze Spot Positions (Rf values) stain->analyze decision Is the starting material (retinoyl chloride spot) consumed? analyze->decision complete Reaction is complete. Proceed to work-up. decision->complete Yes incomplete Reaction is incomplete. Continue stirring and monitoring. decision->incomplete No

Caption: Decision workflow for TLC monitoring.

Step-by-Step Methodology:

  • Sample Preparation: Using a capillary tube, carefully withdraw a small aliquot from the reaction mixture. Quench this aliquot in a small vial containing a few drops of methanol (this will convert any remaining retinoyl chloride to the more stable methyl retinoate).

  • Spotting: On a silica gel TLC plate, spot the quenched reaction mixture alongside the starting amine and a reference spot of retinoic acid (if available, to check for hydrolysis).

  • Elution: Develop the plate using a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). The polarity can be adjusted to achieve good separation.

  • Visualization:

    • UV Light: Retinoids are highly conjugated and will appear as dark spots under a UV lamp (254 nm).

    • Staining: After UV visualization, the plate can be stained. A potassium permanganate stain is effective as it reacts with the double bonds in the retinoid backbone, appearing as yellow spots on a purple background.

  • Interpretation: The retinamide product should have an Rf value that is intermediate between the more polar starting amine and the less polar retinoyl chloride/methyl retinoate. The disappearance of the starting materials indicates the completion of the reaction. The presence of a very polar spot at the baseline may indicate the formation of retinoic acid due to hydrolysis.

Characterization Data

Expected ¹H NMR signals for Retinoid Backbone (in CDCl₃):

Proton TypeApproximate Chemical Shift (δ, ppm)
Olefinic Protons5.5 - 7.5
Allylic Methyl Protons1.9 - 2.4
Gem-dimethyl Protons~1.0

Note: The chemical shift of the proton at C14 is particularly sensitive to the nature of the carbonyl group and will differ between retinoic acid, retinoyl chloride, and retinamides.

By adhering to these stringent handling protocols and utilizing the troubleshooting guide, researchers can significantly improve the success rate of reactions involving the highly sensitive but synthetically valuable retinoyl chloride.

References

  • The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. Available from: [Link]

  • The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Available from: [Link]

  • LookChem. Cas 53839-60-4,Retinoyl chloride. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001358). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0002151). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001852). Available from: [Link]

  • Google Patents. EP0261911B1 - Process for preparing retinoyl chlorides.
  • E3S Web of Conferences. Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. Available from: [Link]

  • LookChem. Retinoic acid chloride. Available from: [Link]

  • Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. [2019-06-05]. Available from: [Link]

  • Chemistry LibreTexts. 7.3: Inert Atmospheric Methods. [2022-05-05]. Available from: [Link]

  • YouTube. Must Know Synthesis and Reactions of Acid Chlorides. [2024-04-21]. Available from: [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Available from: [Link]

  • Chemistry LibreTexts. 21.4: Chemistry of Acid Halides. [2024-03-17]. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [2023-01-22]. Available from: [Link]

  • PLOS One. The novel visual cycle inhibitor (±)-RPE65-61 protects retinal photoreceptors from light-induced degeneration. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [2022-08-23]. Available from: [Link]

  • ResearchGate. Thin-Layer Chromatography With Eutectic Mobile Phases – Preliminary Results. [2020-03-11]. Available from: [Link]

  • PMC - PubMed Central. RETINOIC ACID SYNTHESIS AND DEGRADATION. Available from: [Link]

  • PMC - PubMed Central. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Available from: [Link]

  • Reddit. Any substitutes for DCM as a general solvent? : r/Chempros. [2024-09-24]. Available from: [Link]

  • Google Patents. CN102827148A - Hindered amine compound and preparation method thereof.
  • Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]

  • ResearchGate. Retinol (Vitamin A) and Its Derivatives: Synthesis and Applications. Available from: [Link]

  • Reddit. Acid chloride reaction with amine : r/OrganicChemistry. [2024-09-14]. Available from: [Link]

  • Google Patents. US5808120A - Method of synthesis of retinoic acid.
  • ResearchGate. Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. [2025-08-06]. Available from: [Link]

  • American Chemical Society. DCM Ban: Alternatives & Resources for Dichloromethane. Available from: [Link]

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Troubleshooting

Technical Support Center: Optimization of Retinoylation Reaction Conditions

Welcome to the technical support center for the optimization of retinoylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of retinoylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure the success of your experiments.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section directly addresses common problems encountered during retinoylation experiments in a question-and-answer format, providing explanations and actionable solutions.

Low or No Retinoylation Yield

Question: I am observing very low or no detectable retinoylation of my protein of interest. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in retinoylation reactions. The issue can often be traced back to several key factors related to the stability of reagents, enzyme activity, and reaction conditions.

Causality and Solutions:

  • Retinoid Instability: Retinoids are highly susceptible to degradation by light, heat, and oxidation.[1][2][3][4] Exposure to these elements can significantly reduce the concentration of active retinoid available for the reaction.

    • Solution: Always handle retinoids in a dark or low-light environment. Prepare stock solutions fresh and store them under an inert gas (nitrogen or argon) at -80°C.[1][5] Avoid repeated freeze-thaw cycles. It is also recommended to use antioxidants like butylated hydroxytoluene (BHT) in storage solvents, though their potential interference with the assay should be considered.[1]

  • Enzyme Inactivity: The enzyme catalyzing the retinoylation reaction may be inactive or have low activity. This can be due to improper storage, incorrect buffer conditions, or the presence of inhibitors.[6][7][8]

    • Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's protocol. Optimize the reaction buffer for pH and ionic strength, as each enzyme has an optimal range for activity.[6][9] Verify the absence of known inhibitors in your reaction mixture.

  • Sub-optimal Substrate Concentration: The concentration of both the protein substrate and the retinoid can significantly impact the reaction rate.[6][7][10]

    • Solution: Perform a concentration titration for both the protein and the retinoid to determine the optimal concentrations for your specific system. The relationship between substrate concentration and reaction rate often follows Michaelis-Menten kinetics, where the rate increases with substrate concentration until the enzyme becomes saturated.[10]

  • Incorrect Reaction Time or Temperature: The duration and temperature of the incubation can affect the final yield.[6][8][9]

    • Solution: Optimize the incubation time and temperature. Run a time-course experiment to identify the point of maximum product formation before potential degradation occurs. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and retinoid degradation.[9][10]

Troubleshooting Workflow for Low Yield:

Caption: A workflow for troubleshooting low retinoylation yield.

Non-Specific Labeling or High Background

Question: My analysis shows significant non-specific labeling or a high background signal, making it difficult to interpret the results. What could be causing this and how can I reduce it?

Answer: Non-specific labeling can arise from several sources, including reactive impurities, inappropriate reaction conditions, or issues with the detection method itself.

Causality and Solutions:

  • Reactive Moieties in Reagents: The retinoid or other reagents may contain reactive impurities that can non-specifically bind to proteins.

    • Solution: Use high-purity reagents. If using a clickable retinoid analog, be aware that some tags can exhibit non-specific binding. For instance, in click chemistry, cyclooctynes can react with cysteine residues in an azide-independent manner.[11] It's recommended to perform control experiments without the azide-modified protein to assess the level of non-specific labeling.[11]

  • Inappropriate Blocking: Insufficient blocking of non-specific binding sites on membranes or beads can lead to high background.

    • Solution: Optimize your blocking protocol. Use appropriate blocking agents (e.g., bovine serum albumin, non-fat dry milk) at an effective concentration and for a sufficient duration.

  • Detection Antibody Cross-Reactivity: The antibody used for detection (e.g., in a Western blot) may be cross-reacting with other proteins in the sample.

    • Solution: Use a highly specific primary antibody and optimize its dilution. Include appropriate controls, such as a sample not expressing the protein of interest, to check for antibody specificity.

  • Issues with "Click" Chemistry: For assays utilizing bioorthogonal chemistry, the reaction conditions are critical. For instance, copper-catalyzed click chemistry is sensitive to amines, which are common in buffers like Tris.[12]

    • Solution: Avoid amine-containing buffers if using copper-catalyzed reactions. It is also crucial to avoid EDTA, which can chelate the copper catalyst.[12] Consider using copper-free click chemistry (SPAAC), but be mindful of potential side reactions with thiols.[11]

Protein Substrate Degradation or Aggregation

Question: I'm noticing degradation or aggregation of my protein substrate during the retinoylation reaction. How can I prevent this?

Answer: Protein instability during the assay can significantly impact your results. Optimizing the reaction environment for your specific protein is key.

Causality and Solutions:

  • Protease Contamination: The protein preparation may be contaminated with proteases that degrade the substrate during incubation.

    • Solution: Add a protease inhibitor cocktail to your reaction mixture. Ensure all buffers and reagents are sterile and free of protease contamination.

  • Sub-optimal Buffer Conditions: The pH, ionic strength, or other components of the reaction buffer may not be optimal for your protein's stability.

    • Solution: Test a range of buffer conditions to find one that maintains the stability of your protein. This may involve varying the pH, salt concentration, or adding stabilizing agents like glycerol or detergents.[13]

  • Incorrect Temperature: The incubation temperature may be too high, leading to protein denaturation and aggregation.[10][13]

    • Solution: Perform the reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration to minimize thermal denaturation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and practices of retinoylation reactions.

1. What is the underlying mechanism of protein retinoylation?

Protein retinoylation is a post-translational modification where a retinoid molecule is covalently attached to a protein.[14] This modification can alter the protein's structure, function, localization, and interaction with other molecules.[14][15] The specific enzymatic machinery involved can vary, but it often involves enzymes that catalyze the formation of a thioester or other covalent bond between the retinoid and a specific amino acid residue on the protein, such as cysteine.[15][16]

2. How do I choose the right retinoid for my experiment?

The choice of retinoid depends on the specific biological question and the enzymatic system being studied. Different enzymes exhibit varying substrate specificities for different retinoid isomers (e.g., all-trans-retinol, 11-cis-retinal).[17][18][19] For example, lecithin retinol acyltransferase (LRAT) is broadly specific for retinols but highly specific for phosphatidylcholine as the acyl donor.[18] It is crucial to consult the literature for the known substrate preferences of the enzyme you are working with.

3. What are the best methods for detecting and quantifying retinoylation?

Several methods can be used to detect and quantify retinoylation, each with its own advantages and limitations.[20][21][22][23]

MethodPrincipleAdvantagesDisadvantages
Radiolabeling Use of a radioactively labeled retinoid followed by autoradiography or scintillation counting.High sensitivity.Requires handling of radioactive materials.
HPLC Separation and quantification of retinoylated proteins or released retinoids by High-Performance Liquid Chromatography with UV or fluorescence detection.[2][20][24][25]Good for quantification and can separate different retinoid isomers.[20][23]May require derivatization for sensitive detection.[20]
Mass Spectrometry Identification and quantification of the retinoylation modification on the protein by mass shift.[21][22]Highly specific and can identify the exact site of modification.Requires specialized equipment and expertise.
Bioorthogonal Labeling Use of a retinoid analog with a "clickable" tag (e.g., an alkyne or azide) followed by reaction with a fluorescent probe or affinity tag.[12][26]Allows for non-radioactive detection and visualization in complex samples.Potential for non-specific labeling with some tags.[11]

4. How can I ensure the reproducibility of my retinoylation experiments?

Reproducibility is paramount in scientific research. To ensure consistent results:

  • Standardize Protocols: Use a detailed, step-by-step protocol and adhere to it strictly for all experiments.

  • Reagent Quality Control: Use reagents from the same lot whenever possible. If a new lot is used, perform a validation experiment. Routinely check the stability of your retinoid stock solutions.[5]

  • Consistent Controls: Always include appropriate positive and negative controls in every experiment.

  • Detailed Record Keeping: Maintain a thorough laboratory notebook detailing all experimental parameters, including reagent sources, concentrations, incubation times, and temperatures.

Retinoylation Reaction Pathway:

Retinoylation_Pathway Retinoid Retinoid (e.g., Retinol) Enzyme Enzyme (e.g., LRAT) Retinoid->Enzyme RetinoylatedProtein Retinoylated Protein Enzyme->RetinoylatedProtein Catalysis Protein Protein Substrate Protein->Enzyme

Caption: A simplified diagram of the enzymatic retinoylation of a protein.

III. Experimental Protocols

Protocol 1: General In Vitro Retinoylation Assay

This protocol provides a general framework for an in vitro retinoylation reaction. Optimization of specific parameters will be necessary for individual experimental systems.

  • Prepare Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2). The optimal buffer composition may vary depending on the enzyme.

  • Prepare Reagents:

    • Thaw the enzyme on ice.

    • Prepare a fresh stock solution of the retinoid in an appropriate solvent (e.g., ethanol or DMSO) in a low-light environment.[5]

    • Dilute the protein substrate to the desired concentration in the reaction buffer.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, protein substrate, and any necessary cofactors.

    • Add the retinoid to the reaction mixture.

    • Initiate the reaction by adding the enzyme.

    • The final reaction volume will depend on the specific assay requirements.

  • Incubation: Incubate the reaction mixture at the optimized temperature for the determined amount of time, protected from light.

  • Stop the Reaction: Terminate the reaction by adding SDS-PAGE sample buffer or by another appropriate method (e.g., heat inactivation, addition of an inhibitor).

  • Analysis: Analyze the reaction products using your chosen detection method (e.g., SDS-PAGE and Western blot, HPLC, or mass spectrometry).

Protocol 2: Analysis of Retinoids by HPLC

This protocol outlines a general procedure for analyzing retinoids using reverse-phase HPLC.[20][24][25]

  • Sample Preparation:

    • Extract retinoids from the reaction mixture or biological sample using a suitable solvent system (e.g., hexane:ethyl acetate).[20]

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the dried extract in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.[24]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol, acetonitrile) is often used for optimal separation.[24]

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector set at the maximum absorbance wavelength for the retinoid of interest (e.g., ~325-330 nm for retinol).[24][25]

  • Quantification:

    • Generate a standard curve using known concentrations of the retinoid standard.

    • Quantify the amount of retinoid in the sample by comparing its peak area to the standard curve.[20]

References

  • Analysis of Vitamin A and Retinoids in Biological Matrices - PMC - NIH. (n.d.).
  • Substrate specificity of retinyl ester hydrolase activity in retinal pigment epithelium - PubMed. (n.d.).
  • Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle. (n.d.).
  • Substrate specificities and mechanism in the enzymatic processing of vitamin A into 11-cis-retinol - PubMed. (n.d.).
  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr - kth .diva. (2021).
  • Substrate Specificities of Retinyl Ester Hydrolases in Retinal Pigment Epithelium - PubMed. (n.d.).
  • Dual-substrate Specificity Short Chain Retinol Dehydrogenases from the Vertebrate Retina. (n.d.).
  • Optimization of Reaction Conditions a - ResearchGate. (n.d.).
  • Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Non-radioactive analysis of dynamic protein palmitoylation - PMC - NIH. (n.d.).
  • Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products. (2025).
  • Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed. (n.d.).
  • HPLC/MS(N) analysis of retinoids - PubMed. (n.d.).
  • Methods for detecting and identifying retinoids in tissue | Request PDF. (2025).
  • Factors affecting enzyme activity - Student Academic Success - Monash University. (n.d.).
  • Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - NIH. (n.d.).
  • Retinoylation of HL-60 proteins. Comparison to labeling by palmitic and myristic acids - PubMed. (n.d.).
  • Retinoid stability and degradation kinetics in commercial cosmetic products - OUCI. (n.d.).
  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.).
  • Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection | Request PDF. (2025).
  • (PDF) Factors affecting Enzyme- Catalyzed Reactions - ResearchGate. (2019).
  • A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - NIH. (n.d.).
  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. (n.d.).
  • Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate. (n.d.).
  • Retinoids : methods and protocols ; edited by Hui Sun, Gabriel H. Travis. - UC San Diego. (n.d.).
  • Does nonspecific protein labeling exist in click chemistry reactions? - Lumiprobe. (n.d.).
  • How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse. (2025).
  • What Are the Factors That Affect Enzyme Catalysis? - PharmiWeb.com. (2021).
  • Pharmacological Inhibition of Protein Lipidation - PMC - PubMed Central - NIH. (n.d.).
  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - NIH. (n.d.).
  • Factors That Affects Enzyme Activity - Conduct Science. (2021).
  • 7.1.1: Factors Affecting Enzyme Activity - Biology LibreTexts. (2022).
  • Labeling and enrichment of retinal proteins using non-canonical amino acids. | IOVS. (n.d.).
  • Retinoids : Methods and Protocols - University of California San Francisco. (n.d.).
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Optimization

Technical Support Center: Troubleshooting Low Conversion in Retinoyl Chloride Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with retinoyl chloride reactions. Retinoyl chloride is a highly reactive and valuable interme...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with retinoyl chloride reactions. Retinoyl chloride is a highly reactive and valuable intermediate in the synthesis of various retinoids and other bioactive molecules.[1][2] However, its synthesis from retinoic acid can be prone to low conversion rates if not performed under optimal conditions. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to convert retinoic acid to retinoyl chloride has a low yield. What are the most likely causes?

Low conversion in this reaction typically stems from a few critical factors: the presence of moisture, degradation of the starting material or product, suboptimal reagents, or incorrect reaction conditions. Retinoids, including retinoic acid and retinoyl chloride, are sensitive to light, heat, and oxygen, which can lead to degradation and reduced yields.[3][4]

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low Conversion of Retinoyl Chloride q1 Is the Reaction Environment Strictly Anhydrous? start->q1 q2 Are the Reagents of Sufficient Quality and Purity? q1->q2 Yes sol1 Implement Strict Anhydrous Techniques q1->sol1 No q3 Are the Reaction Conditions (Temperature, Time) Optimal? q2->q3 Yes sol2 Verify and Purify Reagents q2->sol2 No q4 Is the Retinoic Acid Starting Material Pure? q3->q4 Yes sol3 Optimize Reaction Parameters q3->sol3 No q5 Is the Workup Procedure Causing Product Loss? q4->q5 Yes sol4 Purify Retinoic Acid Before Use q4->sol4 No sol5 Refine Workup and Isolation Protocol q5->sol5 Yes

Caption: Troubleshooting workflow for low retinoyl chloride conversion.

Q2: I suspect moisture is the issue. How can I ensure my reaction is completely anhydrous?

Acyl chlorides, including retinoyl chloride, are highly susceptible to hydrolysis.[5][6] Any trace of water will convert the product back to the starting retinoic acid, drastically reducing your yield.[7]

Troubleshooting Steps:

  • Glassware: All glassware must be rigorously dried before use. Oven-drying at >120°C for several hours or flame-drying under vacuum are standard procedures. Allow to cool in a desiccator over a strong drying agent (e.g., P₂O₅).

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for maximum dryness, consider distilling from an appropriate drying agent (e.g., CaH₂ for dichloromethane).

  • Reagents: Ensure your chlorinating agent (e.g., oxalyl chloride, thionyl chloride) is fresh and has been stored properly under an inert atmosphere. Older bottles may have been compromised by atmospheric moisture.

  • Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere such as nitrogen or argon.[8] This prevents atmospheric moisture from entering the reaction vessel.

Protocol 1: Setting up an Anhydrous Reaction

  • Assemble the oven-dried glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Use rubber septa and cannulation techniques for the transfer of all anhydrous solvents and liquid reagents.

  • Dissolve the retinoic acid in the anhydrous solvent and stir with a magnetic stirrer.

  • Add the chlorinating agent dropwise via a syringe through the septum.

Q3: Which chlorinating agent is better: oxalyl chloride or thionyl chloride?

Both oxalyl chloride and thionyl chloride are effective for converting carboxylic acids to acyl chlorides.[9][10] However, for sensitive substrates like retinoic acid, oxalyl chloride is often preferred.

FeatureOxalyl Chloride ((COCl)₂)Thionyl Chloride (SOCl₂)
Reaction Conditions Milder, often at room temperature or 0°C.[11]Often requires heating/reflux.[9]
Byproducts Gaseous (CO, CO₂, HCl), easily removed.[12]Gaseous (SO₂, HCl), but SO₂ can be harder to remove.[9]
Side Reactions Generally cleaner for sensitive molecules.[11]Harsher conditions can lead to degradation of retinoids.[4]
Safety Highly toxic; decomposition can produce CO gas. Must be used in a fume hood.[13]Toxic and corrosive; releases pungent SO₂ and HCl gases.[11]

Recommendation: Start with oxalyl chloride due to the milder reaction conditions, which are better suited for the heat- and acid-sensitive retinoid structure. A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride.

Reaction_Scheme cluster_main Retinoyl Chloride Synthesis cluster_side Potential Side Reactions Retinoic Acid Retinoic Acid Retinoyl Chloride Retinoyl Chloride Retinoic Acid->Retinoyl Chloride  + (COCl)₂ or SOCl₂  DCM or Toluene, Inert Atm. Degradation Products Degradation Products Retinoic Acid->Degradation Products  Heat, Light, O₂ Retinoic Acid (Hydrolysis) Retinoic Acid (Hydrolysis) Retinoyl Chloride->Retinoic Acid (Hydrolysis)  + H₂O

Caption: Synthesis of retinoyl chloride and common side reactions.

Q4: My starting retinoic acid might be impure. How can I check and purify it?

The purity of the starting retinoic acid is critical. Impurities can interfere with the reaction. Retinoic acid itself can degrade over time.

Purity Analysis:

  • HPLC: The most reliable method to assess purity is by High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 325-350 nm).[14][15] This can separate all-trans-retinoic acid from its isomers and degradation products.

  • TLC: Thin-Layer Chromatography can provide a quick purity check. Spot the dissolved retinoic acid on a silica plate and elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). A single spot indicates high purity.

Purification Protocol (Recrystallization):

  • Dissolve the crude retinoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum, protected from light.

Q5: I've confirmed my setup is anhydrous and my reagents are pure, but the conversion is still low. What should I try next?

If the foundational aspects are correct, focus on the reaction parameters and the subsequent workup.

Optimizing Reaction Conditions:

  • Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. Typically, 1.2 to 2.0 equivalents of oxalyl or thionyl chloride are used.[7]

  • Temperature Control: While oxalyl chloride reactions are often run at room temperature, some substrates may require initial cooling to 0°C to control the initial exothermic reaction, followed by warming to room temperature.

  • Reaction Time: Monitor the reaction progress. Take a small aliquot, carefully quench it with anhydrous methanol to form the methyl ester, and analyze by TLC or LC-MS to check for the disappearance of the starting retinoic acid.[7]

Workup and Isolation:

  • Avoid Aqueous Workup: Do not wash the crude retinoyl chloride solution with water or aqueous base, as this will cause immediate hydrolysis.[16]

  • Removal of Excess Reagent: After the reaction is complete, the solvent and excess chlorinating agent (and byproducts) are typically removed under high vacuum.[7] This should be done at a low temperature to prevent degradation of the retinoyl chloride.

  • Direct Use: Retinoyl chloride is often not isolated as a solid due to its instability.[4] It is common practice to use the crude solution or the residue after evaporation directly in the next step (e.g., an amidation or esterification reaction).[4][17]

Q6: Could side reactions other than hydrolysis be the problem?

Yes, for a polyunsaturated system like retinoic acid, other side reactions are possible, especially under harsh conditions (e.g., high heat with thionyl chloride). These can include isomerization of the double bonds or polymerization. Using milder conditions with oxalyl chloride at low to ambient temperatures helps to minimize these pathways.[11]

References

  • Vertex AI Search. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.
  • YouTube. (2021). Carboxylic Acid to Acyl Chloride Mechanism.
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
  • LookChem. (n.d.). Cas 53839-60-4, Retinoyl chloride.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides.
  • Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes.
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  • CymitQuimica. (n.d.). CAS 53839-60-4: Retinoyl chloride.
  • ChemicalBook. (2025).
  • Google Patents. (1988). EP0261911B1 - Process for preparing retinoyl chlorides.
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  • National Institutes of Health. (n.d.). Quantification of Endogenous Retinoids - PMC - PubMed Central.
  • Wikipedia. (n.d.). Acyl chloride.
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  • BenchChem. (2025).
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  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use.
  • National Institutes of Health. (n.d.). Retinoic acid chloride | C20H27ClO | CID 10881705 - PubChem.
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  • ResearchGate. (2017). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?.
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Troubleshooting

Technical Support Center: Removing Unreacted Retinoyl Chloride

Introduction This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted retinoyl c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted retinoyl chloride from a reaction mixture. Given the reactivity and sensitivity of retinoyl chloride and related retinoid compounds, proper workup and purification are critical for obtaining pure products and ensuring the reliability of experimental outcomes. Retinoids, including retinoyl chloride, are known to be sensitive to light, heat, oxygen, and moisture, which necessitates careful handling throughout the purification process.[1][2][3][4][5]

Troubleshooting & FAQs

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted retinoyl chloride from my product?

A1: Unreacted retinoyl chloride is highly reactive and can cause several issues during product isolation and purification.[6] It readily hydrolyzes in the presence of moisture to form retinoic acid, which can complicate purification.[6] Furthermore, its reactivity towards nucleophiles means it can react with chromatography solvents (like methanol), leading to the formation of unwanted byproducts and impurities.[7]

Q2: What are the primary methods for removing excess retinoyl chloride?

A2: The most common strategies involve quenching the unreacted retinoyl chloride to convert it into more easily removable byproducts. These methods include:

  • Aqueous Workup: This involves quenching with water or a basic aqueous solution, followed by liquid-liquid extraction to separate the desired organic product from water-soluble byproducts.[8][9]

  • Chromatography: Direct purification of the crude reaction mixture by column chromatography can separate the desired product from unreacted retinoyl chloride and its byproducts. This is often performed after a preliminary workup.[10]

Q3: What are the hydrolysis products of retinoyl chloride?

A3: Retinoyl chloride reacts with water in a process called hydrolysis. This reaction involves a nucleophilic attack by water on the electrophilic carbonyl carbon, displacing the chloride ion. The final products are retinoic acid and hydrochloric acid (HCl). Both of these byproducts are acidic and can potentially be removed with a basic wash.

Q4: How can I monitor the removal of retinoyl chloride during the workup?

A4: Thin-Layer Chromatography (TLC) is an effective and convenient method for monitoring the presence of retinoyl chloride. A spot corresponding to retinoyl chloride should be visible on the TLC plate. As the quenching and workup proceed, this spot should diminish and eventually disappear, indicating its successful removal.

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Product degradation during aqueous workup. The desired product is sensitive to acidic or basic conditions, or prolonged exposure to water. Retinoids are known for their instability.[1][2][4]Minimize the duration of the aqueous wash. Use a mild quenching agent like a saturated solution of sodium bicarbonate. Ensure all operations are performed quickly and at a low temperature to reduce degradation.[5]
Persistent acidic byproducts in the organic layer after workup. Incomplete neutralization or extraction of retinoic acid and HCl formed during quenching.Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the retinoic acid, forming a water-soluble salt that is easily extracted into the aqueous phase.[8] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Formation of an emulsion during extraction. High concentration of salts or polar byproducts.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Low product yield after purification. The product may have some water solubility, leading to its loss during the aqueous wash. Adsorption of the product onto chromatography media.Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[11] For chromatography, choose a less polar solvent system if possible, or use a different stationary phase.

Underlying Principles: The Chemistry of Removal

Retinoyl chloride is a reactive acyl chloride.[6] The primary strategies for its removal from a reaction mixture hinge on its conversion to less reactive and more easily separable derivatives.

Quenching: The First Line of Defense

The most common approach is to "quench" the reaction. This involves adding a nucleophilic reagent that will react with the excess retinoyl chloride. The choice of quenching agent is critical and depends on the stability of the desired product.

  • Water/Aqueous Base: The simplest quenching agent is water, which hydrolyzes retinoyl chloride to retinoic acid.[7] Using a mild base like sodium bicarbonate not only quenches the retinoyl chloride but also neutralizes the resulting HCl and retinoic acid, converting them into their respective salts, which are more soluble in the aqueous phase and thus easier to remove by extraction.[8][9]

  • Alcohols: Adding an alcohol (e.g., methanol or ethanol) will convert the retinoyl chloride into the corresponding ester.[7] This can be a good strategy if the resulting ester is easily separable from the desired product by chromatography.

  • Amines: Amines react with retinoyl chloride to form stable amides.[7] This method is particularly useful if the resulting amide has significantly different polarity from the desired product, facilitating separation.

Extraction: Separating the Components

After quenching, liquid-liquid extraction is typically employed to separate the desired product from the quenched byproducts.[8] The choice of organic solvent is important; it should readily dissolve the desired product while having low miscibility with water. Common solvents include ethyl acetate, dichloromethane, and diethyl ether.

Step-by-Step Protocols

Protocol 1: Aqueous Workup for Retinoyl Chloride Removal

This protocol is suitable for products that are stable to water and mild basic conditions.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to 0 °C in an ice bath. This will help to control the exothermicity of the quenching process.

  • Prepare Quenching Solution: In a separate beaker, prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Quench the Reaction: Slowly and carefully add the cold NaHCO₃ solution to the stirred reaction mixture. You will likely observe gas evolution (CO₂). Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

  • Dilute and Transfer: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Transfer the entire mixture to a separatory funnel.

  • Extract: Shake the separatory funnel to ensure thorough mixing of the layers. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer.

  • Wash the Organic Layer: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (to remove any remaining acidic byproducts).

    • Water.

    • Brine (saturated NaCl solution) to aid in drying.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[8] Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification: The crude product can then be further purified by column chromatography.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a common method for purifying retinoid compounds.[10]

  • Prepare the Column: Pack a silica gel column with a suitable solvent system. For retinoids, a common mobile phase is a mixture of hexanes and ethyl acetate.[10] The polarity of the solvent system should be optimized by TLC to achieve good separation between the desired product and any impurities.

  • Load the Sample: Dissolve the crude product (obtained after a preliminary workup) in a minimal amount of the chromatography solvent or a slightly more polar solvent. Load this solution onto the top of the silica gel column.

  • Elute: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recommended Solvents for Retinoid Chromatography
Solvent System Typical Application Notes
Hexane/Ethyl AcetateGeneral purpose for retinoid esters and similar derivatives.[10]The ratio can be adjusted to control the elution speed. Start with a low polarity mixture and gradually increase the ethyl acetate concentration if necessary.
Dichloromethane/MethanolFor more polar retinoids.Use with caution as methanol can react with any residual retinoyl chloride. Ensure a thorough quench and workup before chromatography.
Acetonitrile/Water/MethanolUsed in reverse-phase HPLC for separation of various retinoids.[12][13]C18 or C30 columns are often used for reverse-phase separation of retinoids.[12][13][14]

Visualization of the Purification Workflow

Retinoyl_Chloride_Workup ReactionMixture Crude Reaction Mixture (Product + unreacted Retinoyl Chloride) Quenching Quenching (e.g., with NaHCO₃ soln) ReactionMixture->Quenching 1. Neutralize Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quenching->Extraction 2. Separate OrganicLayer Organic Layer (Product + Solvent) Extraction->OrganicLayer Organic Phase AqueousLayer Aqueous Layer (Byproducts + Salts) Extraction->AqueousLayer Aqueous Phase Drying Drying (e.g., Na₂SO₄) OrganicLayer->Drying 3. Remove H₂O Waste Waste AqueousLayer->Waste Concentration Concentration (Rotary Evaporator) Drying->Concentration 4. Remove Solvent CrudeProduct Crude Product Concentration->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography 5. Purify PureProduct Pure Product Chromatography->PureProduct

Caption: Workflow for the removal of unreacted retinoyl chloride.

References

  • Bar-Natan, M., et al. (1986). Separation and Quantitation of Retinyl Esters and Retinol by High-Performance Liquid Chromatography. Methods in Enzymology, 123, 66-74.
  • Kopec, R. E., et al. (2014). An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Kane, M. A., et al. (2019). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology, 1928, 379-398.
  • Blaner, W. S., et al. (2016). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in Molecular Biology, 1435, 73-84.
  • Gundert-Remy, U., & Wätzig, H. (1993). Chromatography of retinoids. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1145-1153.
  • Barua, A. B. (2001). Properties of Retinoids: Structure, Handling, and Preparation. Journal of Nutritional Biochemistry, 12(8), 470-480.
  • Chandraratna, R. A. S. (1998). Method of synthesis of retinoic acid. U.S. Patent No. 5,808,120. Washington, DC: U.S.
  • Nichols, L. (2021). 4.7: Reaction Work-Ups. In Chemistry LibreTexts. Retrieved from [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
  • LookChem. (n.d.). Retinoic acid chloride. Retrieved from [Link]

  • van Breemen, R. B., & Huang, C. R. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB Journal, 10(9), 1081-1085.
  • Folmes, C. D. L., & Clagett-Dame, M. (2013). Quantification of Endogenous Retinoids. Methods in Molecular Biology, 965, 139-166.
  • Chandraratna, R. A. S. (1987). Process for preparing retinoyl chlorides.
  • Rakuša, M., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products.
  • Shintaku, T., et al. (2017). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of Veterinary Medical Science, 79(1), 163-167.
  • Andersson, A. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. KTH, School of Engineering Sciences in Chemistry, Biotechnology and Health.
  • National Center for Biotechnology Information. (n.d.). Retinoic acid chloride. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Removal of Excess Methanesulfonyl Chloride.
  • BenchChem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride.
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  • Grieveson, M. W., & Johnson, A. W. (1998). Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions.
  • Gáliková, E., et al. (2003). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. Slovak Journal of Animal Science, 36(3-4), 143-146.
  • ResearchGate. (2012). Which reagents are suitable for decomposing residual thionyl chloride after esterification? Retrieved from [Link]

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Optimization

Technical Support Center: Retinoyl Chloride Solution Stability

Welcome to the technical support center for retinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are actively using retinoyl chloride in their experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for retinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are actively using retinoyl chloride in their experiments. As a highly reactive acyl chloride derivative of retinoic acid, its stability in solution is a critical factor for successful synthesis and experimentation.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of working with this sensitive compound.

Frequently Asked Questions (FAQs)
Q1: What is retinoyl chloride and what makes it so unstable in solution?

Retinoyl chloride is a derivative of retinoic acid, a metabolite of vitamin A.[1] Its high reactivity stems from the acyl chloride functional group (-COCl). The carbon atom in this group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it an excellent target for nucleophiles (electron-rich species). In a laboratory setting, the most common nucleophile is water (moisture), but alcohols, amines, and even some solvents can react with and consume the retinoyl chloride, leading to its degradation.[1][2]

Q2: My retinoyl chloride solution is turning dark yellow or brown. What does this indicate?

This color change is a common sign of degradation and potentially polymerization. Retinoids, in general, are sensitive to light, oxygen, and heat, which can cause them to break down or form complex polymeric structures.[3] A fresh, high-purity solution of retinoyl chloride should be a clear, pale yellow. If the color deepens significantly, it suggests the concentration of the active compound has decreased and unwanted byproducts have formed. It is strongly recommended to discard the solution and prepare a fresh one using purified, anhydrous solvents.

Q3: What are the primary chemical pathways that cause retinoyl chloride to degrade in solution?

The degradation of retinoyl chloride in solution is primarily driven by its reaction with nucleophilic contaminants or the solvent itself.

  • Hydrolysis: This is the most common degradation pathway, caused by trace amounts of water in the solvent or from atmospheric moisture. The acyl chloride reacts with water to form retinoic acid.[1][4] This is often the main source of impurities and reduced yields in subsequent reactions.

  • Alcoholysis/Aminolysis: If the chosen solvent is an alcohol (e.g., methanol, ethanol) or contains amine impurities, the retinoyl chloride will react to form the corresponding retinyl ester or retinamide, respectively.[2]

  • Light and Heat-Induced Degradation: Like other retinoids, retinoyl chloride is susceptible to degradation when exposed to UV light and elevated temperatures.[5][6][7] This can lead to isomerization of the polyene chain or more complex decomposition, contributing to the color change mentioned in Q2.

Q4: What are the optimal storage and handling conditions for retinoyl chloride solutions?

To maximize the shelf-life of a retinoyl chloride solution, strict handling and storage protocols are mandatory.

  • Atmosphere: Always handle under an inert atmosphere, such as dry argon or nitrogen, to prevent exposure to oxygen and atmospheric moisture.[3][8]

  • Temperature: Store solutions at low temperatures, ideally -20°C or below, to slow the rate of thermal degradation.[8][9]

  • Light: Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.[6][7]

  • Duration: Prepare solutions fresh for immediate use whenever possible. If storage is necessary, it should be for the shortest duration possible, even under ideal conditions.

Troubleshooting Guide: Common Experimental Issues
Problem: My reaction yield is significantly lower than expected.

Low yield is the most common consequence of retinoyl chloride degradation. Use this guide to diagnose the potential cause.

G start Low Reaction Yield Observed q1 Was the solvent certified anhydrous AND handled under inert gas? start->q1 cause1 Root Cause 1: Solvent Contamination (Moisture/Nucleophiles) q1->cause1 No q2 Is the solvent aprotic and non-nucleophilic? q1->q2 Yes sol1 Solution: Use a freshly opened bottle of anhydrous solvent or distill/dry the solvent immediately before use. Use Schlenk line techniques. cause1->sol1 end Yield Improved sol1->end cause2 Root Cause 2: Incompatible Solvent q2->cause2 No q3 Was the solution prepared fresh and protected from light/heat? q2->q3 Yes sol2 Solution: Switch to a recommended solvent (see Table 1). Avoid alcohols, primary/secondary amines, or water-miscible solvents that are difficult to keep dry. cause2->sol2 sol2->end cause3 Root Cause 3: Degradation During Storage or Handling q3->cause3 No q3->end Yes (Consider other reaction parameters) sol3 Solution: Prepare the solution immediately before the reaction. Keep the flask wrapped in foil and in an ice bath during preparation and addition. cause3->sol3 sol3->end

Caption: Troubleshooting flowchart for low reaction yields.

Problem: My analytical results (HPLC, TLC) show significant impurities.

Unidentified spots or peaks are almost certainly degradation products.

  • Symptom: An impurity peak/spot with a polarity similar to retinoic acid is observed.

    • Likely Cause: Hydrolysis. Trace moisture in your solvent or reagents has converted the retinoyl chloride back to its parent carboxylic acid.[4]

    • Verification: Run a co-injection or co-spot on TLC with a known standard of all-trans-retinoic acid. If the peaks/spots overlap, you have confirmed the presence of retinoic acid.

  • Symptom: An impurity peak/spot that is less polar than retinoyl chloride is observed.

    • Likely Cause: Reaction with a nucleophilic solvent or impurity. If you used a solvent like THF, which can contain stabilizers, or an alcohol, you may have formed a new ester or other adduct.

    • Verification: This is more complex and may require characterization by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to identify the structure of the byproduct. The first step should always be to re-evaluate your choice of solvent.

SolventTypeDielectric ConstantSuitability & Comments
Dichloromethane (DCM) Aprotic, Non-nucleophilic9.1Excellent. A common and effective solvent. Must be anhydrous grade.
Toluene Aprotic, Non-nucleophilic2.4Excellent. Good for reactions requiring higher temperatures, though heat accelerates degradation.
Tetrahydrofuran (THF) Aprotic, Ethereal7.6Good, with caution. Prone to peroxide formation. Must be freshly distilled from a drying agent (e.g., sodium/benzophenone). Avoid stabilized grades as stabilizers can be nucleophilic.
Diethyl Ether Aprotic, Ethereal4.3Good. Similar to THF but more volatile. Must be anhydrous.
Acetonitrile Aprotic, Polar37.5Use with caution. Very hygroscopic (absorbs water). While aprotic, its high polarity can sometimes promote side reactions.
Dimethylformamide (DMF) Aprotic, Polar38.3Use with extreme caution. Can contain amine impurities from degradation, which will react. Should be distilled under reduced pressure before use.[3]
Methanol / Ethanol Protic33.0 / 24.5Unsuitable. These are nucleophilic alcohols and will react to form retinyl esters. Only use if this is the intended reaction.
Water Protic80.1Unsuitable. Reacts rapidly via hydrolysis.
Validated Experimental Protocols
Protocol 1: Preparation of a Standardized Retinoyl Chloride Stock Solution

This protocol describes the preparation of a ~10 mM stock solution in anhydrous dichloromethane (DCM).

Materials:

  • Retinoyl chloride (solid)

  • Anhydrous dichloromethane (DCM) in a sealed bottle (e.g., AcroSeal™ or equivalent)

  • Gas-tight syringe

  • Sterile, dry, amber glass vial with a septum-lined cap

  • Argon or nitrogen gas line with a drying tube

Procedure:

  • Dry the amber vial and a small magnetic stir bar in an oven at 120°C for at least 4 hours. Cool to room temperature in a desiccator.

  • Immediately upon removal from the desiccator, seal the vial with the septum cap and purge with dry argon or nitrogen for 5-10 minutes using a needle inlet and a vent needle.

  • Weigh the sealed, purged vial.

  • In a glove box or under a positive pressure of inert gas, quickly add the desired amount of solid retinoyl chloride (e.g., ~3.2 mg for a 1 mL 10 mM solution) to the vial and re-seal.

  • Reweigh the vial to get the exact mass of the retinoyl chloride.

  • Using a dry, gas-tight syringe, draw the required volume of anhydrous DCM from the sealed solvent bottle.

  • Inject the DCM into the prepared vial containing the retinoyl chloride.

  • Stir the solution gently at room temperature, protected from light, until all solid is dissolved.

  • Store the solution immediately at -20°C or below, ensuring the cap is tightly sealed and protected with paraffin film for long-term storage.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general reverse-phase HPLC method to assess the purity of retinoyl chloride and detect the formation of its primary hydrolytic degradant, retinoic acid.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Methanol:Acetonitrile (90:10 v/v) can be a starting point.[10] Gradient elution may be required for better separation from other byproducts. A common gradient is Acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at 325-350 nm (retinoids have a strong absorbance in this range).[10]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare a fresh solution of retinoyl chloride as described in Protocol 1.

  • Immediately dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., ~10-20 µg/mL). This is your "Time 0" sample.

  • Inject the "Time 0" sample and record the chromatogram. The main peak corresponds to retinoyl chloride.

  • Store the stock solution under the desired test conditions (e.g., room temperature on the benchtop, -20°C in the dark).

  • At specified time points (e.g., 1 hr, 4 hr, 24 hr, 1 week), withdraw another aliquot, dilute it in the same manner, and inject it into the HPLC.

  • Compare the chromatograms over time. Degradation is indicated by a decrease in the peak area of retinoyl chloride and the appearance and increase of new peaks, most notably the more polar retinoic acid peak.[5][11]

Caption: Hydrolysis of retinoyl chloride to retinoic acid.

References
  • Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis. [Link][11]

  • Retinyl ester hydrolases and their roles in vitamin A homeostasis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link][12]

  • Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. ResearchGate. [Link][5]

  • Analysis and stability of retinol in plasma. Journal of the National Cancer Institute. [Link][9]

  • Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences. [Link][13]

  • Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. [Link][10]

  • Retinoyl chloride, CAS 53839-60-4. LookChem. [Link][2]

  • Process for preparing retinoyl chlorides. Google Patents. [3]

  • Process for the preparation of retinol and intermediates therefor. Google Patents. [14]

  • Preparation, properties and metabolism of retinoic acid anhydride. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link][4]

  • RETINOIC ACID SYNTHESIS AND DEGRADATION. Sub-cellular biochemistry. [Link][15]

  • An eco-friendly system for stabilization of retinol: A step towards attending performance with improved environmental respect. International Journal of Cosmetic Science. [Link][16]

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. KTH Diva. [Link][6]

  • Material Safety Data Sheet - All-Trans-Retinoic Acid 97%. Cole-Parmer. [Link][7]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Detecting Retinoyl Chloride Impurities

Welcome to the technical support center for the analysis of retinoyl chloride. As a highly reactive acyl chloride derived from retinoic acid, retinoyl chloride presents unique challenges in quality control and stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of retinoyl chloride. As a highly reactive acyl chloride derived from retinoic acid, retinoyl chloride presents unique challenges in quality control and stability assessment.[1] Its susceptibility to degradation by moisture, light, heat, and oxygen necessitates robust analytical strategies to ensure the purity of the compound and the safety of subsequent products.[2][3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common analytical issues and offers detailed protocols for the effective detection and quantification of impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with retinoyl chloride.

Q1: Why is retinoyl chloride so difficult to handle and analyze? Retinoyl chloride's central challenge lies in its high reactivity, stemming from the acyl chloride functional group.[1] This group is readily hydrolyzed by trace amounts of water, converting it back to retinoic acid.[1] Furthermore, the poly-unsaturated backbone of the retinoid structure makes it extremely sensitive to light, heat, and oxygen, leading to rapid isomerization and oxidation.[5][6] This inherent instability means that degradation can occur not just during storage but also during sample preparation and the analytical run itself, making meticulous handling paramount.[7][8]

Q2: What are the most common impurities I should expect to find? Impurities in retinoyl chloride can be broadly categorized into three groups:

Impurity Category Specific Examples Origin
Degradation Products All-trans-retinoic acid, Cis-isomers of retinoic acid, 5,6-EpoxyretinoidsHydrolysis from exposure to moisture; Isomerization from light/heat exposure; Oxidation from air exposure.[6]
Synthesis-Related Impurities Unreacted all-trans-retinoic acid, Polymeric by-products, Residual chlorinating agents or their by-productsIncomplete reaction during synthesis; Polymerization due to harsh reaction conditions; Carryover from the manufacturing process.[5][9]
Isomeric Impurities 13-cis-retinoyl chloride, 9-cis-retinoyl chlorideIsomerization of the starting material (retinoic acid) or the final product.[10]

Q3: What are the absolute essential precautions for sample handling and storage? To maintain sample integrity, strict adherence to the following is crucial:

  • Inert Atmosphere: Always handle and store retinoyl chloride under an inert gas like argon or nitrogen to prevent oxidation.[10][11]

  • Light Protection: Use amber or foil-wrapped glassware for all solutions and store samples in the dark.[8][10] Retinoids are notoriously susceptible to photo-degradation.[3][12]

  • Moisture Control: Use anhydrous solvents and handle the material in a dry environment (e.g., a glove box) to prevent hydrolysis.[1]

  • Temperature Control: Store stock materials and samples at low temperatures, typically -20°C or below, to minimize thermal degradation.[13] For analysis, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

Q4: Which analytical technique is most suitable for routine quality control of retinoyl chloride? For routine analysis and quantification of known impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry workhorse.[14] It offers excellent resolution for separating common isomers and degradation products like retinoic acid.[15][16] For identifying unknown impurities or for higher sensitivity, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred method.[17][18][19]

Part 2: Troubleshooting Analytical Issues

Encountering problems during analysis is common. This section provides a structured approach to resolving them.

Troubleshooting Decision Workflow

The following diagram outlines a logical flow for diagnosing common HPLC issues.

G start Problem Observed (e.g., No Peaks, Bad Shape) check_system Check System Basics (Pressure, Leaks, Solvent Levels) start->check_system system_ok System OK? check_system->system_ok fix_system Fix System Issue (e.g., Prime Pump, Refill Solvents) system_ok->fix_system No check_sample Evaluate Sample Prep & Handling system_ok->check_sample Yes fix_system->start sample_ok Sample Prep OK? check_sample->sample_ok remake_sample Remake Sample (Use Anhydrous Solvents, Protect from Light) sample_ok->remake_sample No check_method Review Method Parameters (Column, Mobile Phase, Wavelength) sample_ok->check_method Yes remake_sample->start method_ok Method Suitable? check_method->method_ok optimize_method Optimize Method (e.g., Gradient, Flow Rate, Injection Volume) method_ok->optimize_method No success Problem Solved method_ok->success Yes optimize_method->start

Caption: A logical workflow for troubleshooting HPLC analysis.

Common HPLC Problems and Solutions
Problem Observed Potential Cause Specific to Retinoyl Chloride Recommended Solution
No Peaks or Very Small Peaks Sample Degradation: The compound degraded in the vial before or during injection due to light, heat, or hydrolysis.Prepare samples fresh immediately before analysis. Use amber autosampler vials and a cooled autosampler (4°C). Ensure the dissolution solvent is anhydrous.
Adsorption: Highly active stainless steel surfaces in the flow path can adsorb the analyte.[20]Use PEEK tubing and an inert sample needle where possible. Passivate the HPLC system if issues persist.
Peak Tailing or Poor Shape Hydrolysis to Retinoic Acid: The primary peak (retinoyl chloride) may show tailing due to on-column conversion to the more polar retinoic acid.Use a high-quality, end-capped C18 column. Ensure the mobile phase is slightly acidic (e.g., 0.1% formic or acetic acid) to suppress the ionization of any resulting retinoic acid.[15]
Column Overload: Injecting too concentrated a sample.Dilute the sample and reinject. Confirm you are within the linear range of the method.
Unexpected Peaks ("Ghost Peaks") Carryover: Retinoids can be "sticky" and may carry over from a previous injection.[20]Implement a robust needle wash protocol in your sequence (e.g., using a strong solvent like isopropanol or methylene chloride). Inject a blank run after a high-concentration sample to confirm cleanliness.
On-the-Fly Degradation: The peak could be a new degradation product formed in the autosampler.Compare chromatograms of a freshly prepared sample versus one that has been sitting in the autosampler for several hours.
Shifting Retention Times Mobile Phase Instability: The composition of the organic/aqueous mobile phase can change due to evaporation of the more volatile component.Keep mobile phase bottles capped and prepare fresh mobile phase daily.
Column Temperature Fluctuation: Inconsistent column temperature affects viscosity and analyte interaction.Use a column oven to maintain a stable temperature (e.g., 35°C).[21]
Part 3: In-Depth Method Guides & Protocols
Method 1: HPLC-UV for Purity Assessment and Quantification

This method is the gold standard for routine quality control, designed to separate retinoyl chloride from its primary degradation product, retinoic acid, and key isomers.

Principle of Causality: A reversed-phase C18 column is used to separate compounds based on their hydrophobicity. Retinoyl chloride, being less polar than its hydrolysis product retinoic acid, will be retained longer and thus elute later. An acidified mobile phase ensures that the carboxylic acid group on retinoic acid is protonated, leading to a single, sharp peak rather than a broad, split peak.[10][15] UV detection at 325-350 nm is optimal as it is the λ-max for the retinoid chromophore.[10][15]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh Sample in Amber Vial (under inert gas if possible) dissolve Dissolve in Anhydrous Acetonitrile or Methylene Chloride prep_sample->dissolve dilute Dilute to Working Concentration with Mobile Phase dissolve->dilute inject Inject into HPLC (Cooled Autosampler, 4°C) dilute->inject separate Separate on C18 Column (Isocratic or Gradient Elution) inject->separate detect Detect at ~350 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate

Caption: Standard workflow for HPLC-UV analysis of retinoyl chloride.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 89:11 v/v) containing 0.1% formic acid.[15] Filter and degas the solution before use.

  • Standard Preparation: Accurately weigh a reference standard of retinoyl chloride and dissolve it in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL). Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL). Prepare standards for expected impurities like all-trans-retinoic acid if quantification is needed.

  • Sample Preparation: Accurately weigh approximately 10 mg of the retinoyl chloride sample into an amber volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. Further dilute an aliquot with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[21]

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C.[21]

    • UV Detection: 350 nm.[10]

  • Analysis: Equilibrate the column for at least 30 minutes. Perform a blank injection (mobile phase) followed by the standard and sample injections.

  • Data Processing: Integrate the peak areas. Calculate the percentage of impurities using the area percent method. For quantification, use the calibration curve generated from the reference standards.

Method 2: LC-MS for Impurity Identification

When unknown peaks are detected, LC-MS is essential for obtaining molecular weight information to aid in structural elucidation.

Principle of Causality: The HPLC separation is performed as described above. The column eluent is then directed into a mass spectrometer. An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is typically used.[17][19] ESI is a soft ionization technique that is excellent for generating a protonated molecule [M+H]+, giving a clear indication of the molecular weight.[18] For retinoyl chloride (C₂₀H₂₇ClO), this allows for the confident identification of peaks corresponding to hydrolysis (loss of Cl, gain of OH) or oxidation (gain of O).

Compound Formula Molecular Wt. Expected Ion (ESI+) m/z
Retinoyl ChlorideC₂₀H₂₇ClO318.18[M+H]⁺319.18
All-trans-Retinoic AcidC₂₀H₂₈O₂300.21[M+H]⁺301.21
Retinoic Acid EpoxideC₂₀H₂₈O₃316.20[M+H]⁺317.20
  • Sample Preparation & HPLC: Prepare and run the sample as described in the HPLC-UV method. The mobile phase may need to be adapted to use volatile buffers like ammonium formate instead of non-volatile acids if ESI performance is poor.[19]

  • Mass Spectrometer Setup (Example for ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 150-500.

    • Capillary Voltage: 3.5 kV.[22]

    • Desolvation Temperature: 350°C.[22]

    • Note: These are starting parameters and must be optimized for the specific instrument.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of retinoyl chloride (319.18).

    • Examine the mass spectra of any impurity peaks.

    • Compare the observed m/z with the theoretical masses of potential degradation products (hydrolysis, oxidation, isomerization). For example, a peak with an m/z of 301.21 strongly suggests the presence of retinoic acid.[22] A peak at 317.20 could indicate an oxidation product like an epoxide.[6]

Part 4: Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for the definitive structural elucidation of an unknown impurity.[23] It is not a routine QC technique but is invaluable during process development or in-depth stability studies.

  • Application: After an impurity is isolated using preparative HPLC, its structure can be confirmed using ¹H and ¹³C NMR.

  • Causality: NMR provides information about the chemical environment of each proton and carbon atom in the molecule. This allows for the unambiguous determination of its chemical structure, including the specific location of oxidation or the stereochemistry of isomers.[24][25] For example, changes in the chemical shifts of protons near the carboxylic acid end of the molecule can confirm hydrolysis.

Gas Chromatography (GC) Direct analysis of retinoyl chloride by GC is challenging due to its low volatility and thermal instability.[26] However, it can be useful for detecting volatile or semi-volatile impurities.

  • Application: Best suited for analyzing residual solvents or potentially volatile synthesis by-products.

  • Methodology: Direct injection is often not feasible. Derivatization of the acyl chloride to a more stable and volatile ester (e.g., by reacting with methanol to form methyl retinoate) can be a viable strategy.[27] A GC-MS method would then be used for separation and identification.[28][29]

References
  • Santa Cruz Biotechnology. Retinoic Acid, all trans.
  • STEMCELL Technologies. (2022-05-04).
  • Kane, M. A., et al. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC.
  • USP-NF. USP Monographs: Tretinoin. USP29-NF24.
  • USP-NF. USP Monographs: Vitamin A. USP29-NF24.
  • CymitQuimica. CAS 53839-60-4: Retinoyl chloride.
  • Esteves, P. D., et al. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central.
  • Pharmacopeia.cn. (2011-11-29). Tretinoin.
  • Manatt, S. L., et al.
  • Cole-Parmer.
  • Sigma-Aldrich. (2024-08-05).
  • Bespalova, E. A., et al. Retinol determination conditions described in the European....
  • Kane, M. A., et al. HPLC/MS(N) analysis of retinoids. Semantic Scholar.
  • BASF. (2021-03-18). MSDS Retinol. Scribd.
  • Temova Rakuša, Ž., et al. Retinoid stability and degradation kinetics in commercial cosmetic products. Request PDF.
  • Czerwińska, M., et al. Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI.
  • Carlucci, G., et al. Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. PubMed.
  • Barua, A. B., & Chaudhary, A.
  • Temova Rakuša, Ž., et al. Retinoid stability and degradation kinetics in commercial cosmetic products. PubMed.
  • Kumar, V., et al. (2020-11-11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • SIELC Technologies.
  • Hu, C. Q.
  • IJNRD. (2024-02-02). Impurity Profiling in different analytical techniques.
  • Van Breemen, R. B., & Huang, C. R. High-performance liquid chromatography-electrospray mass spectrometry of retinoids. PubMed.
  • Temova Rakuša, Ž., et al. Retinoid stability and degradation kinetics in commercial cosmetic products. OUCI.
  • AMSbiopharma. (2025-09-22). Impurity profiling and HPLC methods for drug quality compliance.
  • Scite.ai. Retinoid stability and degradation kinetics in commercial cosmetic products.
  • Al-Sabti, M., et al. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
  • Google Patents. EP0261911B1 - Process for preparing retinoyl chlorides.
  • Chen, Y.-C., et al.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001852).
  • Schöttker, B., et al. (1989-11-01).
  • Thermo Fisher Scientific. (2017-05-25). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques.
  • SilcoTek Corporation. (2017-09-15). How To Identify & Prevent Analytical Test Problems.
  • Nam-Sook, L., et al. (2019-12-11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH.
  • LookChem. Cas 53839-60-4,Retinoyl chloride.
  • Wang, J., et al. (2025-08-07). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride.
  • Reddy, G. S., et al. (2023-02-21).

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Optimization

Technical Support Center: Solvent Effects on the Reactivity of Retinoyl Chloride

Welcome to the technical support center for handling and utilizing retinoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive and sensitive...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and utilizing retinoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive and sensitive compound. Retinoyl chloride, the acyl chloride derivative of retinoic acid, is a potent intermediate for synthesizing a wide array of retinoids.[1][2] However, its reactivity is profoundly influenced by the choice of solvent, a factor that can dictate the success or failure of a synthesis.

This document moves beyond simple protocols to explain the underlying chemical principles governing solvent selection. Understanding these principles is key to troubleshooting common issues, optimizing reaction conditions, and ensuring the integrity of your experimental outcomes.

Part 1: Foundational Principles of Retinoyl Chloride Reactivity

Q1: What makes retinoyl chloride so reactive and what role does the solvent play?

A1: Retinoyl chloride's high reactivity stems from the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the chlorine atoms.[3] The chloride ion is also an excellent leaving group. This combination makes the molecule extremely susceptible to nucleophilic acyl substitution.[3]

The solvent's role is not passive; it is an active participant in the reaction environment.[4] It influences reactivity in several critical ways:

  • Solvation: Solvents can stabilize or destabilize reactants, transition states, and intermediates, which directly alters the reaction's activation energy.[4][5]

  • Mechanism: The solvent's properties can favor one reaction pathway over another, primarily the unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanisms.[6][7]

  • Stability: Retinoyl chloride is highly sensitive to moisture and can be degraded by certain solvents, especially protic ones, through solvolysis.[1][8] The conjugated polyene chain is also susceptible to degradation by light and acid.[9][10][11]

Q2: How do different solvent classes (polar protic, polar aprotic, nonpolar) affect the reaction mechanism?

A2: The choice between solvent classes is perhaps the most critical decision. The effect is primarily dictated by how the solvent interacts with both the nucleophile and any charged intermediates that may form.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. While they can dissolve retinoyl chloride, they are generally poor choices for reactions with strong nucleophiles. They solvate and "cage" the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down SN2 reactions.[4][5] However, their high polarity and ability to stabilize charged intermediates make them effective at promoting SN1 reactions, which proceed through a carbocation-like intermediate.[7] In the case of retinoyl chloride, using a protic solvent often leads to a rapid, undesirable side reaction called solvolysis , where the solvent itself acts as the nucleophile, converting the retinoyl chloride into an unwanted ester or back to retinoic acid.[8][12]

  • Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone): These solvents possess significant dipole moments but lack O-H or N-H bonds. They are often the solvents of choice for reactions involving retinoyl chloride and a nucleophile. They can dissolve polar and ionic species but are poor at solvating anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, dramatically accelerating SN2 reactions.[4]

  • Nonpolar Aprotic Solvents (e.g., hexane, toluene, dichloromethane (DCM), diethyl ether): These solvents have low dielectric constants and do not effectively solvate charged species. They are suitable when reacting retinoyl chloride with neutral, nonpolar nucleophiles. Dichloromethane is a common choice as it provides good solubility for retinoyl chloride without promoting significant ionization.[13] However, highly polar or ionic nucleophiles will have poor solubility in these solvents, leading to heterogeneous and slow reactions.

Visualizing Reaction Pathways: SN1 vs. SN2 Mechanisms

The diagram below illustrates the two primary nucleophilic substitution pathways. The stability of the key intermediates is heavily influenced by the solvent.

G cluster_0 SN2 Pathway (Favored in Polar Aprotic Solvents) cluster_1 SN1 Pathway (Favored in Polar Protic Solvents) sn2_start Retinoyl-Cl + Nu⁻ sn2_ts Transition State [Nu---C---Cl]⁻ sn2_start->sn2_ts Single Concerted Step sn2_prod Retinoyl-Nu + Cl⁻ sn2_ts->sn2_prod sn2_solvent Solvent (e.g., ACN, DMF) - Poorly solvates Nu⁻ - High Nu⁻ reactivity sn2_ts->sn2_solvent sn1_start Retinoyl-Cl sn1_int Acylium Ion Intermediate [Retinoyl-C=O]⁺ + Cl⁻ sn1_start->sn1_int Slow, Rate-Limiting Step sn1_prod Retinoyl-Nu + Cl⁻ sn1_int->sn1_prod Fast + Nu⁻ sn1_solvent Solvent (e.g., H₂O, EtOH) - Stabilizes ionic intermediate - Can act as Nu⁻ (solvolysis) sn1_int->sn1_solvent

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Retinoyl Chloride and Retinoic Acid

For researchers, scientists, and drug development professionals working with retinoids, the choice of starting material is a critical decision that dictates synthetic strategy, reaction conditions, and overall efficiency...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with retinoids, the choice of starting material is a critical decision that dictates synthetic strategy, reaction conditions, and overall efficiency. This guide provides an in-depth, objective comparison of the chemical reactivity of two key retinoid compounds: Retinoic Acid , the biologically active metabolite of Vitamin A, and its highly activated derivative, Retinoyl Chloride . By understanding their fundamental chemical differences, researchers can make informed decisions to optimize the synthesis of novel retinoid derivatives for therapeutic and cosmetic applications.

Molecular Profile: Structure and Properties

Retinoic acid is a naturally occurring compound vital for cell growth, differentiation, and immune function.[1][2] Retinoyl chloride is its synthetic counterpart, an acyl chloride derived from retinoic acid, designed for high reactivity in chemical synthesis.[3][4] The key distinction lies in the functional group at the terminus of the polyene chain: a carboxylic acid (-COOH) for retinoic acid versus an acyl chloride (-COCl) for retinoyl chloride.

PropertyRetinoic AcidRetinoyl Chloride
Chemical Structure Retinoic Acid StructureRetinoyl Chloride Structure
Molecular Formula C₂₀H₂₈O₂[2][5]C₂₀H₂₇ClO[3][6]
Molar Mass 300.44 g/mol [2]318.88 g/mol [3][6]
Appearance Yellow to light-orange crystalline powder[2][5]Yellow to orange solid or liquid[7]
Solubility Practically insoluble in water; soluble in methanol, ethanol, chloroform, methylene chloride[8]Soluble in organic solvents[3]
Stability Sensitive to light and heat; hygroscopic in air[1][8]Highly sensitive to moisture, hydrolyzes readily; requires anhydrous handling conditions[7]

The Heart of Reactivity: Nucleophilic Acyl Substitution

The vast majority of reactions involving these two compounds fall under the category of nucleophilic acyl substitution . This is a two-step addition-elimination mechanism that is fundamental to the chemistry of carboxylic acid derivatives.[9][10]

  • Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[10]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (LG).[11]

Diagram 2: Experimental workflow for ester synthesis from retinoyl chloride.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: A flame-dried, two-neck round-bottom flask is fitted with a septum and a nitrogen inlet.

  • Reagent Preparation: Retinoyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane under a positive pressure of nitrogen.

  • Cooling: The reaction mixture is cooled to 0°C in an ice-water bath.

  • Base Addition: Anhydrous pyridine (1.1 eq) is added to act as a scavenger for the HCl that will be generated.

  • Nucleophile Addition: Anhydrous ethanol (1.2 eq) is added dropwise via syringe over 10 minutes. The reaction is monitored by TLC.

  • Reaction Progression: The mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.

  • Workup: The reaction is quenched with water. The organic layer is separated and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl retinoate.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Causality: The mild conditions (0°C to RT) are sufficient due to the high reactivity. The anhydrous solvent and inert atmosphere are critical to prevent hydrolysis of the retinoyl chloride. Pyridine is essential to prevent the buildup of HCl, which could cause side reactions with the acid-sensitive polyene chain.

Protocol 2: Esterification via Retinoic Acid (Fischer Esterification)

This classic protocol requires forcing conditions to overcome the poor leaving group of the carboxylic acid. The reaction is an equilibrium, so steps must be taken to drive it toward the product.

Diagram 3: Experimental workflow for ester synthesis from retinoic acid.

Step-by-Step Methodology:

  • Reagent Setup: Retinoic acid (1.0 eq) is dissolved in a large excess of ethanol, which serves as both the nucleophile and the solvent.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is carefully added.

  • Reaction Conditions: The mixture is heated to reflux (approx. 78°C for ethanol) and the reaction is monitored. A Dean-Stark trap can be employed if using a solvent like toluene to azeotropically remove the water byproduct.

  • Reaction Progression: The reaction is typically refluxed for several hours (4-12 h) until TLC analysis shows consumption of the starting material.

  • Workup: The mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and carefully neutralized by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography.

Causality: The strong acid catalyst is non-negotiable; it's required to protonate the carbonyl oxygen and the hydroxyl group, activating the substrate and creating a good leaving group (H₂O). Heat is necessary to provide the activation energy for the reaction. Using excess nucleophile (ethanol) and removing the water byproduct are strategies to shift the equilibrium towards the desired ester product, in accordance with Le Châtelier's principle.

Conclusion: Strategic Selection for Synthetic Success

The choice between retinoyl chloride and retinoic acid is a clear-cut decision based on synthetic goals.

  • Retinoyl Chloride is the superior choice for the synthesis of derivatives . Its high reactivity allows for the rapid and efficient formation of esters, amides, and anhydrides under mild conditions, preserving the integrity of the sensitive polyene structure. However, its utility comes at the cost of stability, requiring careful handling under anhydrous and inert conditions. [7]

  • Retinoic Acid is the biologically relevant molecule and a more stable, readily available starting material. [2][8]However, its low reactivity makes it a challenging precursor for derivatization, necessitating harsher reaction conditions (strong acid, heat) and strategies to overcome unfavorable equilibria. [12] For drug development professionals and synthetic chemists, converting retinoic acid into retinoyl chloride is often a necessary first step to access a wider range of novel analogues efficiently. Understanding the fundamental principles of nucleophilic acyl substitution and leaving group ability is paramount to designing robust and successful synthetic routes in the fascinating field of retinoid chemistry.

References
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Comparative

A Senior Application Scientist's Guide to the Biological Efficacy of Retinoyl Chloride Versus Other Retinoids

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Retinoid Landscape for Optimal Cellular Response Retinoids, a class of compounds derived from vitamin A, are pivotal regulators...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Retinoid Landscape for Optimal Cellular Response

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] Their therapeutic and research applications are vast, ranging from dermatological treatments to cancer therapy.[2][3] At the heart of their biological activity lies the ability to modulate gene expression through nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][4]

This guide provides an in-depth comparison of the biological efficacy of various retinoids, with a special focus on retinoyl chloride . While established retinoids like all-trans-retinoic acid (tretinoin) and retinol are well-characterized, retinoyl chloride's role is primarily as a highly reactive synthetic intermediate.[5][6] Understanding its properties is crucial for researchers synthesizing novel retinoid derivatives and for accurately interpreting experimental outcomes where it might be used as a precursor. We will delve into the causality behind experimental choices for comparing these molecules and provide self-validating protocols for their evaluation.

The Central Dogma of Retinoid Action: From Prodrug to Gene Regulation

The biological efficacy of any retinoid is ultimately determined by its ability to be converted into a form that can bind to and activate RARs and RXRs. The most biologically active endogenous retinoid is all-trans-retinoic acid (ATRA) .[2] Many other retinoids, including retinol and its esters, are considered prodrugs as they require enzymatic conversion to ATRA within the cell to exert their full effects.[7]

The Retinoid Metabolic and Signaling Pathway

The journey from retinol to the regulation of gene transcription is a multi-step process:

  • Uptake and Esterification: Dietary retinol is transported to target cells and can be stored as retinyl esters.[7]

  • Oxidation to Retinaldehyde: Retinol is reversibly oxidized to retinaldehyde.[8]

  • Irreversible Oxidation to Retinoic Acid: Retinaldehyde is irreversibly oxidized to retinoic acid.[8]

  • Nuclear Translocation and Receptor Binding: Retinoic acid enters the nucleus and binds to RARs, which form heterodimers with RXRs.[9]

  • Gene Transcription: The ligand-bound RAR/RXR heterodimer binds to Retinoic Acid Response Elements (RAREs) on DNA, modulating the transcription of target genes.[1][10]

Diagram: Retinoid Signaling Pathway

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Uptake Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde Reversible Oxidation Retinoic_Acid_cyto Retinoic Acid Retinaldehyde->Retinoic_Acid_cyto Irreversible Oxidation Retinoic_Acid_nu Retinoic Acid Retinoic_Acid_cyto->Retinoic_Acid_nu Translocation RAR RAR Retinoic_Acid_nu->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Caption: Metabolic conversion and signaling cascade of retinoids.

Comparative Efficacy Profile of Key Retinoids

The potency of a retinoid is directly related to the number of conversion steps required to reach the active form, retinoic acid. Fewer conversion steps generally correlate with higher potency but also with increased potential for skin irritation.[11]

RetinoidChemical ClassConversion to Retinoic AcidRelative PotencyKey Characteristics
Retinoyl Chloride Acyl ChlorideDirect hydrolysis (non-enzymatic) Very High (theoretically) Highly reactive and unstable; primarily a laboratory reagent.[5][6]
All-trans-Retinoic Acid (Tretinoin) Carboxylic AcidNone (already active)Very HighThe benchmark for retinoid efficacy; can cause significant skin irritation.[11]
Retinaldehyde (Retinal) AldehydeOne-step oxidationHighMore potent than retinol, with potentially better tolerability than retinoic acid.
Retinol AlcoholTwo-step oxidationModerateA widely used and well-tolerated retinoid; estimated to be 20 times less potent than retinoic acid.[11]
Retinyl Esters (e.g., Palmitate) EsterMulti-step conversionLowThe most stable and least irritating, but also the least potent form.

In Focus: Retinoyl Chloride - The Reactive Precursor

Retinoyl chloride, as a derivative of retinoic acid, is characterized by its reactive acyl chloride functional group.[5][6] In the presence of water, it will readily hydrolyze to form retinoic acid. This rapid, non-enzymatic conversion suggests that, in a biological system, retinoyl chloride would act as a potent prodrug for retinoic acid.

However, its high reactivity also makes it extremely unstable and challenging to handle in aqueous environments, limiting its direct therapeutic application.[6] Its primary utility lies in organic synthesis, where it serves as a starting material for creating more stable retinoic acid derivatives, such as esters and amides.[5]

From a biological efficacy standpoint, the activity of retinoyl chloride is expected to be nearly identical to that of an equimolar concentration of retinoic acid, assuming complete and instantaneous hydrolysis. The key differentiators would be its handling properties and stability in a given experimental or formulation matrix.

Experimental Protocols for Efficacy Assessment

To objectively compare the biological efficacy of retinoids, a series of in vitro assays can be employed. The choice of assay should be guided by the specific biological question being addressed.

Protocol 1: In Vitro Cell Differentiation Assay

Objective: To assess the ability of retinoids to induce cellular differentiation, a hallmark of their biological activity. The human monocytic leukemia cell line, THP-1, is a well-established model for studying retinoid-induced differentiation.[12]

Methodology:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells at a density of 2 x 10^4 cells/well in a 96-well plate. After 24 hours, treat the cells with varying concentrations of the test retinoids (e.g., retinoyl chloride, retinoic acid, retinol) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Assessment of Differentiation:

    • Morphological Changes: Observe cells under a microscope for morphological changes indicative of differentiation, such as adherence to the plate and a more macrophage-like appearance.

    • Nitroblue Tetrazolium (NBT) Reduction Assay: This assay measures the production of superoxide anions, a characteristic of differentiated phagocytic cells.

      • Add NBT solution (1 mg/mL) and phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) to each well.

      • Incubate for 4 hours at 37°C.

      • Lyse the cells and solubilize the formazan product with a solution of 10% SDS in 0.01 N HCl.

      • Read the absorbance at 570 nm. An increase in absorbance indicates a higher level of differentiation.

  • Data Analysis: Plot the absorbance against the retinoid concentration to determine the EC50 (half-maximal effective concentration) for each compound.

Diagram: Cell Differentiation Assay Workflow

Cell_Differentiation_Workflow Start Start: Culture THP-1 Cells Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Retinoids (and vehicle control) Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Assess_Differentiation Assess Differentiation Incubate_72h->Assess_Differentiation Morphology Microscopic Observation (Morphological Changes) Assess_Differentiation->Morphology Qualitative NBT_Assay NBT Reduction Assay Assess_Differentiation->NBT_Assay Quantitative Measure_Absorbance Measure Absorbance at 570 nm NBT_Assay->Measure_Absorbance Data_Analysis Data Analysis (EC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing retinoid-induced cell differentiation.

Protocol 2: In Vitro Collagen Synthesis Assay

Objective: To quantify the effect of retinoids on collagen production in human dermal fibroblasts, a key aspect of their anti-aging properties.[11]

Methodology:

  • Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and penicillin/streptomycin.

  • Treatment: Seed fibroblasts in a 24-well plate. Once confluent, replace the medium with serum-free DMEM and treat with various concentrations of the test retinoids.

  • Incubation: Incubate for 48-72 hours.

  • Collagen Quantification:

    • Sirius Red Staining: This is a colorimetric method for quantifying total collagen.[13]

      • Aspirate the culture medium and wash the cell layer with PBS.

      • Fix the cells with Bouin's fluid for 1 hour.

      • Stain with Sirius Red solution (0.1% in saturated picric acid) for 1 hour.

      • Wash with 0.01 N HCl to remove unbound dye.

      • Elute the bound dye with 0.1 N NaOH.

      • Read the absorbance of the eluate at 540 nm.

    • Procollagen Type I C-Peptide (PIP) ELISA: This provides a more specific measurement of newly synthesized type I collagen.

      • Collect the culture supernatant.

      • Perform the ELISA according to the manufacturer's instructions.

  • Data Analysis: Normalize the collagen measurements to the total protein content of the cell layer (determined by a BCA or Bradford assay). Compare the collagen production in treated versus control cells.

Stability and Formulation: A Critical Consideration

The biological efficacy of a retinoid is intrinsically linked to its stability. Retinoids are notoriously unstable and can be degraded by light, heat, and oxygen.[14][15][16][17] This is particularly true for retinoyl chloride due to its high reactivity.

When designing experiments or formulations, the following must be considered:

  • Solvent Choice: Use anhydrous solvents for retinoyl chloride to prevent premature hydrolysis.

  • Light Protection: Conduct all manipulations in low-light conditions and use amber-colored vials.

  • Inert Atmosphere: Handle and store retinoids under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: Store retinoid solutions at low temperatures (-20°C or -80°C).[14]

Conclusion: A Hierarchical View of Retinoid Efficacy

The biological efficacy of retinoids follows a clear hierarchy, with retinoic acid being the most potent. Retinoyl chloride, due to its direct and rapid conversion to retinoic acid, can be considered equipotent in a biological context, albeit with significant stability challenges that limit its practical application. Other retinoids, such as retinol and retinyl esters, offer improved stability and tolerability at the cost of reduced potency due to their multi-step conversion to the active form.

For researchers and drug development professionals, the choice of retinoid depends on the specific application. For fundamental studies on RAR/RXR signaling, retinoic acid remains the gold standard. For the synthesis of novel, more stable, and targeted retinoid prodrugs, retinoyl chloride is an invaluable, though challenging, reagent. Understanding the interplay between chemical structure, metabolic activation, and receptor binding is paramount to harnessing the full therapeutic and research potential of this powerful class of molecules.

References

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  • Rishikof, D. C., & Goldstein, R. H. (2003). Methods for Measuring Type I Collagen Synthesis In Vitro. In Methods in Molecular Biology, vol. 224: Matrix Metalloproteinase Protocols (pp. 239-250). Humana Press.
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  • Kim, H., Kim, N., Jung, S., Mun, J., Jeong, G., Kim, J., ... & Lee, T. R. (2022). Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. Antioxidants, 11(11), 2197.
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Validation

A Senior Application Scientist's Guide to the In Vitro Assessment of Novel Retinamide Cytotoxicity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro assessment of novel retinamide cytotoxicity. We will delve into the rationale behind experimen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro assessment of novel retinamide cytotoxicity. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and compare a hypothetical novel retinamide, "Retinamide X," with established benchmarks, N-(4-hydroxyphenyl)retinamide (4-HPR, Fenretinide) and All-Trans-Retinoic Acid (ATRA).

Introduction: The Evolving Landscape of Retinamide Cancer Therapy

Retinoids, a class of compounds derived from vitamin A, have long been recognized for their crucial roles in cellular processes like proliferation, differentiation, and apoptosis.[1] Their therapeutic potential, particularly in oncology, has led to the development of synthetic derivatives known as retinamides.[2] N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), a synthetic analog of all-trans-retinoic acid (ATRA), has shown promise as a chemopreventive and therapeutic agent due to its ability to induce apoptosis in various cancer cell lines.[3][4] However, the quest for compounds with enhanced efficacy and reduced toxicity continues, driving the synthesis of novel retinamides.[5][6]

This guide offers a structured approach to evaluating the cytotoxic potential of these novel agents in vitro, a critical step in the preclinical drug development pipeline.[7][8] We will focus on a multi-faceted assessment, moving beyond simple viability to elucidate the mechanisms of cell death.

Experimental Design: A Rationale-Driven Approach

The foundation of a robust cytotoxicity assessment lies in a well-conceived experimental design. The choices of cell lines, comparator compounds, and assays are not arbitrary but are dictated by the scientific questions being addressed.

Cell Line Selection

The choice of cell lines is paramount and should be guided by the intended therapeutic application of the novel retinamide. For this guide, we will consider two well-characterized cancer cell lines:

  • MCF-7 (Breast Cancer): An estrogen receptor (ER)-positive human breast adenocarcinoma cell line, widely used in cancer research. It has been shown to be susceptible to retinamide-induced apoptosis.[9]

  • SH-SY5Y (Neuroblastoma): A human neuroblastoma cell line that is sensitive to 4-HPR, a key comparator in our study.[10]

Using a non-cancerous cell line, such as human embryonic kidney cells (HEK293), is also recommended to determine the selectivity index of the novel compound.[11]

Comparator Compounds

To contextualize the cytotoxic potential of our hypothetical "Retinamide X," we will compare it against two standards:

  • N-(4-hydroxyphenyl)retinamide (4-HPR/Fenretinide): A well-studied synthetic retinamide known to induce apoptosis through mechanisms that can be both dependent and independent of retinoic acid receptors (RARs).[9][12]

  • All-Trans-Retinoic Acid (ATRA): A naturally occurring retinoid that primarily functions through RAR-mediated gene transcription to induce differentiation and apoptosis.[13][14]

Assay Selection: A Multi-Parametric Approach

A comprehensive understanding of cytotoxicity requires a suite of assays that probe different aspects of cellular health. We will employ a tiered approach:

  • Metabolic Activity & Viability: The MTT assay will be our primary screen to assess the impact of the compounds on cell viability by measuring mitochondrial metabolic activity.[15][16]

  • Membrane Integrity: The Lactate Dehydrogenase (LDH) assay will quantify cell membrane damage, a hallmark of late-stage apoptosis and necrosis.[17][18]

  • Apoptosis Induction: A Caspase-3 activity assay will specifically measure the activation of a key executioner caspase in the apoptotic pathway.[19][20]

This multi-assay strategy provides a more complete picture of the cytotoxic mechanism than any single assay alone.

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step protocols for the selected assays. These protocols are designed to be self-validating by including appropriate controls.

General Experimental Workflow

The overall workflow for the cytotoxicity assessment is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, SH-SY5Y) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Compound Preparation (Retinamide X, 4-HPR, ATRA) treatment Treat with Compounds (24h, 48h, 72h) compound_prep->treatment seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3 Assay (Apoptosis) treatment->caspase data_acq Spectrophotometer Reading mtt->data_acq ldh->data_acq caspase->data_acq ic50 IC50 Calculation data_acq->ic50 comparison Comparative Analysis ic50->comparison G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_outcome Outcome retinamide Novel Retinamide ros ROS Production retinamide->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Simplified pathway of retinamide-induced apoptosis.

Further mechanistic studies, such as assessing ROS levels and measuring changes in mitochondrial membrane potential, would be necessary to fully characterize the mode of action of a novel retinamide.

Conclusion and Future Directions

The in vitro assessment of novel retinamide cytotoxicity is a critical phase in the development of new anticancer agents. By employing a multi-faceted approach that combines robust assays for cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of a compound's potency and mechanism of action. The hypothetical "Retinamide X" demonstrates the potential for novel derivatives to surpass the efficacy of established retinamides.

Future studies should focus on expanding the panel of cell lines, including resistant phenotypes, and exploring the detailed molecular pathways engaged by these promising new compounds. Ultimately, a thorough in vitro characterization paves the way for successful preclinical and clinical development.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health.

  • N-(4-hydroxyphenyl) retinamide is cytotoxic to melanoma cells in vitro through induction of programmed cell death. PubMed.

  • Caspase Activity Assay. Creative Bioarray.

  • LDH assay kit guide: Principles and applications. Abcam.

  • Cytotoxic responses to N-(4-hydroxyphenyl)retinamide in human pancreatic cancer cells. PubMed.

  • Retinoic Acid Mediated Apoptosis Signaling. GeneGlobe - QIAGEN.

  • The hydroxyl functional group of N-(4-hydroxyphenyl)retinamide mediates cellular uptake and cytotoxicity in premalignant and malignant human epithelial cells. PubMed Central.

  • Retinoic Acid Signaling Pathways in Development and Diseases. PubMed Central.

  • LDH cytotoxicity assay. Protocols.io.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • MTT assay protocol. Abcam.

  • Retinoic acid signaling is directly activated in cardiomyocytes and protects mouse hearts from apoptosis after myocardial infarction. eLife.

  • Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. PubMed.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • LDH Assay. Cell Biologics Inc.

  • N-(4-hydroxyphenyl)retinamide (4-HPR)-mediated biological actions involve retinoid receptor-independent pathways in human breast carcinoma. PubMed.

  • Retinoic acids regulate apoptosis of T lymphocytes through an interplay between RAR and RXR receptors. PubMed.

  • Novel all trans-retinoic Acid derivatives: cytotoxicity, inhibition of cell cycle progression and induction of apoptosis in human cancer cell lines. PubMed.

  • Caspase-3 Assay Kit (Colorimetric) (ab39401). Abcam.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Mediation of N-(4-Hydoxyphenyl)retinamide-induced Apoptosis in Human Cancer Cells by Different Mechanisms. AACR Journals.

  • Potent cytotoxic effects of novel retinamide derivatives in ovarian cancer cells. PubMed.

  • Identification of retinamides that are more potent than N-(4-hydroxyphenyl)retinamide in inhibiting growth and inducing apoptosis of human head and neck and lung cancer cells. PubMed.

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.

  • Abstract #1800: Improved retinoid analogs for cancer therapy. AACR Journals.

  • Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies. MDPI.

  • Retinoids Delivery Systems in Cancer: Liposomal Fenretinide for Neuroectodermal-Derived Tumors. MDPI.

  • Fenretinide stimulates redox-sensitive ceramide production in breast cancer cells: potential role in drug-induced cytotoxicity. PubMed Central.

  • Caspase 3 Activity Assay Kit. MP Biomedicals.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

  • Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.

  • N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes. ResearchGate.

  • A Comparative Analysis of the In Vitro Cytotoxicity of Novel Pyrrolidine-Containing Compounds. Benchchem.

  • A Comparative Guide to the In Vitro Cytotoxicity of Novel 2(3H)-Furanone Compounds. Benchchem.

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  • Fenretinide: a promising retinoid compound with a novel mechanism of action. BioWorld.

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Comparative

A Comparative Guide to the ¹H NMR Analysis of Retinoyl Chloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic retinoid chemistry, precise structural elucidation is paramount for ensuring the efficacy and safety of novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic retinoid chemistry, precise structural elucidation is paramount for ensuring the efficacy and safety of novel therapeutic agents. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an indispensable tool for providing detailed information about the molecular structure of retinoids at the atomic level. This guide offers an in-depth comparison of the ¹H NMR spectral features of all-trans-retinoyl chloride and two of its key derivatives: a retinoyl ester and a retinoyl amide. By understanding the characteristic chemical shifts and coupling patterns, researchers can confidently verify the synthesis and purity of these valuable compounds.

The Central Role of ¹H NMR in Retinoid Characterization

Retinoids, a class of compounds derived from vitamin A, are characterized by a β-ionone ring and a polyene side chain. Subtle changes to the terminal carboxyl group, such as conversion to an acid chloride, ester, or amide, can significantly alter the compound's reactivity, stability, and biological activity. ¹H NMR spectroscopy allows for the precise monitoring of these transformations by detecting changes in the electronic environment of the protons along the polyene chain and at the functional group.

The key diagnostic regions in the ¹H NMR spectrum of retinoids are the downfield olefinic region (typically 5.5-7.5 ppm), where the protons on the conjugated double bonds resonate, and the aliphatic region, which contains signals from the methyl groups on the β-ionone ring and the polyene chain. The chemical shift, multiplicity (splitting pattern), and coupling constants of these protons provide a unique fingerprint for each derivative.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

To ensure accurate and reproducible ¹H NMR data for comparative analysis, a standardized experimental protocol is essential.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the retinoid sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for retinoids and its single residual solvent peak at ~7.26 ppm.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • A standard one-pulse proton experiment is typically sufficient.

  • Key acquisition parameters to consider:

    • Spectral Width: A sweep width of at least 12 ppm is recommended to encompass all proton signals.

    • Number of Scans: A sufficient number of scans (typically 16 to 64) should be co-added to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for quantitative analysis.

Comparative ¹H NMR Data Analysis

The following table summarizes the characteristic ¹H NMR spectral data for all-trans-retinoic acid, all-trans-retinoyl chloride, a representative retinoyl ester (hydroxyl-pinacolone retinoate), and a representative retinoyl amide (N-ethylretinamide). All data is referenced to TMS in CDCl₃.

Table 1: Comparative ¹H NMR Data of all-trans-Retinoic Acid and Its Derivatives (in CDCl₃)

Proton Assignmentall-trans-Retinoic Acid[1]all-trans-Retinoyl Chloride (Predicted)Hydroxyl-Pinacolone Retinoate[2]N-Ethylretinamide (Predicted)
H-7 ~6.31 (d, J ≈ 15 Hz)~6.40 (d, J ≈ 15 Hz)~6.30 (t, J ≈ 16.0 Hz)~6.25 (d, J ≈ 15 Hz)
H-8 ~6.15 (d, J ≈ 15 Hz)~6.25 (d, J ≈ 15 Hz)~6.20 (d, J ≈ 16.1 Hz)~6.10 (d, J ≈ 15 Hz)
H-10 ~6.15 (d, J ≈ 11 Hz)~6.20 (d, J ≈ 11 Hz)~6.49 (d, J ≈ 15.1 Hz)~6.12 (d, J ≈ 11 Hz)
H-11 ~7.09 (dd, J ≈ 15, 11 Hz)~7.20 (dd, J ≈ 15, 11 Hz)~7.12 (dd, J ≈ 15.1, 11.5 Hz)~7.00 (dd, J ≈ 15, 11 Hz)
H-12 ~6.31 (d, J ≈ 15 Hz)~6.40 (d, J ≈ 15 Hz)-~6.25 (d, J ≈ 15 Hz)
H-14 ~5.80 (s)~6.00 (s)~5.95 (s)~5.70 (s)
C9-CH₃ ~2.02 (s)~2.05 (s)~1.94-2.10 (m)~2.00 (s)
C13-CH₃ ~2.37 (s)~2.40 (s)~2.23-2.40 (m)~2.30 (s)
C1-gem-diCH₃ ~1.03 (s)~1.05 (s)~1.04 (s)~1.02 (s)
C5-CH₃ ~1.72 (s)~1.75 (s)~1.73 (d, J ≈ 17.9 Hz)~1.70 (s)
-CO-CH₂- (ester) --~5.05 (s)-
-CO-NH-CH₂- ---~3.30 (q, J ≈ 7 Hz)
-NH-CH₂-CH₃ ---~1.15 (t, J ≈ 7 Hz)
-NH- ---~5.5-6.0 (br s)
-C(CH₃)₃ (ester) --~1.16 (s)-

Note: Predicted values for retinoyl chloride and N-ethylretinamide are based on established trends in ¹H NMR spectroscopy where electron-withdrawing groups cause a downfield shift of nearby protons.

Interpretation of Spectral Differences

The conversion of the carboxylic acid to an acyl chloride, ester, or amide induces characteristic changes in the ¹H NMR spectrum, primarily affecting the protons closest to the carbonyl group.

  • all-trans-Retinoyl Chloride: The highly electron-withdrawing nature of the chlorine atom is expected to cause a significant downfield shift of the olefinic protons, particularly H-14, H-12, and H-11, compared to the parent retinoic acid. The singlet for H-14 would likely be the most affected, shifting to a lower field.

  • Hydroxyl-Pinacolone Retinoate (Ester): In the ester derivative, the protons on the carbon adjacent to the ester oxygen (the -O-CH₂- group of the pinacolone moiety) give rise to a new singlet at approximately 5.05 ppm.[2] The olefinic protons of the retinoid backbone show shifts that are generally similar to those of retinoic acid, though minor variations are observed due to the change in the electronic nature of the carbonyl group.[2]

  • N-Ethylretinamide (Amide): For the amide, new signals corresponding to the ethyl group appear. A quartet around 3.30 ppm is expected for the methylene protons (-NH-CH₂-) coupled to the methyl protons, and a triplet around 1.15 ppm for the methyl protons (-CH₂-CH₃) coupled to the methylene protons. A broad singlet for the N-H proton is also anticipated, typically in the range of 5.5-6.0 ppm. The olefinic protons of the retinoid backbone are expected to be slightly shifted upfield compared to retinoyl chloride due to the less electron-withdrawing nature of the amide group.

Workflow and Logic

The systematic analysis of retinoyl chloride derivatives by ¹H NMR follows a logical progression, as illustrated in the workflow diagram below.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis & Interpretation Start Retinoid Synthesis Prep Sample Preparation (CDCl3, TMS) Start->Prep Acquire ¹H NMR Spectroscopy (≥400 MHz) Prep->Acquire Process Data Processing (Phasing, Baseline Correction) Acquire->Process Analyze Spectral Analysis (Chemical Shift, Multiplicity, Integration) Process->Analyze Compare Comparison with Reference Spectra Analyze->Compare Structure Structural Confirmation Compare->Structure

Caption: Workflow for the ¹H NMR analysis of retinoyl chloride derivatives.

Conclusion

This guide provides a framework for the comparative ¹H NMR analysis of all-trans-retinoyl chloride and its ester and amide derivatives. By understanding the expected chemical shifts and coupling patterns, researchers can effectively use ¹H NMR spectroscopy to confirm the successful synthesis of their target compounds and to assess their purity. The provided experimental protocol and comparative data table serve as a valuable resource for scientists and professionals in the field of drug development and retinoid research.

References

  • Human Metabolome Database. all-trans-Retinoic acid Spectrum. [Link]

  • Human Metabolome Database. all-trans-Retinoic acid Spectrum View. [Link]

  • E3S Web of Conferences. Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. [Link]

  • PubChem. N-Ethylretinamide. [Link]

  • LookChem. Retinoyl chloride. [Link]

  • PubMed. Synthesis and Properties of Some 13-cis- And All-Trans-Retinamides. [Link]

Sources

Validation

The Tipping Point of Stability: A Comparative Analysis of Retinoyl Esters for Pharmaceutical and Cosmetic Applications

For researchers, scientists, and drug development professionals navigating the intricate world of retinoids, the stability of the chosen active ingredient is paramount. It dictates not only the shelf-life and efficacy of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of retinoids, the stability of the chosen active ingredient is paramount. It dictates not only the shelf-life and efficacy of a final formulation but also its safety profile. While retinol is the celebrated parent molecule, its inherent instability has led to the extensive use of its esterified forms. This guide provides an in-depth comparative analysis of the stability of common retinoyl esters, grounded in experimental data and established analytical methodologies. We will dissect the causal factors behind their varying stability profiles and offer practical insights for formulation development.

The Chemical Foundation of Retinoid Instability

Retinoids, including retinol and its esters, share a common structural feature: a polyunsaturated side chain. This conjugated system of double bonds is responsible for their biological activity but is also their Achilles' heel, making them highly susceptible to degradation through oxidation, isomerization, and photosensitivity.[1][2] The esterification of retinol at its hydroxyl group serves as a protective strategy, enhancing its stability for practical applications.[3][4]

The general pathway of retinoid activity and degradation involves the conversion of retinyl esters to retinol, then to retinaldehyde, and finally to the biologically active retinoic acid.[5][6] However, external factors like light, heat, and oxygen can prematurely degrade these molecules at any stage.[1][2]

Comparative Stability Profiles of Common Retinoyl Esters

The choice of the fatty acid moiety in a retinoyl ester significantly influences its stability. Here, we compare four commonly used esters: retinyl palmitate, retinyl acetate, retinyl propionate, and retinyl linoleate.

Thermal Stability

Thermal degradation is a critical concern during manufacturing and storage. Studies consistently demonstrate that longer, saturated fatty acid chains enhance the thermal stability of retinoyl esters.

Key Findings:

  • Retinyl Palmitate: Generally considered the most thermally stable among the common esters.[3][7] The long C16 saturated fatty acid chain of palmitic acid provides a significant steric hindrance, protecting the retinol backbone from thermal degradation.

  • Retinyl Acetate: While more stable than retinol, it is generally less stable than retinyl palmitate.[3][4] Its shorter C2 acetyl group offers less protection.

  • Retinyl Propionate: As a C3 ester, its stability is intermediate, generally considered more stable than retinol but less so than retinyl palmitate.[8]

  • Retinyl Linoleate: The presence of unsaturated bonds in the linoleic acid chain makes it more susceptible to oxidation, which can be exacerbated by heat.

Retinoyl EsterFatty Acid ChainSaturationRelative Thermal Stability
Retinyl Palmitate C16SaturatedHigh
Retinyl Acetate C2SaturatedModerate
Retinyl Propionate C3SaturatedModerate-High
Retinyl Linoleate C18PolyunsaturatedLow
Photostability

Exposure to ultraviolet (UV) radiation is a major cause of retinoid degradation, leading to isomerization and loss of activity.

Key Findings:

  • All retinoyl esters are susceptible to photodegradation.[9][10]

  • Formulation plays a crucial role in photostability. The inclusion of antioxidants and the use of protective packaging are essential.[1]

  • Some studies suggest that the rate of photodegradation can be influenced by the ester chain, though this is heavily dependent on the formulation matrix. For instance, retinyl palmitate has been shown to decompose rapidly under UVA radiation.[10]

  • Encapsulation technologies, such as solid lipid nanoparticles (SLNs), have been shown to significantly improve the photostability of retinyl palmitate by physically shielding it from UV radiation.[11]

Oxidative Stability

The polyene chain of retinoids is prone to attack by reactive oxygen species. The nature of the esterified fatty acid can influence this susceptibility.

Key Findings:

  • Saturated vs. Unsaturated Esters: Retinyl esters with saturated fatty acid chains (palmitate, acetate, propionate) are inherently more stable against oxidation than those with unsaturated chains (linoleate). The double bonds in linoleic acid are additional sites for oxidative attack.

  • Antioxidant Synergy: The stability of all retinoyl esters is significantly enhanced by the inclusion of antioxidants in the formulation. Tocopherol (Vitamin E) and its derivatives are commonly used for this purpose.[12]

The Crucial Role of Formulation in Stabilizing Retinoyl Esters

The intrinsic chemical stability of a retinoyl ester is only one piece of the puzzle. The formulation matrix has a profound impact on its overall stability.

Key Formulation Considerations:

  • pH: The pH of the formulation can influence the rate of hydrolysis of the ester bond. Generally, a slightly acidic to neutral pH is preferred.[7]

  • Antioxidants: The inclusion of antioxidants such as tocopherols, butylated hydroxytoluene (BHT), and ascorbic acid is critical to prevent oxidative degradation.[1][12]

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. The addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Delivery Systems: Encapsulation technologies, including liposomes and solid lipid nanoparticles, can provide a physical barrier against environmental stressors like light and oxygen, significantly enhancing the stability of retinoyl esters.[8][11]

  • Packaging: Opaque and airless packaging is mandatory to protect the formulation from light and oxygen.[1]

Experimental Protocols for Assessing Retinoyl Ester Stability

To obtain reliable and comparable stability data, standardized and validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of retinoids.[13]

HPLC Method for the Separation and Quantification of Retinoyl Esters

This protocol outlines a general reverse-phase HPLC method suitable for the separation of common retinoyl esters and their degradation products.

Step-by-Step Methodology:

  • Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector is required. For higher sensitivity and specificity, a mass spectrometer (MS) can be coupled to the HPLC system.[14]

  • Column: A C18 or C30 reverse-phase column is typically used. C30 columns are particularly effective for separating geometric isomers of retinoids.[14]

  • Mobile Phase: A gradient elution is often employed to separate compounds with a wide range of polarities. A typical mobile phase system consists of a mixture of methanol, acetonitrile, and water, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.[14][15]

  • Detection: Retinoids exhibit strong UV absorbance around 325 nm, making UV detection a common choice.[16]

  • Sample Preparation:

    • Accurately weigh the sample containing the retinoyl ester.

    • Extract the retinoids using a suitable organic solvent (e.g., a mixture of hexane and isopropanol).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of the retinoyl esters of interest at known concentrations to generate a calibration curve.

  • Analysis: Inject the samples and standards onto the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of each retinoyl ester in the samples by comparing the peak areas to the calibration curve.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Workflow for Forced Degradation:

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Retinoyl Compounds

For researchers, scientists, and professionals in drug development, the synthesis of novel retinoyl compounds represents a significant step forward in therapeutic innovation. However, the biological activity and safety o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel retinoyl compounds represents a significant step forward in therapeutic innovation. However, the biological activity and safety of these molecules are intrinsically linked to their purity. The inherent instability of retinoids, a class of compounds derived from vitamin A, necessitates robust analytical methodologies to ensure the integrity of synthesized products.[1][2][3][4][5] This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized retinoyl compounds, offering insights into the causality behind experimental choices and presenting supporting data to guide your selection of the most appropriate method.

Retinoids are susceptible to degradation by light, heat, and oxygen, which can lead to the formation of various impurities, including isomers and oxidation products.[3][4][5][6] Therefore, the choice of an analytical method is critical for obtaining accurate and reliable purity assessments. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for routine analysis and characterization of retinoids.[2][7] Its widespread use is attributed to its ability to separate closely related compounds, providing both qualitative and quantitative information about the purity of a sample.[8]

The Principle Behind HPLC Separation

HPLC operates on the principle of separating components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For retinoids, which are fat-soluble, reversed-phase HPLC (RP-HPLC) is the most common modality.[7][8] In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C30), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the retinoyl compounds and the stationary phase. More nonpolar compounds will have a stronger interaction with the column and thus a longer retention time.

The choice of the stationary phase is critical. C18 columns are widely used, but for complex mixtures of isomers, C30 columns can offer superior resolution due to their increased shape selectivity. The mobile phase typically consists of a mixture of solvents like methanol, acetonitrile, and water, often with modifiers like acetic acid to improve peak shape.[7][9]

Experimental Workflow: A Step-by-Step Protocol for RP-HPLC Analysis

The following is a generalized protocol for the purity assessment of a synthesized retinoyl compound using RP-HPLC with UV detection.

dot

Caption: General workflow for HPLC-based purity assessment of retinoyl compounds.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the synthesized retinoyl compound.

    • Dissolve the compound in a suitable solvent (e.g., methanol or ethanol) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 or C30 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]

    • Mobile Phase: A gradient or isocratic mixture of solvents such as methanol, acetonitrile, and water.[7] For example, an isocratic mobile phase could be methanol and water (90:10 v/v).

    • Flow Rate: Typically 1.0 mL/min.[7][10]

    • Detection: UV absorbance at a wavelength appropriate for the specific retinoid, usually between 325 nm and 350 nm.[7][9]

  • Data Analysis:

    • Inject a defined volume of the sample onto the HPLC system.

    • Record the chromatogram. The main peak corresponds to the desired retinoyl compound, while other peaks represent impurities.

    • Integrate the area of all peaks.

    • Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Performance and Comparison

The performance of HPLC methods for retinoid analysis is well-documented. The following table summarizes typical performance characteristics based on published data.

ParameterTypical Performance of HPLC-UV for Retinoids
Accuracy (% Recovery) 99.0% - 100.6%
Precision (% RSD) < 2%[10]
Limit of Detection (LOD) 1.02 - 1.615 ppm
Limit of Quantification (LOQ) 3.11 - 13.98 ppm

Trustworthiness of the Protocol: This protocol is self-validating through the use of a well-characterized column and standardized mobile phases. The precision of the method can be confirmed by multiple injections of the same sample, which should yield consistent peak areas and retention times. Accuracy can be further assessed by spiking the sample with a known amount of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC with UV detection is excellent for quantification, it relies on retention time for compound identification, which can be ambiguous. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the high specificity of mass spectrometry, providing molecular weight information that confirms the identity of the main compound and helps in the characterization of unknown impurities.[1][11]

The Power of Mass Detection

After separation by the HPLC, the eluent is introduced into the mass spectrometer. An ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), generates charged molecules from the analytes.[12] These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of each compound. For retinoids, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that aids in the identification of isomers and degradation products.[12][13]

Experimental Workflow: A Step-by-Step Protocol for LC-MS Analysis

The sample preparation and HPLC separation steps are similar to those for HPLC-UV. The key difference lies in the detection method.

dot

Caption: General workflow for LC-MS-based purity assessment and impurity identification of retinoyl compounds.

Protocol:

  • Sample Preparation: Same as for HPLC-UV.

  • LC-MS Conditions:

    • LC System: A UHPLC or HPLC system.

    • Column and Mobile Phase: Similar to HPLC-UV methods.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Source: ESI or APCI, typically in positive ion mode.[12]

    • Acquisition Mode: Full scan for initial analysis, followed by Selected Reaction Monitoring (SRM) or product ion scans for targeted analysis and structural elucidation.[13]

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Extract ion chromatograms for the expected m/z of the synthesized compound and potential impurities.

    • Analyze the mass spectra to confirm the molecular weight of the main peak and identify impurities.

    • Use MS/MS fragmentation patterns to further characterize the structure of impurities.

Performance and Comparison

LC-MS offers significantly higher sensitivity and specificity compared to HPLC-UV.

ParameterTypical Performance of LC-MS/MS for Retinoids
Accuracy (% Recovery) Not always specified, but high due to specificity
Precision (% CV) < 10%[13]
Lower Limit of Quantification (LLOQ) Sub ng/mL levels[13][14]

Trustworthiness of the Protocol: The combination of retention time and mass-to-charge ratio provides a highly reliable method for compound identification. The use of internal standards can further enhance the quantitative accuracy of the method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While chromatography is excellent for separating components, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing detailed structural information. For a newly synthesized retinoyl compound, NMR is essential for confirming its chemical structure and identifying any structural isomers that may have formed during synthesis.

The Principle of NMR

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. The exact frequency depends on the chemical environment of the nucleus, providing detailed information about the connectivity of atoms and the three-dimensional structure of the molecule.

For retinoyl compounds, ¹H NMR is particularly useful. The chemical shifts and coupling patterns of the protons in the polyene chain and the cyclohexenyl ring are highly characteristic and can be used to confirm the stereochemistry of the double bonds.[15][16]

Experimental Workflow: A Step-by-Step Protocol for NMR Analysis

dot

Caption: General workflow for NMR-based structural confirmation and purity assessment of retinoyl compounds.

Protocol:

  • Sample Preparation:

    • Dissolve a sufficient amount of the synthesized compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment.

  • Data Analysis:

    • Process the NMR data (Fourier transform, phasing, and baseline correction).

    • Assign the signals in the spectra to the corresponding atoms in the expected structure.

    • Compare the observed chemical shifts and coupling constants with literature values for similar compounds or with predicted spectra.

    • Look for any unexpected signals that may indicate the presence of impurities. The relative integrals of impurity signals to the main compound signals can provide a semi-quantitative measure of purity.

Performance and Comparison

NMR is not typically used for routine quantitative purity analysis due to its lower sensitivity compared to chromatographic methods. However, it is invaluable for:

  • Absolute structural confirmation: Unambiguously determines the chemical structure of the synthesized compound.

  • Isomer identification: Can distinguish between different geometric isomers (e.g., all-trans vs. 13-cis).[17]

  • Identification of major impurities: Can help identify the structure of significant impurities if they are present in sufficient concentration.

Comparison of Analytical Techniques

The following table provides a direct comparison of the three primary techniques for assessing the purity of synthesized retinoyl compounds.

FeatureHPLC-UVLC-MSNMR Spectroscopy
Primary Use Quantitative purity assessmentImpurity identification and quantificationStructural elucidation and confirmation
Sensitivity Good (ppm level)Excellent (ppb to ppt level)[13][14]Lower
Specificity Moderate (based on retention time)High (based on m/z)Very High (based on chemical structure)
Quantitative Accuracy HighGood (with internal standards)Semi-quantitative
Throughput HighHighLow
Cost LowHighVery High
Key Advantage Robust and cost-effective for routine analysisUnambiguous identification of impuritiesAbsolute structural confirmation

Conclusion and Recommendations

The assessment of purity for synthesized retinoyl compounds requires a multi-faceted analytical approach.

  • For routine purity checks and quality control , HPLC-UV is the method of choice due to its robustness, high throughput, and cost-effectiveness.[2][7]

  • For the definitive identification and characterization of impurities , LC-MS is indispensable. Its high sensitivity and specificity allow for the detection and structural elucidation of even minor degradation products.[1][11]

  • For the initial structural confirmation of a newly synthesized compound , NMR spectroscopy is the gold standard. It provides the detailed structural information necessary to ensure that the correct molecule has been synthesized.

A comprehensive purity assessment strategy for a novel retinoyl compound would involve the use of all three techniques. NMR would be used to confirm the structure of the bulk material. HPLC-UV would then be employed for routine purity analysis. Finally, LC-MS would be utilized to identify and characterize any unknown impurities detected by HPLC. This integrated approach ensures the scientific integrity of the research and the safety and efficacy of potential therapeutic agents.

References

  • Springer Nature Experiments. (n.d.). HPLC / MS N Analysis of Retinoids. Retrieved from [Link]

  • Mirza, T., Qadeer, K., Zia, Z., & Ahmad, I. (n.d.). Clinical significance and methods of analysis of vitamin a. Retrieved from [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of lipid research, 49(4), 893–901. [Link]

  • Temova Rakuša, Ž., Škufca, P., Kristl, A., & Roškar, R. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of cosmetic dermatology, 20(6), 1938–1947. [Link]

  • Request PDF. (n.d.). Retinoid stability and degradation kinetics in commercial cosmetic products. Retrieved from [Link]

  • Chou, S. P., & Lee, M. J. (1998). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis, 6(3), 1-1.
  • OUCI. (n.d.). Retinoid stability and degradation kinetics in commercial cosmetic products. Retrieved from [Link]

  • SAV. (n.d.). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. Retrieved from [Link]

  • PubMed. (n.d.). HPLC/MS(N) analysis of retinoids. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Quantification of Vitamin A and Derivatives in Cosmetic Products by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • Mazroatul, A. (n.d.). Analytical Methods Validation of Retinoic Acid and Hydroquinone Using Ultra High Performance Liquid Chromatography in Medicinal Cream. Pharmaceutical and Biomedical Sciences Journal (PBSJ). Retrieved from [Link]

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  • Jeong, S. H., et al. (2015). Chemical Stability and in Vitro and Clinical Efficacy of a Novel Hybrid Retinoid Derivative, Bis-Retinamido Methylpentane. International journal of pharmaceutics, 495(1), 424–431. [Link]

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Validation

A Comparative Analysis of All-trans and 13-cis Retinoic Acid: Mechanisms, Biological Effects, and Experimental Protocols

This guide provides an in-depth comparison of the biological effects of two prominent retinoid isomers: all-trans retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin). Designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological effects of two prominent retinoid isomers: all-trans retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin). Designed for researchers, scientists, and drug development professionals, this document delves into their distinct molecular mechanisms, differential cellular impacts, and the experimental methodologies used to elucidate these properties.

Introduction: The Tale of Two Isomers

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including cellular proliferation, differentiation, apoptosis, and embryogenesis.[1] Their potent activity has led to their clinical use in oncology and dermatology.[1] Among the most studied are all-trans retinoic acid (ATRA or tretinoin) and its stereoisomer, 13-cis-retinoic acid (isotretinoin). While structurally similar, their subtle difference in the orientation of the polyene tail results in significant variations in their biological activity and clinical profiles.

ATRA is a cornerstone therapy for acute promyelocytic leukemia (APL) and is also used topically for acne and photoaging.[2][3] Isotretinoin is renowned as a highly effective oral treatment for severe acne and serves as a maintenance therapy for high-risk neuroblastoma.[4][5] This guide will dissect the fundamental differences between these two isomers, providing a clear rationale for their distinct therapeutic applications and offering practical experimental frameworks for their continued investigation.

Molecular Mechanisms of Action: A Story of Affinity and Conversion

The primary mechanism by which retinoids exert their effects is through the activation of nuclear receptors. The biological activity of ATRA and isotretinoin is largely dictated by their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).

Differential Receptor Binding Affinity

A fundamental distinction between ATRA and isotretinoin lies in their affinity for nuclear retinoid receptors. ATRA is a high-affinity ligand for all three RAR subtypes (α, β, and γ), binding to them to initiate the transcription of target genes.[6][7] In contrast, isotretinoin exhibits a markedly lower binding affinity for both RARs and RXRs.[5][8][9] This poor interaction with the canonical receptors has led to the widely accepted hypothesis that isotretinoin functions, at least in part, as a prodrug.

RetinoidTarget ReceptorBinding Affinity (Kd)Key Findings
All-trans RA (ATRA) RARα, RARβ, RARγ~0.2-0.7 nM[7]High-affinity ligand for all RAR subtypes. Does not bind effectively to RXRs.[7]
13-cis RA (Isotretinoin) RARs & RXRsVery low affinity[8][9]Does not effectively compete for binding to either RARs or RXRs.[7][8]
9-cis RA RARs & RXRsRARs: ~0.5 nM; RXRs: ~15-18 nM[7]The only endogenous retinoid identified as a high-affinity ligand for both receptor families.
Signaling Pathways: Direct Activation vs. Prodrug and Beyond

All-trans Retinoic Acid (ATRA): The Canonical Pathway

ATRA's mechanism is a well-established model of nuclear receptor signaling. Upon entering the cell, ATRA binds to a RAR, which is typically heterodimerized with an RXR. This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event displaces corepressor proteins and recruits coactivator proteins, initiating gene transcription and leading to changes in cellular phenotype.[10]

cluster_cell Cell cluster_nucleus Nucleus RAR RAR RARE RARE (DNA) RAR->RARE Bind RXR RXR RXR->RARE Bind Transcription Gene Transcription RARE->Transcription Activate Biological Response\n(Differentiation, Proliferation Control) Biological Response (Differentiation, Proliferation Control) Transcription->Biological Response\n(Differentiation, Proliferation Control) ATRA_in ATRA ATRA_in->RAR Binds ATRA_out Extracellular ATRA ATRA_out->ATRA_in

Canonical ATRA Signaling Pathway.

13-cis-Retinoic Acid (Isotretinoin): A Multi-faceted Mechanism

Isotretinoin's mode of action is more complex and not fully elucidated.[11][12]

  • The Prodrug Hypothesis: A significant portion of isotretinoin's biological activity is attributed to its intracellular isomerization to ATRA.[4][13] Studies in cultured human sebocytes have shown that these cells rapidly convert isotretinoin to ATRA, leading to intracellular ATRA levels that are 2- to 15-fold higher than isotretinoin itself.[13] This locally generated ATRA can then activate the canonical RAR/RXR pathway. This sebocyte-specific isomerization provides a compelling explanation for isotretinoin's potent sebosuppressive effects.[13]

  • RAR-Independent Effects: Evidence suggests that isotretinoin can also induce biological effects independently of RAR activation. For instance, isotretinoin induces apoptosis in SEB-1 sebocytes, an effect that is not replicated by ATRA or 9-cis RA and is not blocked by an RAR pan-antagonist.[12] This points towards alternative, non-genomic signaling pathways that may contribute to its therapeutic efficacy.

cluster_cell Cell (e.g., Sebocyte) cluster_nucleus Nucleus Isotretinoin_in Isotretinoin ATRA_conv ATRA Isotretinoin_in->ATRA_conv Isomerization Apoptosis Apoptosis Isotretinoin_in->Apoptosis Induces (RAR-Independent) RAR RAR ATRA_conv->RAR Binds RARE RARE (DNA) RAR->RARE Bind RXR RXR RXR->RARE Bind Transcription Gene Transcription RARE->Transcription Activate Sebum Suppression\nCell Cycle Arrest Sebum Suppression Cell Cycle Arrest Transcription->Sebum Suppression\nCell Cycle Arrest Isotretinoin_out Extracellular Isotretinoin Isotretinoin_out->Isotretinoin_in

Proposed Mechanisms of Isotretinoin Action.

Comparative Biological Effects

The mechanistic differences between ATRA and isotretinoin translate into distinct biological and clinical outcomes.

Cellular Proliferation and Differentiation

Both isomers can inhibit cell growth and promote differentiation, but their potency and context can differ.

  • Sebocytes: Both ATRA and isotretinoin inhibit the proliferation of cultured human sebocytes.[13][14] However, isotretinoin is considered the most potent inhibitor of sebum production in vivo.[12] In one study, isotretinoin was the most potent inhibitor of lipid synthesis in sebocytes, followed by ATRA.[14]

  • Keratinocytes: In HaCaT keratinocytes, both isomers exhibit an antiproliferative effect.[8] In normal primary keratinocytes, their effect is density-dependent, increasing proliferation at low densities but being inactive at high densities.[8]

  • Cancer Cells: ATRA is the standard of care for inducing differentiation in APL cells.[2][15] Isotretinoin has also shown efficacy in APL, likely through its conversion to ATRA.[15][16][17] In neuroblastoma cell lines, both isomers induce neuronal differentiation and growth arrest.[9]

Apoptosis

Isotretinoin has a more pronounced and distinct role in inducing apoptosis, particularly in sebocytes. It has been shown to induce apoptosis in SEB-1 sebocytes via increased Annexin V staining, TUNEL staining, and cleaved caspase 3 protein.[12] This apoptotic effect is a key contributor to its sebosuppressive action and appears to be independent of RAR signaling.[12]

Immune System Modulation

Both retinoids can modulate the immune system. ATRA plays a crucial role in regulating immune responses, including promoting the differentiation of T and B cells.[18][19] 13-cis-retinoic acid has been shown to increase the percentage of T-helper cells in peripheral blood.[20] These immunomodulatory effects contribute to their therapeutic profiles in both dermatological and oncological conditions.

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of ATRA and isotretinoin are notably different, impacting their clinical use.

  • ATRA: Continuous daily oral administration of ATRA leads to a rapid and significant decrease in plasma concentrations, a phenomenon attributed to the induction of its own metabolism, primarily by cytochrome P450 enzymes.[21][22][23] This pharmacokinetic challenge can be partially overcome with intermittent dosing schedules.[22]

  • Isotretinoin: While also subject to metabolic changes, isotretinoin generally has a more favorable and better-tolerated pharmacokinetic profile, which contributed to its selection for development as a maintenance therapy in neuroblastoma.[4][9]

ParameterAll-trans Retinoic Acid (ATRA)13-cis Retinoic Acid (Isotretinoin)
Primary Use Acute Promyelocytic Leukemia, Topical Acne[2][3]Severe Acne, Neuroblastoma[4][5]
Receptor Affinity High for RARs[7]Low for RARs and RXRs[8][9]
Primary Mechanism Direct RAR agonist[6]Prodrug (isomerizes to ATRA), RAR-independent effects[12][13]
Effect on Sebocytes Inhibits proliferation and lipogenesis[14]Potent inhibitor of proliferation, lipogenesis; induces apoptosis[12][14]
Pharmacokinetics Plasma levels decrease significantly with continuous daily dosing[21][22]Better tolerated; more stable pharmacokinetic profile[4][9]

Key Experimental Protocols

To validate the findings discussed and to further investigate the nuanced differences between these isomers, rigorous and standardized experimental protocols are essential.

Protocol: Competitive Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity of a test compound (e.g., isotretinoin) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-ATRA) for binding to a specific receptor (e.g., RARα).

Causality: The principle is based on the law of mass action. An unlabeled compound with high affinity for the receptor will displace the radiolabeled ligand at lower concentrations. The resulting IC50 value (concentration of test compound that inhibits 50% of specific binding) is inversely proportional to the binding affinity.

Methodology:

  • Receptor Preparation: Prepare nuclear extracts from cells overexpressing the target receptor (e.g., RARα) or use purified recombinant receptor protein.

  • Assay Setup: In a 96-well plate, combine assay buffer, a fixed concentration of [³H]-ATRA (typically at or below its Kd), and a serial dilution of the unlabeled test compound (isotretinoin) or unlabeled ATRA (for positive control).

  • Nonspecific Binding Control: Prepare wells containing the radioligand and a large excess of unlabeled ATRA to determine nonspecific binding.

  • Initiation and Incubation: Add the receptor preparation to each well. Incubate the plate for a sufficient time (e.g., 2-4 hours) at 4°C to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes. Wash filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

Workflow for Competitive Radioligand Binding Assay.
Protocol: HPLC Analysis of Intracellular Isomerization

This protocol quantifies the intracellular concentrations of ATRA and isotretinoin in cultured cells to assess the extent of isomerization.

Causality: High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties (e.g., polarity). By using a reverse-phase column, the more polar ATRA can be separated from the slightly less polar isotretinoin, allowing for their individual quantification. Due to the light sensitivity of retinoids, all steps must be performed under yellow or red light.[24]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., SZ95 sebocytes) and allow them to adhere. Treat cells with isotretinoin (e.g., 1 µM) for various time points (e.g., 12, 24, 48, 72 hours).[13]

  • Sample Collection: At each time point, wash cells with ice-cold PBS, scrape them into a solvent-resistant tube, and pellet by centrifugation.

  • Extraction: Perform a liquid-liquid extraction.[25] Resuspend the cell pellet in a suitable solvent (e.g., ethanol), add an internal standard, and then extract the retinoids into a nonpolar solvent like hexane.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in the HPLC mobile phase.

  • HPLC Analysis: Inject the sample onto a reverse-phase HPLC system equipped with a C18 column and a UV detector. Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water with acetic acid) to resolve the isomers.[8][24]

  • Quantification: Identify peaks based on the retention times of pure ATRA and isotretinoin standards. Quantify the concentration of each isomer by comparing the peak area to a standard curve.

Conclusion

While all-trans and 13-cis retinoic acid are closely related isomers, they possess distinct molecular and biological profiles that underpin their different clinical applications. ATRA acts as a potent, direct agonist of RARs, driving gene transcription through a well-defined canonical pathway. Isotretinoin, in contrast, appears to function as a prodrug that is locally converted to ATRA, particularly in sebocytes, while also exerting unique, RAR-independent effects such as the induction of apoptosis. These differences in receptor affinity, mechanism of action, cellular effects, and pharmacokinetics provide a clear rationale for ATRA's use in APL and isotretinoin's profound efficacy in severe acne. A thorough understanding of these differences, supported by the robust experimental protocols outlined herein, is crucial for the continued development and optimization of retinoid-based therapies.

References

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  • All-trans retinoic acid induces cellular retinol-binding protein in human skin in vivo - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • All-trans-retinol is a ligand for the retinoic acid receptors - PNAS. (n.d.). Retrieved January 12, 2026, from [Link]

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  • All-trans-retinol is a ligand for the retinoic acid receptors - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • The role of all-trans retinoic acid in the biology of Foxp3+ regulatory T cells - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

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  • 13-cis-retinoic acid alters the cellular morphology of slice-cultured serotonergic neurons in the rat - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Isotretinoin is active in the initial management of acute pro-myelocytic leukemia - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators - Oxford Academic. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparative effects of all-trans and 13-cis retinoic acid administration on serum and liver lipids in rats - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Retinoid Therapy for Neuroblastoma: Historical Overview, Regulatory Challenges, and Prospects - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to LC-MS/MS Methods for Quantifying Retinoyl Compounds in Biological Samples

This guide provides an in-depth comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of retinoyl compounds in biological samples. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of retinoyl compounds in biological samples. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the critical decision-making processes and technical nuances that underpin robust and reliable retinoid analysis.

Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological processes, including vision, immune function, and cellular differentiation and proliferation.[1] Their accurate quantification in biological matrices such as plasma, serum, and tissues is therefore essential for both clinical research and pharmaceutical development. LC-MS/MS has emerged as the gold standard for this application due to its superior sensitivity, specificity, and ability to resolve structurally similar isomers.[2][3]

The Analytical Challenge: Isomer Specificity and Sensitivity

A primary challenge in retinoid analysis is the presence of multiple geometric isomers, such as all-trans-retinoic acid (atRA), 9-cis-retinoic acid (9cRA), and 13-cis-retinoic acid (13cRA). These isomers can exhibit different affinities for nuclear receptors and, consequently, distinct biological activities.[2] Therefore, analytical methods must not only be sensitive enough to detect low endogenous concentrations but also possess the chromatographic resolving power to differentiate between these isomeric forms. Furthermore, the inherent instability of retinoids, which are susceptible to light and oxidation, necessitates careful sample handling throughout the analytical workflow.[4][5]

A Comparative Analysis of Sample Preparation Strategies

The initial step in any bioanalytical method, sample preparation, is critical for removing interfering substances and enriching the analytes of interest. The choice of technique is dictated by the biological matrix, the target retinoids, and the desired throughput.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used and robust method for extracting retinoids from plasma, serum, and tissue homogenates.[4][6][7][8] This technique partitions the lipophilic retinoids into an organic solvent, leaving behind more polar, interfering components in the aqueous phase.

Common LLE Solvents and Their Rationale:

  • Methyl tert-butyl ether (MTBE): Offers a good balance of polarity for extracting a range of retinoids and is relatively easy to evaporate.[1][6][8][9]

  • Hexane: A non-polar solvent, excellent for extracting the less polar retinyl esters and retinol. It is often used in combination with a more polar solvent to ensure comprehensive recovery.[4]

  • Ethyl Acetate: A more polar organic solvent that can be used in combination with hexane to improve the extraction efficiency of more polar retinoids like retinoic acid.[4]

The causality behind the choice of LLE solvent lies in the "like dissolves like" principle. The lipophilic nature of retinoids makes them readily soluble in non-polar organic solvents. The addition of an acid, such as formic or acetic acid, to the sample can further improve the extraction of acidic retinoids like retinoic acid by neutralizing their charge and increasing their partitioning into the organic phase.[4]

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more automated and potentially higher-throughput alternative to LLE.[10] In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analytes. Interfering components are washed away, and the purified analytes are then eluted with a suitable solvent.

Typical SPE Sorbent Choices:

  • C18 (Reversed-Phase): The most common choice for retinoid analysis, C18 sorbents retain the non-polar retinoids from the aqueous sample matrix.[10]

  • Aminopropyl (Normal-Phase): Can be used to remove lipid contaminants from the initial extract.[10]

The primary advantage of SPE is the potential for cleaner extracts and the ease of automation, which can improve reproducibility and reduce manual labor in large-scale studies.[11]

Protein Precipitation (PPT)

For a rapid and straightforward approach, particularly in high-throughput screening environments, protein precipitation is a viable option.[1][9][12][13] This method involves adding a solvent, typically acetonitrile, to the plasma or serum sample to denature and precipitate proteins. After centrifugation, the supernatant containing the retinoids is injected into the LC-MS/MS system.

While simple, PPT is often less clean than LLE or SPE, and the resulting extract may contain more matrix components that can cause ion suppression in the mass spectrometer. Therefore, a careful evaluation of matrix effects is crucial when developing a PPT-based method.[12]

Comparative Summary of Sample Preparation Techniques
Technique Principle Advantages Disadvantages Typical Application
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquidsHigh recovery, effective for a wide range of retinoids, cost-effectiveCan be labor-intensive, may require larger solvent volumesRoutine analysis in research and clinical labs
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbentHigh potential for automation, cleaner extracts, high throughputHigher cost per sample, method development can be more complexLarge-scale clinical studies, high-throughput screening
Protein Precipitation (PPT) Removal of proteins by denaturationSimple, fast, inexpensiveLess clean extracts, potential for significant matrix effectsHigh-throughput screening, rapid method development

Chromatographic Separation: The Key to Isomer Resolution

The chromatographic separation of retinoid isomers is a critical step that relies on the principles of reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

Column Chemistry and Mobile Phase Selection
  • C18 and C30 Columns: C18 columns are the workhorses of reversed-phase chromatography and are widely used for retinoid analysis.[1][6][8][9][13] C30 columns, with their longer alkyl chains, can provide enhanced shape selectivity, which is particularly beneficial for resolving geometric isomers.[14]

  • Mobile Phase Composition: A gradient elution is typically employed, starting with a higher aqueous composition and gradually increasing the organic solvent content (methanol or acetonitrile). This allows for the elution of a wide range of retinoids with varying polarities in a single run. The addition of a small amount of acid, such as 0.1% formic or acetic acid, to the mobile phase is crucial for good peak shape and ionization efficiency in the mass spectrometer.[1][3][4][9] The choice between methanol and acetonitrile can influence selectivity and ionization efficiency, with methanol sometimes providing better sensitivity with APCI.[3]

Workflow for LC Method Development

LC_Method_Development cluster_0 Column & Mobile Phase Screening cluster_1 Gradient Optimization cluster_2 Performance Verification A Select Column (C18, C30) B Screen Mobile Phases (Methanol vs. Acetonitrile) A->B C Optimize Additive (Formic vs. Acetic Acid) B->C D Initial Gradient Profile C->D Initial Conditions E Fine-tune Gradient Slope D->E F Adjust Isocratic Hold E->F G Assess Peak Shape & Resolution F->G Optimized Method H Evaluate Carryover G->H I Confirm Reproducibility H->I

Caption: LC method development workflow for retinoid analysis.

Mass Spectrometric Detection: Achieving Sensitivity and Selectivity

Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are the instruments of choice for the quantitative analysis of retinoids.[1][6][8][9][15][16][17]

Ionization Techniques: ESI vs. APCI
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for a broad range of molecules. It is commonly used for retinoid analysis, often in positive ion mode.[1][6][8][9][15]

  • Atmospheric Pressure Chemical Ionization (APCI): Often provides better sensitivity for less polar and more volatile compounds. For retinoids, positive-ion APCI has been shown to be more sensitive than ESI in some cases.[3][14][18]

The choice between ESI and APCI should be empirically determined during method development to achieve the best sensitivity for the specific retinoids of interest.

MRM for Unparalleled Specificity

MRM is a highly specific detection technique where a precursor ion (typically the molecular ion of the retinoid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process effectively filters out background noise and interferences, leading to excellent signal-to-noise ratios and low limits of detection.[6][15][16]

Overall Analytical Workflow

Retinoid_Analysis_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Preparation Sample Preparation (LLE, SPE, or PPT) Sample->Preparation LC LC Separation (Reversed-Phase, Gradient Elution) Preparation->LC MS MS/MS Detection (Triple Quadrupole, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for LC-MS/MS analysis of retinoids.

Performance Comparison of Published Methods

The following table summarizes the performance characteristics of several published LC-MS/MS methods for the quantification of all-trans-retinoic acid (atRA) in human plasma.

Reference Sample Prep. LC Column Ionization LLOQ (ng/mL) Linear Range (ng/mL) Precision (%RSD) Accuracy (%RE)
[6][8]LLE (MTBE)HyPURITY C18ESI+0.450.45 - 217.00< 8%98.98% - 106.19%
[4]LLE (Hexane/Ethyl Acetate)C18ESI+0.050.05 - 3.2--
[1][9][13]LLE or PPTAccucore C18ESI+/-sub-ng/mL1 - 1000< 10%-
[17]LLEChromolith RP18ESI-2.85 (9-cis-RA)2.85 - 450.51< 13.8%-

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error

This data highlights that with appropriate method development, LC-MS/MS can achieve LLOQs in the sub-ng/mL to low pg/mL range, which is essential for measuring endogenous retinoid concentrations.[4][16]

Detailed Experimental Protocols

Protocol 1: LLE-Based Method for atRA in Human Plasma[6][8]
  • Sample Preparation:

    • To 500 µL of plasma, add the internal standard (e.g., acitretin).

    • Vortex for 30 seconds.

    • Add 2 mL of MTBE, vortex for 1 minute, and centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC Conditions:

    • Column: HyPURITY C18 (150 mm x 2.1 mm, 5 µm)

    • Mobile Phase A: MTBE/methanol/acetic acid (50:50:0.5, v/v/v)

    • Mobile Phase B: Water/methanol/acetic acid (50:50:0.5, v/v/v)

    • Flow Rate: 0.3 mL/min

    • Gradient: 40% A and 60% B

  • MS/MS Conditions:

    • Ionization: ESI+

    • MRM Transition (atRA): m/z 301.4 → 123.1

    • MRM Transition (IS): m/z 326.9 → 177.1

Protocol 2: PPT-Based Method for Multiple Retinoids in Serum[1][13]
  • Sample Preparation:

    • To 200 µL of serum, add the internal standard mixture.

    • Add 200 µL of acetonitrile and vortex for 1 minute.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for injection.

  • LC Conditions:

    • Column: Accucore C18 (100 x 2.1 mm, 2.6 µm)

    • Mobile Phase: Water with 0.1% formic acid and methanol with 0.1% formic acid gradient.

    • Run Time: 8 minutes

  • MS/MS Conditions:

    • Ionization: ESI in polarity switching mode (positive and negative)

    • Detection: SRM for each analyte and internal standard.

Conclusion and Future Perspectives

The LC-MS/MS methods outlined in this guide provide a robust framework for the accurate and sensitive quantification of retinoids in biological samples. The choice of a specific method will depend on the research question, the available instrumentation, and the required sample throughput. While LLE remains a gold standard for its robustness, advances in SPE and automation are making high-throughput analysis more accessible. Furthermore, the development of novel ionization techniques, such as UniSpray, shows promise in reducing matrix effects and further improving sensitivity.[12] As our understanding of the complex roles of retinoids in health and disease continues to grow, the demand for high-quality bioanalytical methods will only increase, making the principles and techniques discussed herein more relevant than ever.

References

  • Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Molecules. [Link][6][8][19]

  • Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. Clinical Chemistry. [Link][10]

  • Analysis of Vitamin A and Retinoids in Biological Matrices. NIH Public Access. [Link][7]

  • Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. ACS Publications. [Link][2]

  • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. MDPI. [Link][4][15]

  • Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Portland Press. [Link][3]

  • Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. SCIEX. [Link][20]

  • A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research. [Link][16]

  • High Throughput LC-MS/MS Method for Simultaneous Estimation of 9-Cis- Retinoic Acid and its Metabolite 4. Omics Online. [Link][17]

  • Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. Journal of Mass Spectrometry. [Link][14]

  • Analysis, occurrence, and function of 9-cis-retinoic acid. Journal of Lipid Research. [Link][21]

  • Normal Phase LC-MS Determination of Retinoic Acid Degradation Products. Journal of the American Society for Mass Spectrometry. [Link][5]

  • UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects. Clinical Chemistry and Laboratory Medicine. [Link][12]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link][11]

  • LC-MS Analysis of trans-Retinoic Acid. Waters. [Link]

  • Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Advanstar Communications. [Link][18]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Retinoyl Chloride

Retinoyl chloride, a reactive acyl chloride derived from retinoic acid (Vitamin A), is a valuable intermediate in the synthesis of various retinoids and other bioactive compounds.[1][2] However, its high reactivity, part...

Author: BenchChem Technical Support Team. Date: January 2026

Retinoyl chloride, a reactive acyl chloride derived from retinoic acid (Vitamin A), is a valuable intermediate in the synthesis of various retinoids and other bioactive compounds.[1][2] However, its high reactivity, particularly its sensitivity to moisture, and the inherent biological activity of its parent compound necessitate a rigorous and well-understood disposal protocol.[1] Mishandling this chemical can lead to violent reactions, corrosive exposures, and potential health risks.[3][4]

This guide provides a comprehensive, step-by-step framework for the safe neutralization and disposal of retinoyl chloride in a laboratory setting. The procedures outlined here are designed to protect researchers, support regulatory compliance, and minimize environmental impact by transforming the reactive waste into a more stable, manageable form.

Hazard Assessment and Risk Mitigation: The Foundation of Safety

Before handling retinoyl chloride for any purpose, including disposal, a thorough understanding of its hazards is critical. The risks are twofold: those stemming from its chemical reactivity and those associated with the biological properties of retinoids.

  • Chemical Reactivity: As an acyl chloride, retinoyl chloride reacts exothermically and often violently with water and other nucleophiles (e.g., alcohols, amines).[3][5][6] This hydrolysis reaction produces retinoic acid and corrosive hydrogen chloride (HCl) gas, which can cause severe damage to respiratory tracts, skin, and eyes.[6][7]

  • Biological Hazards: The parent compound, retinoic acid, and other retinoids are known to be biologically active. A key concern is reproductive toxicity; they may damage fertility or the unborn child.[8][9] Additionally, they can be skin irritants and may cause allergic skin reactions.[8]

  • Environmental Hazards: Retinoids can be toxic to aquatic life, potentially causing long-term adverse effects in the aquatic environment.[4][10] Therefore, direct release into the environment or sanitary sewer system is unacceptable.[10][11]

To mitigate these risks, strict adherence to the following safety protocols is mandatory.

Table 1: Essential Safety & Handling Parameters
ParameterRequirementRationale & References
Engineering Controls Certified Chemical Fume HoodTo contain volatile, corrosive HCl gas released during handling and hydrolysis. Required for all operations involving acyl chlorides.[3][6][12]
Emergency Eyewash & Safety ShowerMust be immediately accessible in case of accidental exposure.[3][6]
Personal Protective Equipment (PPE) Splash-Proof Chemical Goggles & Face ShieldTo protect eyes and face from splashes of the chemical and corrosive byproducts.[3][6]
Flame-Resistant Lab CoatTo provide a protective barrier for the body.[3]
Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)To prevent skin contact. DMSO, a potential solvent, can carry dissolved substances through the skin.[12]
Incompatible Materials Water, Moist Air, SteamReacts violently to produce corrosive HCl gas.[3][6][7]
Alcohols, AminesReacts readily to form esters and amides, respectively. While used in quenching, uncontrolled mixing is hazardous.[5][6]
Strong Bases, Strong Oxidizing AgentsCan lead to violent or uncontrollable reactions.[3][6]
The Core Directive: Controlled Neutralization (Quenching)

Direct disposal of pure retinoyl chloride into a hazardous waste container is strongly discouraged. Its reactive nature poses a significant risk of reacting with other chemicals in the waste drum or with atmospheric moisture, potentially leading to container pressurization, rupture, or fire.[7][13] The primary operational step is therefore a controlled "quenching" process to convert the reactive acyl chloride into a less hazardous form.

The most effective method for this is slow, controlled hydrolysis using a weak base solution. This approach simultaneously neutralizes the retinoyl chloride and the corrosive HCl byproduct.

Protocol: Step-by-Step Neutralization of Retinoyl Chloride

This protocol is designed for small, laboratory-scale quantities (e.g., <5 g). All steps must be performed inside a certified chemical fume hood.

  • Prepare the Neutralization Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). For every 1 gram of retinoyl chloride, prepare at least 50 mL of the bicarbonate solution in a beaker or flask that is at least four times larger than the total volume to accommodate potential foaming and stirring. Place the beaker in an ice bath to manage the exothermic reaction.[5]

  • Initiate Slow Addition: Using a pipette or dropping funnel, add the retinoyl chloride dropwise to the cold, stirring bicarbonate solution. DO NOT add the solution to the retinoyl chloride. The rate of addition should be slow enough to keep the reaction under control, observing for gas evolution (CO₂) and any temperature increase.[5]

  • Monitor the Reaction: Continue stirring the solution in the ice bath for at least 1-2 hours after the addition is complete to ensure the reaction has gone to completion. The retinoyl chloride will be converted to the sodium salt of retinoic acid (sodium retinoate), and the HCl byproduct will be neutralized by the bicarbonate to form NaCl, H₂O, and CO₂.

  • Verify Neutralization: Once the reaction has subsided, check the pH of the aqueous solution using pH paper or a calibrated meter. The pH should be in the neutral to slightly basic range (pH 7-9). If the solution is still acidic, slowly add more sodium bicarbonate solution until the pH is stable in the desired range.

Waste Segregation and Final Disposal Pathway

The resulting aqueous solution, while no longer reactive in the manner of an acyl chloride, is now considered hazardous waste due to its retinoid content and potential ecotoxicity.[10] It must be managed and disposed of as chemical waste.[13][14]

  • Containerization: Transfer the neutralized solution into a designated, leak-proof hazardous waste container.[15] The container must be compatible with the aqueous solution (e.g., high-density polyethylene). Do not use metal containers.[15]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[16] The label must also include the full chemical names of all constituents (e.g., "Water, Sodium Retinoate, Sodium Chloride, Sodium Bicarbonate") and identify the associated hazards (e.g., "Toxic," "Ecotoxic," "Reproductive Hazard").[4][16]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[16] The SAA should be a secondary containment area to prevent spills from reaching drains.[15]

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][15] Never pour this waste down the drain.[11][13]

Diagram 1: Retinoyl Chloride Disposal Workflow

G cluster_prep Phase 1: Preparation & Hazard Assessment cluster_neutralize Phase 2: Controlled Neutralization (Quenching) cluster_dispose Phase 3: Final Waste Management start Unwanted Retinoyl Chloride ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood bicarb Prepare Cold 5-10% NaHCO3 Solution hood->bicarb add Slowly Add Retinoyl Chloride to Bicarbonate Solution bicarb->add react Stir for 1-2 Hours Monitor Temperature add->react check_ph Check pH (Target: 7-9) react->check_ph container Transfer to Compatible Waste Container check_ph->container pH OK label_waste Label Container: 'Hazardous Waste' List All Contents & Hazards container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store pickup Arrange EHS Pickup store->pickup

Caption: Decision workflow for the safe disposal of retinoyl chloride.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to minimize harm.

  • Small Spill (< 100 mL): If a small spill occurs within the fume hood, absorb it with an inert, dry material like vermiculite or sand.[11] Do not use combustible materials. Carefully scoop the absorbed material into a designated waste container. The resulting waste should be treated as reactive and corrosive; contact EHS for guidance.

  • Large Spill: Evacuate the immediate area and alert colleagues. If safe to do so, close the fume hood sash. Contact your institution's EHS or emergency response team immediately.[17]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

By adhering to this structured disposal protocol, researchers can safely manage retinoyl chloride waste, ensuring a secure laboratory environment while upholding their professional and regulatory responsibilities.

References
  • Reactive and Potentially Explosive Chemicals. Cornell University Environmental Health and Safety.

  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services.

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • CAS 53839-60-4: Retinoyl chloride. CymitQuimica.

  • Cas 53839-60-4,Retinoyl chloride. LookChem.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.

  • Retinyl ester hydrolases and their roles in vitamin A homeostasis. PubMed Central - NIH.

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.

  • Acetyl chloride - SAFETY DATA SHEET. Fisher Scientific.

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.

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  • Retinoyl chloride | 53839-60-4. ChemicalBook.

  • SAFETY DATA SHEET - Retinol. Sigma-Aldrich.

  • Retinoyl Chloride. CymitQuimica.

  • Retinoic acid chloride. LookChem.

  • School Materials Safety Manual. Unknown Source. [Link not available]
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  • Hydrolysis of 11-cis- and all-trans-retinyl palmitate by homogenates of human retinal epithelial cells. PubMed.

  • Retinol SDS, 68-26-8 Safety Data Sheets. ECHEMI.

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  • Retinoic Acid, all trans. Santa Cruz Biotechnology.

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  • Material Safety Data Sheet - All-Trans-Retinol, 95%. Cole-Parmer.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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